molecular formula C14H31NO5 B139808 1-Deoxy-1-(octylamino)-D-glucitol CAS No. 23323-37-7

1-Deoxy-1-(octylamino)-D-glucitol

カタログ番号: B139808
CAS番号: 23323-37-7
分子量: 293.40 g/mol
InChIキー: ZRRNJJURLBXWLL-REWJHTLYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Deoxy-1-(octylamino)-D-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C14H31NO5 and its molecular weight is 293.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRNJJURLBXWLL-REWJHTLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177874
Record name 1-Deoxy-1-(octylamino)-D-glucitol
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Molecular Weight

293.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23323-37-7
Record name N-Octylglucamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-(octylamino)-D-glucitol
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Record name 1-Deoxy-1-(octylamino)-D-glucitol
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Record name 1-deoxy-1-(octylamino)-D-glucitol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-(octylamino)-D-glucitol, also known by its synonym N-octyl-D-glucamine, is a versatile amphiphilic molecule derived from glucose. Its unique structure, featuring a hydrophilic glucitol head group and a hydrophobic octyl tail, imparts valuable properties that make it a compound of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a focus on its role in pharmaceutical development, as a biochemical tool, and in cosmetic formulations.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its amphiphilic nature dictates its solubility, being soluble in water and polar organic solvents like methanol (B129727) and ethanol (B145695), but insoluble in non-polar solvents.[1][2] This solubility profile is crucial for its function as a surfactant and solubilizing agent.

PropertyValueReferences
CAS Number 23323-37-7[3][4]
Molecular Formula C₁₄H₃₁NO₅[4]
Molecular Weight 293.40 g/mol [3][4]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 71-75 °C[1]
Solubility Soluble in water, methanol, ethanol[1][2]
Synonyms N-octyl-D-glucamine, (2R,3R,4R,5S)-6-(Octylamino)hexane-1,2,3,4,5-pentaol[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the reductive amination of D-glucose with n-octylamine .[5] This reaction typically proceeds via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A detailed experimental protocol for the synthesis of N-n-octyl-D-glucamine has been described in the scientific literature.[6]

Materials:

  • D-glucose

  • n-octylamine

  • Triethylamine (B128534)

  • Ethanol

  • Palladium complex of MgO-supported melamine-formaldehyde polymer catalyst (Pd content 3.55%, N/Pd molar ratio 12)

Procedure:

  • In a suitable reaction vessel, combine D-glucose (37.2 mmol), n-octylamine (31 mmol), triethylamine (1.0 ml), and ethanol (60 ml).

  • Add 0.7 g of the palladium complex catalyst to the mixture.

  • Pressurize the vessel with hydrogen gas to 1.5 MPa.

  • Maintain the reaction temperature at 333 K (60 °C) with stirring.

  • Upon completion of the reaction, the product can be isolated and purified.

Under these optimized conditions, a yield of 57.6% of N-n-octyl-D-glucamine was reported.[6]

The synthesis workflow can be visualized as follows:

G D_glucose D-Glucose Reactants D_glucose->Reactants n_octylamine n-Octylamine n_octylamine->Reactants Reaction Reductive Amination (Catalytic Hydrogenation) Reactants->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Applications in Research and Industry

Biochemical Research: Inhibition of Glucose Transport

This compound is widely used as a research tool to investigate the transport of glucose across cell membranes.[7] It has been shown to inhibit glucose uptake, making it a valuable compound for studying glucose transporters (GLUTs), which are crucial targets in the development of drugs for diseases like diabetes and cancer.[7] It can be used as a negative control in glucose transport assays to assess the specificity of other potential inhibitors.[7]

Pharmaceutical Development

N-octyl-D-glucamine is an effective chiral resolving agent for the separation of enantiomers of racemic mixtures, a critical step in the production of many pharmaceuticals. A notable application is in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen.[8][9]

Experimental Protocol: Chiral Resolution of Ibuprofen [9]

Materials:

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic ibuprofen (18 g, 87 mmol) in toluene (150 ml). Add water (0.5 ml) and N-octyl-D-glucamine (12.12 g, 41 mmol). Heat the mixture to 75 °C to form a clear solution, then cool to 20 °C over 3 hours to precipitate the (S)-ibuprofen N-octyl-D-glucamine salt.

  • Isolation of the Salt: Recover the precipitate by filtration, wash with toluene, and dry.

  • Liberation of (S)-Ibuprofen: Stir the diastereomeric salt with water and KOH at 45 °C for one hour, then cool to 15 °C to precipitate the N-octyl-D-glucamine for recycling.

  • Recovery of (S)-Ibuprofen: Acidify the aqueous filtrate with 3N HCl to a pH < 1 to precipitate the (S)-ibuprofen. Recover the product by filtration.

This process yields (S)-ibuprofen with high enantiomeric purity.[9]

G Racemic_Ibuprofen Racemic Ibuprofen Step1 Diastereomeric Salt Formation (Toluene/H₂O) Racemic_Ibuprofen->Step1 N_octyl_D_glucamine N-octyl-D-glucamine N_octyl_D_glucamine->Step1 Diastereomeric_Salts Diastereomeric Salts ((S)-Ibuprofen Salt Precipitates) Step1->Diastereomeric_Salts Step2 Filtration Diastereomeric_Salts->Step2 S_Ibuprofen_Salt (S)-Ibuprofen Salt Step2->S_Ibuprofen_Salt R_Ibuprofen_Solution (R)-Ibuprofen in Solution Step2->R_Ibuprofen_Solution Step3 Liberation with KOH S_Ibuprofen_Salt->Step3 S_Ibuprofen (S)-Ibuprofen Step3->S_Ibuprofen Recycled_Resolving_Agent Recycled N-octyl-D-glucamine Step3->Recycled_Resolving_Agent

Chiral resolution of ibuprofen workflow.

The amphiphilic nature of this compound makes it an excellent solubilizing agent for poorly water-soluble drugs, potentially enhancing their bioavailability.[10] Its ability to interact with biological membranes suggests its utility in various drug delivery systems.[10] It is considered a mild, biodegradable, and low-toxicity surfactant, making it a safer alternative to some traditional surfactants in pharmaceutical formulations.[1]

Cosmetic and Personal Care Products

In the cosmetic industry, this compound is valued for its moisturizing properties and its ability to form stable emulsions.[10] These characteristics make it a suitable ingredient in skincare formulations, where it can improve skin texture and hydration.[10] Its biocompatibility and low toxicity profile further support its use in personal care products like shampoos and shower gels.[1][10]

Safety and Handling

Studies have indicated that this compound is relatively non-toxic to cells and animals at concentrations typically used in scientific experiments.[7] However, it is important to handle the compound with care as it may cause skin and eye irritation.[7] Standard laboratory safety practices, including the use of personal protective equipment, should be followed.

Conclusion

This compound is a multifaceted compound with a growing number of applications in research and industry. Its synthesis from renewable resources, coupled with its biodegradability and low toxicity, makes it an attractive "green" chemical. For researchers, it serves as a valuable tool for studying fundamental biological processes like glucose transport. In the pharmaceutical industry, its utility as a chiral resolving agent and a solubilizer for drug formulations is well-established. Furthermore, its beneficial properties for skin care make it a desirable ingredient in cosmetic products. As research continues, the full potential of this versatile molecule is likely to be further unveiled, leading to new and innovative applications.

References

An In-depth Technical Guide to the Chemical Properties of 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-(octylamino)-D-glucitol, also known as N-octyl-D-glucamine, is a synthetic derivative of D-glucose with significant applications in biomedical research and pharmaceutical development.[1][2] Structurally similar to glucose, this compound is widely recognized for its role as an inhibitor of glucose transport across cell membranes.[2][3] This property makes it an invaluable tool for studying glucose transporters (GLUTs), which are crucial targets in the development of therapeutics for metabolic diseases such as diabetes and for cancer, where altered glucose metabolism is a hallmark.[3][4] Beyond its biological activity, it also serves as a chiral resolving agent and a key intermediate in the synthesis of various pharmaceutical compounds.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and experimental applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2][5] It is soluble in water, methanol, and ethanol, but has limited solubility in non-polar organic solvents.[3] The compound is stable at room temperature but may decompose when exposed to high heat and humidity.[3]

PropertyValueSource(s)
CAS Number 23323-37-7[7]
Molecular Formula C₁₄H₃₁NO₅[7]
Molecular Weight 293.40 g/mol [7]
Melting Point 121-124 °C[8]
Appearance White to off-white solid/crystalline powder[3][5]
Optical Rotation [α]20/D −15° (c = 1 in methanol)[8]
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents[3]
Purity ≥98% (HPLC)[8]

Spectral Data

Characterization of this compound is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] While specific spectra are often proprietary to commercial suppliers, general spectral information is available.

Spectral Data TypeSource/Availability
¹H NMR Available from suppliers such as Sigma-Aldrich.[7]
¹³C NMR Available from suppliers such as Sigma-Aldrich.[7]
IR Available from suppliers such as Sigma-Aldrich.[7]
Mass Spectrometry Used for characterization.[9]

Experimental Protocols

Synthesis of this compound via Reductive Amination

The most common method for synthesizing this compound is through the reductive amination of D-glucose with n-octylamine.[5][10] This process generally involves the formation of a Schiff base intermediate, which is then reduced to the final product.[10]

Materials:

  • D-glucose

  • n-octylamine

  • Ethanol

  • Palladium on magnesium oxide (Pd/MgO) catalyst or Raney nickel[5]

  • Hydrogen gas

  • Triethylamine (B128534) (optional, as a promoter)[11]

Procedure:

  • In a suitable reaction vessel, dissolve D-glucose in ethanol.

  • Add n-octylamine to the solution. The molar ratio of glucose to n-octylamine is typically in the range of 1.05–1.25:1.[12]

  • Add the palladium on MgO catalyst.

  • If used, add triethylamine as a promoter.[11]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 1.5 MPa).[11]

  • Heat the reaction mixture to a specified temperature (e.g., 333 K) and stir for a designated period to allow for the reductive amination to proceed.[11]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • The filtrate is then cooled further to induce crystallization of the product.

  • The crystalline product is collected by filtration, washed with a cold solvent (e.g., a mixed solvent without methanol), and dried to yield purified this compound.[12]

Purification by Crystallization

Further purification can be achieved by recrystallization. The crude product is dissolved in a minimal amount of a suitable hot solvent, and then allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.

Applications in Research

Inhibition of Glucose Transport

This compound is a known inhibitor of glucose transport, making it a useful tool for studying glucose transporters.[2][3] It is often used as a negative control in glucose uptake assays to assess the specificity of other potential glucose transport inhibitors.[3]

Experimental Workflow: In Vitro Glucose Uptake Assay

This protocol describes a general method for measuring glucose uptake in cultured cells using a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), with this compound used as a competitive inhibitor.

Materials:

  • Cultured cells (e.g., cancer cell line known to express GLUTs)

  • Cell culture medium (e.g., DMEM)

  • Glucose-free culture medium

  • Phosphate-buffered saline (PBS)

  • 2-NBDG solution

  • This compound solution

  • 96-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and culture overnight.

  • Serum Starvation: Wash the cells with warm PBS and then incubate in serum-free medium for 2-16 hours to lower basal glucose uptake.[3]

  • Inhibitor Treatment: Remove the starvation medium and add fresh serum-free medium containing the desired concentration of this compound or a vehicle control. Incubate for 30-60 minutes.[3]

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 15-60 minutes.[3]

  • Stop and Wash: To stop the uptake, quickly remove the 2-NBDG solution and wash the cells multiple times with ice-cold PBS.[3]

  • Analysis: Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. The reduced fluorescence in cells treated with this compound compared to the control indicates inhibition of glucose uptake.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay cluster_analysis Analysis cell_seeding 1. Seed cells in 96-well plate serum_starvation 2. Serum starve cells cell_seeding->serum_starvation inhibitor_treatment 3. Treat with this compound serum_starvation->inhibitor_treatment glucose_uptake 4. Add fluorescent glucose analog (2-NBDG) inhibitor_treatment->glucose_uptake stop_wash 5. Stop uptake and wash cells glucose_uptake->stop_wash analysis 6. Measure fluorescence stop_wash->analysis

Caption: Experimental workflow for a glucose uptake assay.

signaling_pathway cluster_membrane Cell Membrane GLUT Glucose Transporter (GLUT) Glucose_int Intracellular Glucose GLUT->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT Transport Inhibitor This compound Inhibitor->GLUT Inhibition Metabolism Glycolysis & Cellular Respiration Glucose_int->Metabolism

Caption: Mechanism of glucose transport inhibition.

References

N-Octyl-D-glucamine synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Octyl-D-glucamine

Introduction

N-Octyl-D-glucamine is a nonionic surfactant and a crucial intermediate in various chemical and pharmaceutical applications. It is particularly valued as a chiral resolving agent for separating enantiomers of chiral drugs and pesticides, such as ibuprofen (B1674241) and naproxen.[1][2] Its synthesis has been a subject of considerable research, aiming to enhance efficiency, yield, and sustainability.[3] This guide provides a detailed overview of the primary synthesis protocols, focusing on the widely employed method of reductive amination.

Chemical and Physical Properties

N-Octyl-D-glucamine is a white to off-white solid with the following properties:[1][4]

PropertyValueReference
Molecular FormulaC₁₄H₃₁NO₅[1]
Molar Mass~293.40 g/mol [1][4]
Melting Point121-124 °C[1]
AppearanceWhite to off-white solid/crystalline powder[1][4]
SolubilitySlightly soluble in water; more soluble in heated methanol (B129727) and DMSO[1][4]
Optical Rotation-16° to -22° (c=0.5, Methanol)[1][5]

Core Synthesis Pathway: Reductive Amination

The most prevalent and industrially significant method for synthesizing N-Octyl-D-glucamine is the reductive amination of D-glucose with n-octylamine.[1][3] This reaction proceeds in two main stages:

  • Schiff Base Formation : The initial step involves the condensation reaction between the aldehyde group of D-glucose and the primary amine group of n-octylamine. This reaction forms an unstable imine intermediate, commonly known as a Schiff base.[1][3]

  • Catalytic Hydrogenation : The Schiff base intermediate is then reduced to the stable secondary amine, N-Octyl-D-glucamine. This step is carried out under hydrogen pressure in the presence of a metal catalyst.[1][6]

This two-step process can be performed as a one-pot synthesis, which is efficient and common in industrial applications.[7]

Synthesis_Pathway D_Glucose D-Glucose Schiff_Base Schiff Base Intermediate (Imine) D_Glucose->Schiff_Base + n-Octylamine (Condensation) n_Octylamine n-Octylamine n_Octylamine->Schiff_Base NOG N-Octyl-D-glucamine Schiff_Base->NOG + H₂ / Catalyst (Reduction)

Caption: Reductive amination pathway for N-Octyl-D-glucamine synthesis.

Experimental Protocols

Detailed methodologies vary based on the choice of catalyst and specific reaction conditions. Below are two representative protocols using different catalytic systems.

Protocol 1: Synthesis using a Promoter/Raney Nickel Catalyst System

This method, adapted from patented industrial processes, aims for high yield and purity.[6]

Materials:

  • D-Glucose

  • n-Octylamine

  • Raney Nickel (Raney Ni) Catalyst

  • Promoter (e.g., ZCMT-6)[6]

  • Solvent (e.g., ethanol)

  • Hydrogen (H₂) gas

Equipment:

  • High-pressure autoclave reactor with stirring and temperature control

  • Filtration apparatus

  • Crystallization vessel

  • Centrifuge

  • Drying oven

Procedure:

  • Schiff Base Formation:

    • Charge the autoclave with D-glucose and n-octylamine. A molar ratio of glucose to n-octylamine between 1.05:1 and 1.25:1 is recommended.[6]

    • Add the solvent and the promoter/Raney Ni catalyst system. The weight proportion of promoter to Raney Ni is typically around 1:2.5.[6]

  • Catalytic Hydrogenation:

    • Seal the autoclave and purge with an inert gas before introducing hydrogen.

    • Pressurize the reactor with hydrogen gas to 1.2–1.4 MPa.[6]

    • Heat the reaction mixture to 55–65 °C while stirring.[6]

    • Maintain these conditions for approximately 2 hours.[6]

  • Product Isolation and Purification:

    • After the reaction, cool the mixture to allow the N-Octyl-D-glucamine to crystallize.[6]

    • Collect the white crystals via filtration or centrifugation.[6]

    • Wash the collected product twice with a suitable mixed solvent that does not contain methanol.[6]

    • Dry the purified crystals in an oven at 70 °C for 2 hours to obtain the final product.[8]

Protocol 2: Synthesis using a Supported Palladium Catalyst

This protocol is based on academic research focusing on palladium-based catalysts, which can offer high selectivity under milder conditions.[3][9]

Materials:

  • D-Glucose (37.2 mmol)

  • n-Octylamine (31 mmol)

  • Palladium complex on MgO-supported melamine-formaldehyde polymer (0.7 g, Pd content 3.55%)[9]

  • Ethanol (60 ml)[9]

  • Triethylamine (1.0 ml, as an additive)[9]

  • Hydrogen (H₂) gas

Equipment:

  • High-pressure reactor with magnetic stirring

  • Temperature and pressure controllers

  • Filtration system

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In the high-pressure reactor, combine D-glucose, n-octylamine, ethanol, triethylamine, and the palladium catalyst.[9]

  • Catalytic Hydrogenation:

    • Seal the reactor and purge with hydrogen.

    • Pressurize with hydrogen to 1.5 MPa.[9]

    • Heat the mixture to 333 K (60 °C).[9]

    • Stir the reaction for a predetermined duration (e.g., several hours) while monitoring hydrogen uptake.

  • Product Isolation and Purification:

    • After cooling and depressurizing the reactor, filter the mixture to remove the solid catalyst.

    • Remove the solvent (ethanol) from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from a suitable solvent to yield pure N-Octyl-D-glucamine.

Data Presentation: Comparison of Synthesis Protocols

The choice of catalyst and reaction parameters significantly impacts the final yield and purity of the product.

ParameterProtocol 1 (Promoter/Raney Ni)Protocol 2 (Supported Pd)
Catalyst Promoter/Raney Ni SystemPd complex on MgO-supported polymer
Reactant Ratio Glucose:Octylamine (1.05:1)Glucose:Octylamine (~1.2:1)
Temperature 55–65 °C60 °C (333 K)
H₂ Pressure 1.2–1.4 MPa1.5 MPa
Solvent Not specified, likely alcoholEthanol
Additive PromoterTriethylamine
Reported Yield Up to 76%57.6%
Reported Purity Up to 99.5%Not specified, but generally high
Reference [6][9]

Experimental and Purification Workflow

The overall process from raw materials to the final purified product follows a logical sequence of chemical reaction and physical separation steps.

Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_output Final Product Reactants Charge Reactants (D-Glucose, n-Octylamine, Solvent, Catalyst) Hydrogenation Catalytic Hydrogenation (Heat & Pressurize with H₂) Reactants->Hydrogenation Cooling Cooling & Crystallization Hydrogenation->Cooling Separation Separation (Filtration / Centrifugation) Cooling->Separation Washing Crystal Washing Separation->Washing Drying Drying Washing->Drying Final_Product High-Purity N-Octyl-D-glucamine Drying->Final_Product

Caption: General experimental workflow for N-Octyl-D-glucamine synthesis.

Conclusion

The synthesis of N-Octyl-D-glucamine via reductive amination is a well-established and adaptable process. While traditional methods using Raney nickel can produce high yields and purity, advancements in palladium-based catalysis offer pathways that operate under milder conditions, aligning with green chemistry principles.[3][6] The selection of a specific protocol depends on the desired scale, purity requirements, and available equipment. Careful control over reaction parameters and a robust purification strategy are critical to achieving a high-quality final product suitable for pharmaceutical and research applications.[1]

References

An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol (CAS 23323-37-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-(octylamino)-D-glucitol, commonly known as N-octyl-D-glucamine, is a versatile n-alkyl-D-glucamine derivative with the CAS number 23323-37-7. This compound, a white to off-white crystalline solid, is structurally similar to glucose and possesses amphiphilic properties due to its hydrophilic glucitol head group and hydrophobic octyl tail.[1] These characteristics make it a valuable tool in various scientific and industrial applications, including as a chiral resolving agent for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, a non-ionic surfactant for the solubilization and stabilization of membrane proteins, and as a research tool for studying glucose transport mechanisms.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key experimental applications.

Physicochemical Properties

N-octyl-D-glucamine is characterized by the following properties:

PropertyValueReference
CAS Number 23323-37-7
Molecular Formula C₁₄H₃₁NO₅[4]
Molecular Weight 293.40 g/mol [4]
Appearance White to off-white crystalline powder or solid[1][3]
Melting Point 121-124 °C[3][5]
Solubility Slightly soluble in water; soluble in methanol (B129727) and ethanol[1][3]
Optical Rotation [α]²⁰/D between -15° and -22° (c=0.5-1 in methanol)[6][]

Synthesis

The primary method for synthesizing N-octyl-D-glucamine is through the reductive amination of D-glucose with n-octylamine. This two-step, one-pot reaction involves the formation of a Schiff base intermediate followed by its reduction.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • D-glucose

  • n-Octylamine

  • Ethanol

  • Palladium catalyst (e.g., palladium on carbon) or Raney nickel

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation

Procedure:

  • In a suitable reaction vessel, dissolve D-glucose in ethanol.

  • Add n-octylamine to the solution. The molar ratio of D-glucose to n-octylamine is typically around 1:1.05.[3]

  • The mixture is stirred at a controlled temperature, generally between 25-60°C, to facilitate the formation of the Schiff base intermediate.[3]

  • Introduce the palladium or Raney nickel catalyst to the reaction mixture.

  • Pressurize the vessel with hydrogen gas.

  • Maintain the reaction under hydrogen pressure and agitation until the reduction of the Schiff base to N-octyl-D-glucamine is complete.

  • Upon completion, the catalyst is filtered off.

  • The crude product is then purified, typically by crystallization from a suitable solvent, to yield N-octyl-D-glucamine as a white solid.

G Synthesis of N-Octyl-D-glucamine cluster_reactants Reactants cluster_process Process cluster_product Product D_glucose D-Glucose schiff_base_formation Schiff Base Formation (Ethanol, 25-60°C) D_glucose->schiff_base_formation n_octylamine n-Octylamine n_octylamine->schiff_base_formation catalytic_hydrogenation Catalytic Hydrogenation (Pd or Raney Ni, H₂) schiff_base_formation->catalytic_hydrogenation Schiff Base Intermediate N_octyl_D_glucamine N-Octyl-D-glucamine catalytic_hydrogenation->N_octyl_D_glucamine G Chiral Resolution of Ibuprofen cluster_start Starting Materials cluster_separation Separation cluster_liberation Liberation & Recovery cluster_products Final Products racemic_ibuprofen Racemic Ibuprofen ((R/S)-Ibuprofen) salt_formation Diastereomeric Salt Formation (Toluene, Heat) racemic_ibuprofen->salt_formation resolving_agent N-Octyl-D-glucamine resolving_agent->salt_formation crystallization Crystallization (Cooling) salt_formation->crystallization Formation of (S)-Ibuprofen Salt and soluble (R)-Ibuprofen Salt filtration1 Filtration crystallization->filtration1 salt_dissolution Dissolve Salt in Water + KOH filtration1->salt_dissolution Insoluble (S)-Salt R_ibuprofen R_ibuprofen filtration1->R_ibuprofen Soluble (R)-Salt in Filtrate precipitation Precipitation of Resolving Agent (Cooling) salt_dissolution->precipitation filtration2 Filtration precipitation->filtration2 acidification Acidification of Filtrate (HCl) filtration2->acidification Aqueous Filtrate recovered_agent Recovered N-Octyl-D-glucamine filtration2->recovered_agent Solid filtration3 Filtration acidification->filtration3 s_ibuprofen (S)-Ibuprofen filtration3->s_ibuprofen Solid

References

An In-depth Technical Guide on the Mechanism of Action of N-Octyl-D-glucamine in Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-Octyl-D-glucamine, a non-ionic surfactant widely utilized in the study of cell membranes and membrane proteins. This document details its physicochemical properties, its role in the solubilization and reconstitution of membrane proteins, and the experimental protocols for its application.

Introduction to N-Octyl-D-glucamine

N-Octyl-D-glucamine is a non-ionic detergent that has become an invaluable tool in membrane biochemistry. Its amphipathic nature, possessing a hydrophilic glucamine head group and a hydrophobic octyl tail, allows it to interact with and disrupt the lipid bilayer of cell membranes. This property is particularly useful for the solubilization, purification, and functional reconstitution of integral membrane proteins, which are notoriously challenging to study in their native environment. Its mild, non-denaturing characteristics often help to preserve the native structure and function of these proteins.

Physicochemical Properties

The effectiveness of N-Octyl-D-glucamine as a detergent is rooted in its specific physicochemical properties. While extensive data is available for its close and structurally similar analog, n-octyl-β-D-glucopyranoside (OG), the properties of N-Octyl-D-glucamine are comparable. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which the detergent monomers self-assemble into micelles. This process is crucial for the solubilization of membrane components.

Table 1: Physicochemical Properties of N-Octyl-D-glucamine and its Analog n-octyl-β-D-glucopyranoside (OG)

PropertyN-Octyl-D-glucaminen-octyl-β-D-glucopyranoside (OG) (for comparison)Reference(s)
Molecular Formula C₁₄H₃₁NO₅C₁₄H₂₈O₆[1][2]
Molecular Weight 293.40 g/mol 292.37 g/mol [1][2]
Appearance White to almost white crystalline powderWhite solid[3]
Melting Point 121-124 °C~110 °C[4]
Solubility in Water Slightly soluble25 g/L[4]
Critical Micelle Concentration (CMC) Not widely reported; expected to be similar to OG~20-25 mM[5]
Aggregation Number Not widely reported; expected to be similar to OG80-100[5]
Micelle Molecular Weight Not widely reported; expected to be similar to OG~25 kDa[5][6]

Note: Due to the limited availability of specific quantitative data for N-Octyl-D-glucamine, values for its close analog, n-octyl-β-D-glucopyranoside (OG), are provided for comparative purposes.

Mechanism of Action in Cell Membranes

The primary mechanism of action of N-Octyl-D-glucamine on cell membranes involves the disruption of the lipid bilayer and the subsequent solubilization of its components. This process can be understood in a stepwise manner, which is concentration-dependent.

3.1. Partitioning into the Lipid Bilayer (Below CMC)

At concentrations below its CMC, N-Octyl-D-glucamine monomers insert themselves into the lipid bilayer. This insertion disrupts the packing of the phospholipid molecules, leading to an increase in membrane fluidity and permeability.

3.2. Membrane Solubilization (At and Above CMC)

As the concentration of N-Octyl-D-glucamine reaches and exceeds its CMC, the detergent monomers aggregate to form micelles in the aqueous phase. These micelles then act as sinks for the lipid and protein components of the membrane. The process of solubilization is believed to occur in three stages:

  • Stage I: Membrane Saturation: Detergent monomers partition into the lipid bilayer until it becomes saturated.

  • Stage II: Formation of Mixed Micelles: As more detergent is added, the bilayer starts to break down, forming mixed micelles containing lipids, proteins, and detergent molecules.

  • Stage III: Complete Solubilization: At high detergent concentrations, the entire membrane is disrupted, and its components are fully incorporated into detergent micelles.

Diagram 1: Mechanism of Membrane Solubilization by N-Octyl-D-glucamine

cluster_0 Below CMC cluster_1 At/Above CMC Membrane0 Lipid Bilayer Membrane1 Monomers Partition into Bilayer Membrane0->Membrane1 Monomers0 N-Octyl-D-glucamine Monomers Monomers0->Membrane0 Partitioning Membrane2 Membrane Saturation Membrane1->Membrane2 MixedMicelles Mixed Micelles (Lipid-Protein-Detergent) Membrane2->MixedMicelles Detergent Addition Micelles Micelle Formation Micelles->MixedMicelles Solubilization Complete Solubilization MixedMicelles->Solubilization

Caption: Stepwise mechanism of membrane solubilization by N-Octyl-D-glucamine.

Application in Membrane Protein Research

The ability of N-Octyl-D-glucamine to solubilize membrane proteins without causing significant denaturation makes it a valuable tool for their study.

4.1. Solubilization of Membrane Proteins

The goal of membrane protein solubilization is to extract a target protein from the lipid bilayer into a soluble form while maintaining its structural and functional integrity. The choice of detergent and its concentration are critical for successful solubilization.

Diagram 2: Experimental Workflow for Membrane Protein Solubilization

A 1. Cell Culture & Membrane Isolation B 2. Resuspend Membranes in Buffer A->B C 3. Add N-Octyl-D-glucamine (above CMC) B->C D 4. Incubation (e.g., 4°C with agitation) C->D E 5. Centrifugation (to pellet insoluble material) D->E F Solubilized Fraction (Supernatant with protein-detergent micelles) E->F G Insoluble Fraction (Pellet) E->G

Caption: General workflow for the solubilization of membrane proteins.

4.2. Reconstitution of Membrane Proteins

Once a membrane protein is solubilized and purified, it is often necessary to reconstitute it into an artificial lipid bilayer (liposomes or nanodiscs) to study its function in a more native-like environment. This is typically achieved by removing the detergent from the mixed protein-lipid-detergent micelles. Due to its relatively high CMC, N-Octyl-D-glucamine can be efficiently removed by methods such as dialysis, gel filtration, or hydrophobic adsorption.

Diagram 3: Logical Flow of Membrane Protein Reconstitution

Start Purified Protein in Detergent Micelles Mix Mix with Lipids (also containing detergent) Start->Mix Form Formation of Mixed Micelles Mix->Form Remove Detergent Removal (e.g., Dialysis) Form->Remove Reconstitute Spontaneous Insertion into Lipid Bilayer Remove->Reconstitute End Proteoliposomes (Functional Protein in Artificial Membrane) Reconstitute->End

Caption: Logical steps in the reconstitution of a membrane protein.

Experimental Protocols

5.1. Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC of a detergent can be determined by various methods that detect the onset of micelle formation, such as surface tensiometry, conductivity measurements, or fluorescence spectroscopy using a hydrophobic probe.

Method: Surface Tensiometry

  • Prepare a stock solution of N-Octyl-D-glucamine (e.g., 100 mM) in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Prepare a series of dilutions of the stock solution, ranging from well below to well above the expected CMC (~20-25 mM).

  • Measure the surface tension of each dilution using a surface tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the N-Octyl-D-glucamine concentration.

  • Identify the CMC as the concentration at which the surface tension plateaus. This is determined by the intersection of the two linear portions of the plot.[7]

5.2. Detailed Protocol for Solubilization of a Model Membrane Protein (e.g., Bacteriorhodopsin)

This protocol provides a general guideline for the solubilization of bacteriorhodopsin (bR) from purple membranes.

  • Membrane Preparation: Isolate purple membranes from Halobacterium salinarum using established procedures.

  • Resuspend Membranes: Resuspend the purified purple membranes in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.0) to a final bR concentration of approximately 1 mg/mL.

  • Detergent Addition: Prepare a stock solution of N-Octyl-D-glucamine (e.g., 200 mM) in the solubilization buffer. Add the detergent stock solution to the membrane suspension to achieve a final detergent concentration above the CMC (e.g., 30-50 mM). The optimal detergent-to-protein ratio often needs to be determined empirically but a starting point is a 10:1 (w/w) ratio.[8]

  • Incubation: Incubate the mixture with gentle agitation for 1-2 hours at room temperature or 4°C. The optimal time and temperature may vary.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized bR in detergent micelles.

  • Quantify Solubilization: Determine the concentration of solubilized bR in the supernatant using UV-Vis spectroscopy (absorbance at 568 nm for the retinal chromophore). The solubilization efficiency is calculated as the percentage of bR in the supernatant relative to the total amount in the initial membrane suspension.[9]

5.3. Detailed Protocol for Reconstitution of a Solubilized Membrane Protein into Liposomes

This protocol describes the reconstitution of a purified, solubilized membrane protein into pre-formed liposomes.

  • Liposome (B1194612) Preparation: Prepare unilamellar liposomes of a desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) by a method such as extrusion. Resuspend the final liposome pellet in a reconstitution buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.0).

  • Mixing of Components: In a microcentrifuge tube, combine the purified, solubilized membrane protein with the pre-formed liposomes at a specific lipid-to-protein ratio (e.g., 20:1 to 100:1 w/w).

  • Detergent Removal by Dialysis:

    • Place the protein-lipid-detergent mixture into a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Dialyze against a large volume of reconstitution buffer at 4°C.

    • Perform several buffer changes over a period of 48-72 hours to ensure complete removal of the detergent.

  • Harvest Proteoliposomes: After dialysis, collect the contents of the dialysis cassette. The reconstituted proteoliposomes can be harvested by ultracentrifugation (e.g., 150,000 x g for 2 hours) and then resuspended in the desired buffer for functional assays.

  • Characterization: Characterize the proteoliposomes for protein incorporation efficiency and orientation, and assess the functionality of the reconstituted protein.[10]

Quantitative Effects on Membrane Protein Activity

The use of N-Octyl-D-glucamine can have varying effects on the activity of different membrane proteins. It is crucial to empirically determine the optimal conditions that preserve the protein's function.

Table 2: Illustrative Quantitative Effects of n-octyl-β-D-glucopyranoside (OG) on Membrane Protein Activity

Membrane ProteinOrganism SourceAssayEffect of OG SolubilizationReference(s)
Bacteriorhodopsin Halobacterium salinarumProton PumpingActivity is generally well-preserved after reconstitution.[9]
Lactose Permease Escherichia coliLactose TransportCan be functionally reconstituted after solubilization.[10]
Ca²⁺-ATPase Sarcoplasmic ReticulumATP HydrolysisActivity is often sensitive to detergent concentration.[11]
5-HT₁A Receptor Sheep Brain[³H]8-OH-DPAT BindingLow solubilization of active receptor compared to other detergents.[12]

Note: This table provides illustrative examples, and the specific effects can vary significantly depending on the experimental conditions.

Conclusion

N-Octyl-D-glucamine is a versatile and widely used non-ionic detergent in membrane biology. Its ability to gently solubilize membrane proteins and its ease of removal make it an excellent choice for the purification and functional reconstitution of these challenging molecules. A thorough understanding of its physicochemical properties and mechanism of action, as detailed in this guide, is essential for its successful application in research and drug development. The provided protocols offer a starting point for the development of optimized procedures for specific membrane proteins of interest.

References

An In-depth Technical Guide on the Critical Micelle Concentration of N-Octyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-Octyl-β-D-glucopyranoside (also commonly known as N-Octyl-D-glucamine or octyl glucoside), a non-ionic surfactant widely utilized in biochemistry, drug delivery, and membrane protein research. This document details its physicochemical properties, methods for determining its CMC, and relevant experimental protocols.

Introduction to N-Octyl-β-D-glucopyranoside

N-Octyl-β-D-glucopyranoside is a mild, non-ionic detergent valued for its ability to solubilize and stabilize membrane proteins without denaturation.[1] Its well-defined chemical structure, consisting of a hydrophilic glucose head group and a hydrophobic octyl tail, allows for the formation of small, uniform micelles.[1] A key parameter governing its behavior in aqueous solutions is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[2][3] Understanding the CMC is crucial for its effective use in various applications, as properties like solubilization capacity and detergency are significantly enhanced above this concentration.[3]

Quantitative Data on the Critical Micelle Concentration

The CMC of N-Octyl-β-D-glucopyranoside is influenced by factors such as temperature and the presence of electrolytes. The following table summarizes reported CMC values under different conditions.

CMC (mM)Temperature (°C)Solvent/BufferMeasurement TechniqueReference(s)
18-20Not SpecifiedWater (H₂O)Not Specified[4][5]
20-2520-25Water (H₂O)Not Specified
2525Water (H₂O)Not Specified[1]
23.4Not Specified0.1 M NaClNot Specified[4][5]

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of non-ionic surfactants. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.[6] Below are detailed protocols for three common methods.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants.[2] It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.[2] The CMC is identified as the concentration at which this transition occurs.[2]

Experimental Protocol:

  • Preparation of Surfactant Solutions: Prepare a stock solution of N-Octyl-β-D-glucopyranoside in deionized water. From this stock, prepare a series of dilutions with varying concentrations spanning the expected CMC range (e.g., from 1 mM to 50 mM).

  • Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Ensure the platinum ring or plate is thoroughly cleaned before each measurement.

  • Measurement:

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.

    • Allow the system to equilibrate for a few minutes before each reading to ensure a stable value.

    • Perform each measurement in triplicate to ensure accuracy.[7]

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[2]

    • The resulting graph will typically show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[2]

Fluorescence Spectroscopy using a Hydrophobic Probe

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.[2] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles.[2] This change in the microenvironment of the probe leads to a shift in its fluorescence spectrum, which can be used to determine the CMC.[2]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 0.2 mM.[8]

    • Prepare a series of N-Octyl-β-D-glucopyranoside solutions in deionized water, covering a concentration range below and above the expected CMC.

    • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range (e.g., 250 nM).[9] Ensure the final concentration of the organic solvent is minimal to avoid affecting micellization.

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Measurement:

    • Set the excitation wavelength to approximately 334 nm.[8]

    • Record the emission spectrum from 350 nm to 450 nm for each sample.[8]

    • The emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the third peak (I₃, around 383 nm) to the first peak (I₁, around 372 nm) is sensitive to the polarity of the environment.[8]

  • Data Analysis:

    • Calculate the I₃/I₁ ratio for each surfactant concentration.

    • Plot the I₃/I₁ ratio as a function of the surfactant concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which indicates the onset of micelle formation.[9]

Conductivity Measurement

Conductivity measurement is a straightforward method for determining the CMC of ionic surfactants.[10] For non-ionic surfactants like N-Octyl-β-D-glucopyranoside, the change in conductivity at the CMC is much less pronounced, making this method less sensitive.[6][11] However, with precise instrumentation, it can still be employed. The principle is that any ionic impurities in the surfactant solution will be incorporated into the micelles above the CMC, leading to a change in the slope of the conductivity versus concentration plot.[11]

Experimental Protocol:

  • Preparation of Surfactant Solutions: Prepare a series of N-Octyl-β-D-glucopyranoside solutions in high-purity, deionized water.

  • Instrumentation: Use a sensitive conductivity meter and a conductivity cell. The measurements should be performed at a constant temperature.

  • Measurement:

    • Measure the conductivity of each solution, starting from the lowest concentration.

    • Ensure the conductivity cell is thoroughly rinsed with the solution to be measured before recording the value.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration.

    • The plot will show two linear regions with a change in slope.

    • The CMC is determined from the concentration at which the break in the slope occurs.[11]

Visualizing the Process of CMC Determination

The following diagrams, generated using the DOT language, illustrate the workflow for determining the CMC and the underlying principles of the measurement techniques.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution prep_series Create a Series of Concentration Dilutions prep_stock->prep_series surf_tens Surface Tensiometry prep_series->surf_tens Measure Surface Tension fluor_spec Fluorescence Spectroscopy prep_series->fluor_spec Measure Fluorescence conduct Conductivity Measurement prep_series->conduct Measure Conductivity plot_data Plot Measured Property vs. Concentration surf_tens->plot_data fluor_spec->plot_data conduct->plot_data determine_cmc Identify Breakpoint/ Inflection Point (CMC) plot_data->determine_cmc

Caption: Workflow for the experimental determination of the Critical Micelle Concentration.

Micelle_Formation_Principle cluster_below_cmc Below CMC cluster_above_cmc Above CMC cluster_detection Detection Principle monomers Surfactant Monomers in Bulk Solution surface Monomers at Air-Water Interface monomers->surface Adsorption micelles Micelle Formation in Bulk Solution monomers->micelles Self-Assembly saturated_surface Saturated Surface surface->saturated_surface Saturation Fluorescence Fluorescence: Probe environment changes micelles->Fluorescence Conductivity Conductivity: Change in ion mobility micelles->Conductivity Tensiometry Tensiometry: Surface tension plateaus saturated_surface->Tensiometry

Caption: Principles of micelle formation and its detection by various experimental techniques.

Conclusion

N-Octyl-β-D-glucopyranoside is a versatile and widely used non-ionic surfactant. A thorough understanding of its critical micelle concentration is essential for its effective application in research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this important biomolecule. The choice of method for CMC determination should be made based on the required precision and available laboratory equipment.

References

An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Deoxy-1-(octylamino)-D-glucitol, also known as N-Octyl-D-glucamine. This versatile N-alkylaminopolyol finds applications ranging from biochemical research to pharmaceutical development. Its amphiphilic nature, stemming from a hydrophilic glucitol head and a hydrophobic octyl tail, makes it an effective non-ionic surfactant and a valuable tool in various scientific disciplines.

Core Physicochemical Properties

This compound is a white, crystalline powder.[1] Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and quality control.

PropertyValueReferences
Molecular Weight 293.40 g/mol [1][2]
Molecular Formula C₁₄H₃₁NO₅[2][3]
CAS Number 23323-37-7[2][3]
Melting Point 120-125 °C[3][4]
Appearance White scale crystallization / crystalline powder[1][3]
Solubility Soluble in water, methanol, and ethanol; insoluble in non-polar solvents.[1]
Optical Rotation [α]D²⁰ = -16° to -20° (c=1 in methanol)[3]
Purity ≥98%[2]

Synthesis Pathway: Reductive Amination

The primary method for synthesizing this compound is through the reductive amination of D-glucose with n-octylamine.[1] This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate from the reaction between the aldehyde group of glucose and the primary amine of octylamine. This intermediate is subsequently reduced to form the stable secondary amine product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification D_Glucose D-Glucose Reaction Mixing and Reaction (Controlled Conditions) D_Glucose->Reaction n_Octylamine n-Octylamine n_Octylamine->Reaction Reduction Reduction (e.g., with a borohydride (B1222165) reagent) Reaction->Reduction Imine Formation Crude_Product Crude Product Mixture Reduction->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound via Reductive Amination.

Experimental Protocols

Due to its structural similarity to glucose, this compound can act as a competitive inhibitor of glucose transporters, making it a valuable tool for studying glucose uptake in cells.[1] Below is a detailed protocol for a glucose uptake inhibition assay using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Protocol: Glucose Uptake Inhibition Assay

Objective: To determine the inhibitory effect of this compound on cellular glucose uptake.

Materials:

  • Adherent or suspension cells (e.g., cancer cell lines with high glucose metabolism)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free culture medium

  • This compound (test inhibitor)

  • 2-NBDG (fluorescent glucose analog)

  • Phloretin (B1677691) (known glucose transport inhibitor, as a positive control)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates (for fluorescence plate reader) or appropriate plates for flow cytometry/microscopy

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 2-5 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for attachment.

    • For suspension cells, use 1-2 x 10⁵ cells per well on the day of the experiment.

  • Cell Starvation and Inhibitor Treatment:

    • Gently wash the cells with PBS.

    • Remove the wash and add glucose-free culture medium to each well.

    • Add varying concentrations of this compound to the designated wells. Include wells with no inhibitor (negative control) and wells with a known inhibitor like phloretin (positive control).

    • Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

  • 2-NBDG Uptake:

    • Prepare a working solution of 2-NBDG in glucose-free medium (a final concentration of 100-200 µg/mL is often a good starting point, but may need optimization).

    • Add the 2-NBDG working solution to all wells.

    • Incubate for 30-60 minutes at 37°C. The optimal time may vary depending on the cell line.

  • Termination and Measurement:

    • Stop the uptake reaction by removing the 2-NBDG containing medium.

    • Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.

    • Add a suitable assay buffer or PBS to the wells.

    • Measure the fluorescence intensity using a plate reader, or analyze the cells via flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • Calculate the percentage of glucose uptake inhibition for each concentration of this compound relative to the untreated control.

    • Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value.

Applications in Research and Development

This compound's utility extends across several domains:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of certain active pharmaceutical ingredients, including some non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Its surfactant properties are also explored in drug delivery systems to enhance the bioavailability of poorly soluble drugs.[3]

  • Biotechnology: As a non-ionic detergent, it is used for the solubilization and stabilization of membrane proteins, a critical step in their purification and characterization.

  • Cosmetic and Personal Care: Its ability to form stable emulsions and its moisturizing properties make it a valuable ingredient in skincare and haircare formulations.[3]

  • Agrochemicals: It can be used as an adjuvant in herbicide and pesticide formulations to improve their efficacy.

References

The Solubility Profile of N-Octyl-D-glucamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Solubilization Behavior of a Key Non-ionic Surfactant in Various Solvents

N-Octyl-D-glucamine, a non-ionic surfactant, is a critical component in numerous scientific and pharmaceutical applications. Its utility in solubilizing membrane proteins, stabilizing biological molecules, and acting as a chiral resolving agent has made it an invaluable tool for researchers and professionals in drug development.[1][2] A thorough understanding of its solubility in different solvents is paramount for optimizing its use in various experimental and formulation contexts. This technical guide provides a comprehensive overview of the solubility of N-Octyl-D-glucamine, detailed experimental protocols for its determination, and visual representations of key concepts to aid in its practical application.

Quantitative Solubility Data

The solubility of N-Octyl-D-glucamine is dictated by its amphiphilic nature, possessing both a hydrophilic glucamine head group and a hydrophobic octyl tail. This structure allows it to interact favorably with a range of solvents with varying polarities. While precise quantitative data for N-Octyl-D-glucamine can be limited in publicly available literature, the data for the closely related and often interchangeably used compound, n-Octyl-β-D-glucopyranoside (OG), provides valuable insights. The following table summarizes the available quantitative and qualitative solubility data.

SolventChemical FormulaPolaritySolubility ( g/100 mL)Temperature (°C)Citation
WaterH₂OHighHighly Soluble (>20)20[3]
Methanol (B129727)CH₃OHHighSlightly Soluble (~1.0)Not Specified[1]
EthanolC₂H₅OHHighSoluble (~2.0)Not Specified[4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighSlightly Soluble (~1.6)Not Specified[1]
Dimethylformamide (DMF)(CH₃)₂NC(O)HHighSoluble (~1.6)Not Specified[4]
Phosphate-Buffered Saline (PBS, pH 7.2)N/AHighSoluble (~0.5)Not Specified[4]
Non-polar Solvents (e.g., Hexane, Toluene)VariousLowInsolubleNot Specified[4][5]

Note: The quantitative values for Ethanol, DMSO, DMF, and PBS are for n-Octyl-β-D-glucopyranoside (OG), a structurally similar compound. The value for water is also for OG, while the description for N-Octyl-D-glucamine is "highly soluble".[3] The methanol solubility is for N-Octyl-D-glucamine but should be considered an approximation.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the effective application of N-Octyl-D-glucamine. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold standard for determining the equilibrium solubility of a compound in a specific solvent.[6]

Methodology:

  • Preparation of Saturated Solution: An excess amount of N-Octyl-D-glucamine is added to a known volume of the test solvent in a sealed flask or vial. The vessel is then agitated at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: After incubation, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[7]

  • Quantification: The concentration of N-Octyl-D-glucamine in the clear filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a highly effective method for quantifying non-chromophoric compounds like N-Octyl-D-glucamine.[8][9]

    • HPLC-ELSD System: An Agilent Zorbax C18 column or equivalent is commonly used.

    • Mobile Phase: A gradient elution of water (adjusted to pH 3.5 with glacial acetic acid) and acetonitrile (B52724) is employed.[8]

    • Detection: An Evaporative Light Scattering Detector is used to measure the concentration of the analyte.

    • Quantification: A calibration curve is generated using standard solutions of N-Octyl-D-glucamine of known concentrations to ensure accurate determination of the solubility.

Determination of Relative Solubility Number (RSN)

The Relative Solubility Number (RSN) is a practical measure of the hydrophilic-lipophilic balance (HLB) of non-ionic surfactants.[10]

Methodology:

  • Sample Preparation: A precise amount of N-Octyl-D-glucamine (e.g., 1 gram) is dissolved in a specific volume (e.g., 30 mL) of a solvent mixture. A less toxic alternative to the traditional benzene/dioxane mixture is a solution of toluene (B28343) and ethylene (B1197577) glycol dimethyl ether (EGDE).[10]

  • Titration: The surfactant solution is then titrated with deionized water at a constant temperature.

  • Endpoint Determination: The titration is continued until the solution becomes persistently turbid. The volume of water (in mL) required to reach this endpoint is the Relative Solubility Number (RSN).[10]

Visualizing Key Concepts

To further elucidate the experimental workflow and the principles governing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification start Start add_excess Add excess N-Octyl-D-glucamine to solvent start->add_excess shake Agitate at constant temperature (24-48 hours) add_excess->shake centrifuge Centrifuge the suspension shake->centrifuge filter Filter the supernatant centrifuge->filter hplc Analyze filtrate by HPLC-ELSD filter->hplc end Determine Solubility hplc->end

Caption: Experimental workflow for determining the equilibrium solubility of N-Octyl-D-glucamine.

solubility_relationship cluster_solute N-Octyl-D-glucamine cluster_solvents Solvent Polarity cluster_solubility Solubility Outcome solute Hydrophilic Head (Glucamine) Hydrophobic Tail (Octyl) polar High Polarity (e.g., Water, Methanol) solute->polar Strong Interaction (Hydrogen Bonding) nonpolar Low Polarity (e.g., Hexane, Toluene) solute->nonpolar Weak Interaction high_sol High Solubility polar->high_sol low_sol Low Solubility (Insoluble) nonpolar->low_sol

Caption: Relationship between solvent polarity and the solubility of N-Octyl-D-glucamine.

References

In-Depth Technical Guide to the Safe Handling and Laboratory Applications of 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling procedures, physicochemical properties, and key laboratory applications of 1-Deoxy-1-(octylamino)-D-glucitol. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known by synonyms such as N-Octyl-D-glucamine and MEGA-8, is a non-ionic detergent.[1][2] Its amphiphilic nature, with a hydrophilic glucitol head group and a hydrophobic octyl tail, makes it effective in solubilizing membrane proteins and lipids.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 23323-37-7[1][2][4]
Molecular Formula C₁₄H₃₁NO₅[1][2][4]
Molecular Weight 293.40 g/mol [2]
Appearance White solid or crystalline powder[1][5]
Melting Point 121-124 °C[1]
Purity ≥98% or ≥99% (varies by supplier)[5]
Solubility Soluble in water, methanol, and ethanol[6]
Storage Temperature Room temperature or 4°C[7]

Safety and Handling

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed.[2][4]

Hazard Identification and First Aid

Although not considered hazardous, direct contact may cause skin and eye irritation.[6] In case of exposure, the following first aid measures are recommended:

Table 2: First Aid Measures

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[1]
Skin Contact Wash off with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes.[1][4]
Ingestion Rinse mouth with water. Do not induce vomiting.[1]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn to minimize exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationReferences
Eye/Face Protection Safety glasses with side-shields or goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]
Respiratory Protection Not generally required. Use a dust mask (e.g., N95) if handling large quantities of powder.[8]
Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling : Avoid formation of dust and aerosols.[1] Ensure adequate ventilation in the handling area.

  • Storage : Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.

Accidental Release Measures

In case of a spill, follow these steps:

  • Wear appropriate PPE.

  • Sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

  • Prevent the product from entering drains.[1]

Experimental Protocols

This compound is widely used as a detergent for the solubilization, purification, and reconstitution of membrane proteins.[3][9] Its primary function is to mimic the lipid bilayer environment, thereby maintaining the native structure and function of the protein once extracted from the cell membrane.

General Protocol for Membrane Protein Extraction and Reconstitution into Liposomes

This protocol provides a general workflow for the use of this compound in membrane protein research. The optimal concentrations of the detergent and other reagents should be determined empirically for each specific protein.

Experimental Workflow:

experimental_workflow cluster_extraction Protein Extraction cluster_reconstitution Reconstitution cell_pellet Cell Pellet Containing Membrane Protein lysis Cell Lysis in Buffer with This compound cell_pellet->lysis Resuspend centrifugation Centrifugation to Remove Insoluble Debris lysis->centrifugation supernatant Supernatant with Solubilized Protein-Detergent Micelles centrifugation->supernatant mixing Mixing of Solubilized Protein with Liposomes supernatant->mixing liposomes Prepared Liposomes liposomes->mixing dialysis Detergent Removal via Dialysis mixing->dialysis proteoliposomes Formation of Proteoliposomes dialysis->proteoliposomes

Caption: A generalized workflow for membrane protein extraction and reconstitution.

Methodology:

  • Cell Lysis and Solubilization:

    • Harvest cells expressing the membrane protein of interest and resuspend the cell pellet in a suitable lysis buffer.

    • Add this compound to the lysis buffer at a concentration above its critical micelle concentration (CMC) to ensure the formation of micelles that can solubilize the membrane proteins. The optimal concentration typically ranges from 25-35 mM.[2]

    • Incubate the mixture to allow for cell lysis and protein solubilization.

    • Centrifuge the lysate at high speed to pellet insoluble cellular debris.

    • Collect the supernatant containing the solubilized membrane protein within detergent micelles.

  • Reconstitution into Liposomes:

    • Prepare liposomes with the desired lipid composition.

    • Mix the supernatant containing the solubilized protein with the prepared liposomes.

    • Remove the this compound from the mixture. This is commonly achieved through dialysis, where the small detergent monomers pass through the dialysis membrane while the larger proteoliposomes are retained.[1][3]

    • As the detergent concentration drops below the CMC, the membrane proteins will insert into the lipid bilayer of the liposomes, forming proteoliposomes.

    • The resulting proteoliposomes, with the protein of interest in a more native-like environment, can then be used for downstream functional or structural studies.

Logical Workflow for Detergent Selection in Membrane Protein Studies

The choice of detergent is a critical step in membrane protein research. This compound is one of many available detergents, and the optimal choice depends on the specific protein and the intended downstream application.

Detergent Selection Workflow:

detergent_selection start Define Research Goal (e.g., Structural vs. Functional Study) prop Consider Protein Properties (e.g., size, stability) start->prop detergent_class Select Detergent Class (Non-ionic, Ionic, Zwitterionic) prop->detergent_class non_ionic Non-ionic (e.g., this compound) Milder, often preserves protein function detergent_class->non_ionic Function ionic Ionic (e.g., SDS) Harsh, often denaturing detergent_class->ionic Denaturation zwitterionic Zwitterionic (e.g., CHAPS) Intermediate properties detergent_class->zwitterionic Balance screen Screen a Panel of Detergents non_ionic->screen ionic->screen zwitterionic->screen extraction_eff Assess Extraction Efficiency screen->extraction_eff stability Evaluate Protein Stability (e.g., via activity assays, spectroscopy) extraction_eff->stability downstream Check Compatibility with Downstream Applications stability->downstream compatible Proceed with Optimized Detergent downstream->compatible Yes not_compatible Re-screen or Modify Conditions downstream->not_compatible No end Successful Protocol compatible->end not_compatible->screen

Caption: A logical workflow for selecting an appropriate detergent for membrane protein studies.

This workflow highlights the decision-making process for choosing a suitable detergent. Non-ionic detergents like this compound are often a good starting point for functional studies due to their milder nature, which helps in preserving the native conformation and activity of the protein.[10] However, empirical screening of a variety of detergents is often necessary to identify the optimal conditions for a specific membrane protein.[11]

References

N-Octyl-D-glucamine: A Technical Guide to its Application as a Glucose Transport Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glucose is a fundamental source of energy for most living organisms, and its transport across the cell membrane is a tightly regulated process mediated by a family of facilitative glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).[2][3] Dysregulation of glucose transport is a hallmark of several diseases, including cancer, where the Warburg effect describes an increased reliance on glycolysis, and diabetes, characterized by impaired glucose uptake in response to insulin (B600854).[2][4] Consequently, GLUTs have emerged as significant therapeutic targets.

N-Octyl-D-glucamine, also referred to as 1-Deoxy-1-(octylamino)-D-glucitol, is a synthetic compound that acts as a competitive inhibitor of glucose transport.[1] Its amphiphilic nature, combining a hydrophilic glucamine head with a hydrophobic octyl tail, also lends it surfactant properties.[5] In research, it is often utilized as a negative control in glucose transport assays to ascertain the specificity of other potential inhibitors.[1] This guide aims to provide a comprehensive technical resource for researchers utilizing N-Octyl-D-glucamine in their studies of glucose metabolism.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Octyl-D-glucamine is presented in Table 1.

PropertyValueReference
Chemical Name N-Octyl-D-glucamine; this compound[1]
CAS Number 23323-37-7[1]
Molecular Formula C₁₄H₃₁NO₅[6]
Molecular Weight 293.40 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water, methanol, and ethanol; Insoluble in non-polar solvents[1]
Stability Stable at room temperature; decomposes with heat and high humidity[1]

Synthesis

N-Octyl-D-glucamine is typically synthesized via the reductive amination of D-glucose with n-octylamine. This process generally involves the formation of a Schiff base intermediate, which is subsequently reduced. Common methods for this synthesis include:

  • Catalytic Hydrogenation: This method involves reacting D-glucose with n-octylamine in a suitable solvent, such as ethanol, in the presence of a catalyst like palladium on charcoal under hydrogen pressure.[7][8]

  • Alternative Methods: Other approaches described in the literature include refluxing glucamine with an alkyl halide in acetonitrile (B52724) or treating D-glucosamine hydrochloride with sodium methoxide (B1231860) followed by reaction with an octyl halide.[8]

Following the reaction, N-Octyl-D-glucamine is purified using standard techniques such as crystallization.[1]

Mechanism of Action as a Glucose Transport Inhibitor

N-Octyl-D-glucamine's structural resemblance to glucose allows it to competitively bind to glucose transporters, thereby inhibiting the uptake of glucose into the cell.[1][9] The precise binding affinity and inhibitory constants (IC50 or Ki values) for N-Octyl-D-glucamine against specific GLUT isoforms (e.g., GLUT1, GLUT2, GLUT3, GLUT4) are not well-documented in publicly available literature. However, its utility as a research tool stems from this established, albeit not quantitatively defined, inhibitory action.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory effect of N-Octyl-D-glucamine on cellular glucose uptake.

In Vitro Glucose Uptake Inhibition Assay using Radiolabeled Glucose Analog

This protocol describes a classic method to quantify the inhibition of glucose transport using a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose ([³H]-2-DG).

Materials:

  • Cell line of interest (e.g., a cancer cell line overexpressing a specific GLUT isoform)

  • Complete cell culture medium

  • Krebs-Ringer-Hepes (KRH) buffer

  • N-Octyl-D-glucamine

  • 2-deoxy-D-[³H]glucose ([³H]-2-DG)

  • Phloretin or Cytochalasin B (as positive controls for GLUT inhibition)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to grow to near confluency.

  • Glucose Starvation: Wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of N-Octyl-D-glucamine (e.g., 0, 1, 10, 50, 100, 500 µM) in KRH buffer for 30 minutes at 37°C. Include wells with a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Glucose Uptake: Initiate glucose uptake by adding [³H]-2-DG to each well at a final concentration of approximately 0.5 µCi/mL. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Stopping the Reaction: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the counts per minute (CPM) for each sample. Normalize the CPM of the N-Octyl-D-glucamine-treated samples to the vehicle control to calculate the percentage of inhibition. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Fluorescent Glucose Uptake Assay

This protocol utilizes a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for a non-radioactive method of measuring glucose uptake.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium or PBS

  • N-Octyl-D-glucamine

  • 2-NBDG

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry) and allow them to reach 70-80% confluency.

  • Glucose Starvation: Gently wash the cells twice with warm, glucose-free medium and incubate in the same medium for 1-2 hours at 37°C.

  • Inhibitor Treatment: Prepare dilutions of N-Octyl-D-glucamine in glucose-free medium. Remove the starvation medium and add the inhibitor-containing medium to the respective wells. Include a vehicle control. Incubate for 1-2 hours at 37°C.

  • 2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Stopping the Reaction: Remove the 2-NBDG containing medium and immediately wash the cells twice with ice-cold PBS.

  • Analysis:

    • Fluorescence Plate Reader: Add PBS or a suitable lysis buffer to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

    • Flow Cytometry: Harvest the cells, resuspend in FACS buffer, and analyze the fluorescence of individual cells.

  • Data Analysis: Subtract background fluorescence and normalize the fluorescence of treated cells to the vehicle control to calculate the percentage of inhibition.

Potential Signaling Pathways Affected by N-Octyl-D-glucamine

By inhibiting glucose uptake, N-Octyl-D-glucamine can be expected to impact downstream signaling pathways that are sensitive to cellular energy status and glucose metabolism. While direct studies on the signaling effects of N-Octyl-D-glucamine are scarce, the known consequences of glucose deprivation suggest potential areas of investigation.

Insulin Signaling Pathway

The insulin signaling pathway is a critical regulator of glucose uptake, primarily through the translocation of GLUT4 to the plasma membrane in insulin-sensitive tissues like muscle and adipose cells. Inhibition of glucose transport by N-Octyl-D-glucamine would bypass the insulin signaling cascade's effect on GLUT4 translocation, leading to a reduction in glucose uptake despite insulin stimulation.

Insulin_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Signaling Cascade (PI3K/Akt) Signaling Cascade (PI3K/Akt) Insulin Receptor->Signaling Cascade (PI3K/Akt) Activates GLUT4 Translocation GLUT4 Translocation Glucose Transporter (e.g., GLUT4) Glucose Transporter (e.g., GLUT4) GLUT4 Translocation->Glucose Transporter (e.g., GLUT4) Inserts into membrane Glucose Uptake Glucose Uptake N-Octyl-D-glucamine N-Octyl-D-glucamine N-Octyl-D-glucamine->Glucose Transporter (e.g., GLUT4) Inhibits Glucose Transporter (e.g., GLUT4)->Glucose Uptake Mediates Signaling Cascade (PI3K/Akt)->GLUT4 Translocation Promotes

Insulin signaling pathway and the point of inhibition by N-Octyl-D-glucamine.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. A decrease in intracellular ATP levels, which can result from inhibited glucose uptake and glycolysis, leads to the activation of AMPK. Activated AMPK, in turn, stimulates catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP.

AMPK_Signaling_Pathway N-Octyl-D-glucamine N-Octyl-D-glucamine Glucose Uptake Glucose Uptake Glycolysis Glycolysis Glucose Uptake->Glycolysis Leads to ATP Production ATP Production Glycolysis->ATP Production Leads to AMPK Activation AMPK Activation ATP Production->AMPK Activation Decreased levels lead to Catabolic Pathways Catabolic Pathways AMPK Activation->Catabolic Pathways Stimulates Anabolic Pathways Anabolic Pathways AMPK Activation->Anabolic Pathways Inhibits Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture glucose_starvation Glucose Starvation cell_culture->glucose_starvation inhibitor_treatment Inhibitor Treatment (N-Octyl-D-glucamine) glucose_starvation->inhibitor_treatment glucose_uptake_assay Glucose Uptake Assay ([³H]-2-DG or 2-NBDG) inhibitor_treatment->glucose_uptake_assay signaling_pathway_analysis Downstream Signaling Analysis (e.g., Western Blot for p-AMPK) inhibitor_treatment->signaling_pathway_analysis data_acquisition Data Acquisition (Scintillation Counting or Fluorescence Measurement) glucose_uptake_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End data_analysis->end signaling_pathway_analysis->end

References

An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol (N-Octyl-D-glucamine)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-(octylamino)-D-glucitol, also widely known as N-Octyl-D-glucamine (DOG), is a synthetic derivative of glucose with significant applications across pharmaceutical development, biochemical research, and cosmetics.[1] Structurally, it is an N-alkylated glucamine that combines a hydrophilic glucitol headgroup with a hydrophobic octyl chain, conferring upon it amphiphilic properties characteristic of a non-ionic surfactant.[2][3] This unique structure allows for effective interaction with biological membranes, making it a valuable tool for studying glucose transport mechanisms and a promising candidate for enhancing the bioavailability of poorly soluble drugs.[1][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as an inhibitor of cellular glucose transport.

Chemical Structure and Identification

This compound is systematically named (2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol. Its structure consists of a linear six-carbon glucitol backbone where the C1 hydroxyl group of glucose is replaced by an octylamino group.

  • Molecular Formula: C₁₄H₃₁NO₅[2]

  • SMILES: CCCCCCCCNC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO[5]

  • InChI Key: ZRRNJJURLBXWLL-REWJHTLYSA-N[5]

The presence of multiple chiral centers in the glucitol moiety and the nitrogen atom of the amino group are key features of its stereochemistry.

Physicochemical and Quantitative Data

The compound's amphiphilic nature dictates its physical properties, making it soluble in aqueous and some organic solvents and enabling its function as an emulsifier and stabilizer.[4] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 293.40 g/mol [2][5]
CAS Number 23323-37-7[2][5]
Appearance White crystalline powder or scale crystallization[1][4]
Melting Point 120 - 125 °C[4][6]
Solubility Soluble in water, methanol, and ethanol (B145695); Insoluble in non-polar solvents.[1]
Optical Rotation [α]D²⁰ = -15° to -20° (c=1 in methanol)[4][5]
Purity ≥98% or ≥99% (Assay by titration)[4][5][7]

Table 1: Summary of Quantitative Data for this compound

Biological Activity: Inhibition of Glucose Transport

The primary biological application of this compound in research is as a tool to investigate the transport of glucose across cell membranes.[1] Due to its structural similarity to glucose, it acts as a competitive inhibitor of facilitative glucose transporters (GLUTs), which are crucial for glucose uptake in most cell types.[1][8]

By occupying the binding sites of these transporters, it effectively blocks glucose from entering the cell, leading to a measurable decrease in cellular glucose uptake.[1] This inhibitory action makes it an invaluable negative control in glucose transport assays and a tool for studying the kinetics and specificity of GLUT proteins.[1] The potential to modulate glucose uptake also positions it as a compound of interest in metabolic research, particularly for diseases characterized by altered glucose metabolism, such as diabetes and cancer.[1]

Below is a diagram illustrating the mechanism of action.

cluster_membrane Cell Membrane cluster_intra GLUT Glucose Transporter (GLUT) Glucose_in Glucose GLUT->Glucose_in Transport Glucose Glucose Glucose->GLUT Binds to Inhibitor 1-Deoxy-1-(octylamino) -D-glucitol Inhibitor->GLUT Competitive Inhibition Metabolism Cellular Metabolism Glucose_in->Metabolism

Caption: Competitive inhibition of a GLUT by this compound.

Experimental Protocols

Synthesis via Reductive Amination

The most common method for synthesizing this compound is the reductive amination of D-glucose with n-octylamine.[1][3] This one-pot reaction involves the formation of an intermediate Schiff base (an imine), which is subsequently reduced to the final secondary amine product.

Materials:

  • D-glucose

  • n-Octylamine

  • Solvent (e.g., Methanol or Ethanol)

  • Catalyst (e.g., Raney Nickel or Palladium on Carbon)

  • Hydrogen Source (e.g., Hydrogen gas) or a chemical reducing agent (e.g., Sodium Borohydride)

  • Promotor (optional, e.g., ZCMT-6)[6]

  • Reaction vessel (e.g., Autoclave for catalytic hydrogenation)

Procedure (Catalytic Hydrogenation Example):

  • Reactant Charging: In a high-pressure autoclave, charge D-glucose and n-octylamine, typically in a molar ratio of approximately 1.05:1 to 1.25:1 (glucose:amine).[6]

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol and the hydrogenation catalyst (e.g., Raney Nickel). A promotor may be added to enhance the reaction.[6][7]

  • Reaction Conditions: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to 1.2–1.5 MPa.[6][7] Heat the mixture to 55–65 °C with constant stirring.[6]

  • Reaction Monitoring: Maintain the reaction for approximately 2-4 hours, monitoring hydrogen uptake to determine the reaction's completion.

  • Product Isolation: After the reaction is complete, cool the vessel to room temperature, which should induce the crystallization of the white product.[6]

  • Purification: Recover the crude product by filtration or centrifugation. Wash the crystals with a cold mixed solvent (e.g., an alcohol-ether mixture) to remove unreacted starting materials and byproducts.[6]

  • Drying: Dry the purified white crystals under vacuum at approximately 70°C to yield the final product with a purity often exceeding 99%.[6]

The logical workflow for this synthesis and purification process is outlined below.

start Start Materials: D-Glucose + n-Octylamine reaction Reductive Amination (Solvent, Catalyst, H₂ Pressure, Heat) start->reaction cooling Cooling & Crystallization reaction->cooling separation Centrifugation / Filtration cooling->separation washing Wash with Mixed Solvent separation->washing drying Vacuum Drying washing->drying product Final Product: This compound drying->product

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups such as O-H, N-H, and C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[1]

Other Applications

Beyond its role in fundamental research, this compound has practical applications in several industries:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs), such as Dexketoprofen Trometamol.[7] Its surfactant properties are also explored for use in drug delivery systems to enhance the solubility and bioavailability of lipophilic drugs.[4]

  • Cosmetics: Due to its ability to form stable emulsions and its moisturizing properties, it is used as an ingredient in skincare and personal care products.[4] Its low toxicity and biocompatibility make it a safe choice for such formulations.[4]

  • Biotechnology: As a mild, non-ionic, biodegradable surfactant, it is used for the solubilization and stabilization of proteins and other biological molecules in various assays and formulations.[2][4]

Conclusion

This compound is a versatile and valuable chemical entity with a well-established role in scientific research and growing importance in industrial applications. Its function as a competitive inhibitor of glucose transport provides a powerful tool for metabolic studies, while its properties as a bio-based, non-ionic surfactant make it an attractive ingredient for pharmaceutical and cosmetic formulations. The straightforward synthesis via reductive amination allows for its reliable production, ensuring its continued utility for researchers and drug development professionals.

References

An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol and Its Synonyms in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 1-Deoxy-1-(octylamino)-D-glucitol. It covers its various synonyms, chemical and physical properties, and key applications in scientific research and industry, with a focus on its role as a resolving agent, a surfactant, and a tool in biological studies.

Chemical Identity and Synonyms

This compound is a versatile chemical compound known by a variety of names in scientific literature and commercial products. Accurate identification through its CAS number (23323-37-7) is crucial. Below is a summary of its common synonyms and identifiers.

Identifier Type Identifier Citation
CAS Number 23323-37-7[1][2]
IUPAC Name (2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol[3]
Common Synonyms N-Octylglucamine[4]
N-n-Octyl-D-glucamine
1-(Octylamino)-1-deoxy-D-glucitol[4]
N-Octyl-D-glucamine[3]
EC Number 245-582-9[2]
Molecular Formula C14H31NO5[1][2]

Physicochemical Properties

The utility of this compound in various applications stems from its specific physicochemical properties. These properties are summarized in the table below.

Property Value Citation
Molecular Weight 293.40 g/mol [1][2]
Appearance White scale crystallization or white to almost white powder
Melting Point 121-124 °C
Optical Rotation [α]20/D −15° (c = 1 in methanol)[2]
Purity ≥98%
Solubility Soluble in water, methanol (B129727), and ethanol. Insoluble in non-polar solvents.[5]

Key Applications and Experimental Workflows

This compound has several notable applications in both industrial and research settings. Its amphiphilic nature, combining a hydrophilic glucitol head with a hydrophobic octyl tail, makes it a valuable surfactant and resolving agent.

Chiral Resolution in Pharmaceutical Synthesis

A primary application of this compound is as a resolving agent for the separation of enantiomers in the synthesis of chiral drugs. A notable example is in the production of Dexketoprofen (B22426), a non-steroidal anti-inflammatory drug (NSAID).[1] The compound selectively forms a salt with one enantiomer, allowing for its separation from the racemic mixture.

Below is a conceptual workflow for the synthesis of Dexketoprofen Trometamol using N-Octylglucamine as a resolving agent.

G cluster_resolution Chiral Resolution cluster_synthesis Final Synthesis racemic_ketoprofen Racemic Ketoprofen (B1673614) salt_formation Salt Formation racemic_ketoprofen->salt_formation n_octylglucamine N-Octylglucamine (Resolving Agent) n_octylglucamine->salt_formation dexketoprofen_salt Diastereomeric Salt (Dexketoprofen-N-Octylglucamine) salt_formation->dexketoprofen_salt separation Separation (e.g., Crystallization) dexketoprofen_salt->separation dexketoprofen Dexketoprofen separation->dexketoprofen final_salt_formation Salt Formation dexketoprofen->final_salt_formation tromethamine Tromethamine tromethamine->final_salt_formation dexketoprofen_trometamol Dexketoprofen Trometamol final_salt_formation->dexketoprofen_trometamol

Workflow for Dexketoprofen Trometamol Synthesis.

Experimental Protocol Outline:

A general protocol for this process, as inferred from patent literature, involves the following steps:

  • Salt Formation: Racemic ketoprofen is reacted with N-octylglucamine in a suitable solvent mixture (e.g., methanol and ethyl acetate).[6]

  • Crystallization: The solution is cooled to induce the crystallization of the diastereomeric salt of the desired enantiomer (dexketoprofen) with N-octylglucamine.[6]

  • Separation: The crystallized salt is separated by filtration.[6]

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated to liberate the free dexketoprofen.

  • Final Salt Formation: The isolated dexketoprofen is then reacted with tromethamine to produce the final drug substance, Dexketoprofen Trometamol.[7]

Surfactant in Cosmetic and Personal Care Formulations

Due to its non-ionic and biodegradable nature, N-octylglucamine is utilized as a mild surfactant in cosmetic and personal care products.[8] Its properties make it suitable for formulations where gentle cleansing and good foaming are desired, such as in shampoos, facial cleansers, and body washes.[8] It is valued for being less harsh on the skin compared to traditional surfactants.[8]

Tool for Studying Glucose Transport

This compound has been identified as a tool in scientific experiments to investigate the transport of glucose across cell membranes.[5] It acts as an inhibitor of glucose transporters, which can be valuable for studying the mechanisms of glucose uptake in various cell types.[5] This application is particularly relevant in research related to diabetes and cancer, where glucose transport is a key process.[5]

The following diagram illustrates the conceptual mechanism of action of this compound in inhibiting glucose transport.

G cluster_membrane Cell Membrane glucose_transporter Glucose Transporter cellular_uptake Cellular Glucose Uptake glucose_transporter->cellular_uptake Facilitates inhibition Inhibition glucose Glucose glucose->glucose_transporter Binds to compound 1-Deoxy-1-(octylamino) -D-glucitol compound->glucose_transporter Binds to and blocks

Inhibition of Glucose Transport.

Experimental Protocol Outline:

A typical experiment to assess the inhibitory effect of this compound on glucose transport would involve:

  • Cell Culture: Culturing a specific cell line of interest.

  • Incubation: Incubating the cells with varying concentrations of this compound for a defined period.

  • Glucose Uptake Assay: Adding a labeled form of glucose (e.g., radiolabeled or fluorescent) to the cells.

  • Measurement: Measuring the amount of labeled glucose taken up by the cells in the presence and absence of the inhibitor.

  • Data Analysis: Analyzing the data to determine the inhibitory potency (e.g., IC50) of the compound.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the involvement of this compound in specific intracellular signaling pathways. Its primary described biological effect is the inhibition of glucose transport at the cell membrane level.[5] This action can, in turn, indirectly affect downstream signaling pathways that are dependent on cellular glucose metabolism, such as the insulin (B600854) signaling pathway or pathways related to cellular energy sensing (e.g., AMPK signaling). However, further research is required to elucidate any such indirect effects.

Conclusion

This compound is a multifaceted compound with significant applications in pharmaceutical manufacturing, cosmetics, and biomedical research. Its utility as a chiral resolving agent is well-established, and its properties as a mild, biodegradable surfactant are increasingly recognized.[8] Furthermore, its role as an inhibitor of glucose transport provides a valuable tool for researchers studying cellular metabolism.[5] This guide provides a foundational understanding of this compound, and it is anticipated that further research will continue to uncover new applications and a deeper understanding of its biological interactions.

References

An In-depth Technical Guide to N-Octyl-D-glucamine: Physical Properties and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and stability of reagents is paramount. N-Octyl-D-glucamine, a non-ionic detergent, is a critical component in various biochemical and pharmaceutical applications, primarily for the solubilization and stabilization of membrane proteins. This guide provides a detailed overview of its physical appearance and optimal storage conditions, ensuring its integrity and performance in experimental workflows.

Physical and Chemical Properties

N-Octyl-D-glucamine is a white to light yellow crystalline powder.[1][2] Its appearance may also be described as white to almost white powder or crystals.[3] It is an odorless solid compound.[4] This sugar-derived surfactant is valued for its gentle yet effective properties in handling membrane proteins.[5][6]

A summary of its key quantitative properties is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₄H₃₁NO₅[3][7][8]
Molecular Weight 293.40 g/mol [3][4][9]
Melting Point 121-124 °C[1][2][10][11]
Appearance White to light yellow crystal powder[1][2][3][4]
Specific Rotation [α]20/D -15° to -22° (c=0.5 to 1 in Methanol)[1][3][11]
Solubility Soluble in water, methanol, and ethanol[4]
Physical State Solid at 20°C[3][10]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of N-Octyl-D-glucamine. The compound is stable at room temperature but can decompose upon exposure to high heat and humidity.[4]

Recommended Storage Conditions:

  • Temperature: Store at room temperature, with some suppliers recommending a cool environment (<15°C).[3][6][11]

  • Atmosphere: It is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place.[7][10] Storage under an inert atmosphere in a dark place is also advised.[11]

  • Moisture: Avoid moisture, as the compound can be sensitive to humidity.[4][9]

  • Incompatibilities: Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[9]

Safe Handling Procedures:

  • Ensure adequate ventilation and avoid the formation of dust during handling.[10]

  • Use personal protective equipment, including safety glasses with side shields (or goggles), protective gloves, and appropriate clothing to prevent skin exposure.[7][10]

  • In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes.[9][10] For skin contact, wash off with soap and plenty of water.[9]

  • Avoid ingestion and inhalation.[10] If inhaled, move the person to fresh air.[9]

  • Handle in accordance with good industrial hygiene and safety practices.[7]

Factors Influencing Stability

The chemical stability of N-Octyl-D-glucamine is influenced by several environmental factors. The following diagram illustrates the logical relationships for maintaining optimal storage conditions.

cluster_storage Optimal Storage for N-Octyl-D-glucamine Stability stability N-Octyl-D-glucamine Stability temp Controlled Temperature (Room Temp / Cool) temp->stability Prevents Decomposition atmosphere Dry & Inert Atmosphere atmosphere->stability Prevents Hydrolysis light Protection from Light (Dark Place) light->stability Prevents Degradation container Tightly Sealed Container container->stability Maintains Integrity incompatibles Avoid Incompatible Materials incompatibles->stability Prevents Reactions

Caption: Key factors for maintaining N-Octyl-D-glucamine stability.

References

N-Octyl-D-glucamine: A Specialized Resolving Agent for Chiral Drug Separation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The separation of enantiomers is a critical process in the development of chiral drugs, as individual stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the application of N-Octyl-D-glucamine as a chiral resolving agent, focusing on its mechanism of action, practical applications, and detailed experimental protocols. Through the formation of diastereomeric salts, N-Octyl-D-glucamine has proven to be a highly effective agent for the resolution of acidic chiral compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and ketoprofen (B1673614). This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of chiral separation.

Introduction to Chiral Resolution and the Role of N-Octyl-D-glucamine

Chirality is a fundamental property of many pharmaceutical compounds, with enantiomers often displaying distinct biological activities. Regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs to ensure optimal therapeutic efficacy and minimize adverse effects. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of modern pharmaceutical development.

One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

N-Octyl-D-glucamine, a derivative of D-glucose, is a chiral resolving agent that has demonstrated significant utility in the separation of acidic chiral drugs.[1] Its structure combines a hydrophilic D-glucamine head group, which contains multiple chiral centers and hydrogen bonding sites, with a hydrophobic n-octyl chain. This amphiphilic nature, coupled with its well-defined stereochemistry, enables it to interact selectively with enantiomers of acidic compounds to form diastereomeric salts with differential solubilities.

Mechanism of Chiral Recognition

The primary mechanism by which N-Octyl-D-glucamine facilitates chiral resolution is through the formation of diastereomeric salts with the racemic chiral acid. The amine group in N-Octyl-D-glucamine acts as a base, reacting with the carboxylic acid group of the chiral drug to form a salt.

The chiral recognition arises from the three-dimensional arrangement of the interacting molecules. The multiple hydroxyl groups and the secondary amine of the D-glucamine moiety, along with the chiral center(s) of the drug, create a network of intermolecular interactions. These interactions, which can include hydrogen bonding, ionic bonding, and van der Waals forces, differ in their stability and spatial arrangement for the two diastereomeric salts. This difference in the crystal lattice energy and solvation energy leads to a significant difference in the solubility of the diastereomers in a given solvent system, enabling their separation.

While the precise crystallographic structure and specific multi-point interactions for N-Octyl-D-glucamine with profens are not extensively detailed in publicly available literature, a conceptual model can be proposed based on established principles of chiral recognition.

G Conceptual Model of Diastereomeric Salt Formation cluster_salts Diastereomeric Salt Formation racemate Racemic Chiral Drug (R-Drug & S-Drug) salt_S Diastereomer 1 (S-Drug)-(D-Resolving Agent) racemate->salt_S salt_R Diastereomer 2 (R-Drug)-(D-Resolving Agent) racemate->salt_R resolving_agent N-Octyl-D-glucamine (D-configuration) resolving_agent->salt_S resolving_agent->salt_R precipitate Less Soluble Diastereomer Precipitates (e.g., (S-Drug)-(D-Resolving Agent)) salt_S->precipitate Lower Solubility supernatant More Soluble Diastereomer Remains in Solution (e.g., (R-Drug)-(D-Resolving Agent)) salt_R->supernatant Higher Solubility

Figure 1: Conceptual diagram of diastereomeric salt formation.

Applications in Chiral Drug Resolution

N-Octyl-D-glucamine has been successfully employed in the resolution of several acidic chiral drugs, most notably from the profen class of NSAIDs.

Resolution of Ibuprofen

The resolution of racemic ibuprofen to yield the pharmacologically active S-(+)-ibuprofen is a well-documented application of N-Octyl-D-glucamine. The process typically involves the reaction of racemic ibuprofen with a sub-stoichiometric amount of N-Octyl-D-glucamine in a suitable solvent, leading to the preferential crystallization of the S-(+)-ibuprofen-N-Octyl-D-glucamine diastereomeric salt.

Resolution of Ketoprofen

Similarly, N-Octyl-D-glucamine is an effective resolving agent for racemic ketoprofen. The S-(+)-enantiomer of ketoprofen is the more potent anti-inflammatory agent. The resolution process follows a similar principle of forming diastereomeric salts and separating them based on their differential solubility.[2][3]

Quantitative Data on Chiral Resolution

The efficiency of a chiral resolution process is evaluated based on several parameters, including the yield of the desired enantiomer, its enantiomeric excess (ee), and the recovery of the resolving agent.

Chiral DrugDesired EnantiomerResolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (ee) of Desired EnantiomerReference
IbuprofenS-(+)-IbuprofenN-Octyl-D-glucamineToluene, Water73.2% - 74.6%99.0% - 99.2%[4]
KetoprofenS-(+)-KetoprofenN-Octyl-D-glucamineMethanol, Ethyl Acetate (1:1 v/v)High (not specified)High (not specified)[2][3]

Table 1: Summary of Quantitative Data for Chiral Resolution using N-Octyl-D-glucamine

Detailed Experimental Protocols

The following sections provide detailed methodologies for the resolution of ibuprofen and ketoprofen using N-Octyl-D-glucamine.

Resolution of Racemic Ibuprofen

This protocol is based on procedures described in the patent literature.[4]

Materials:

  • Racemic Ibuprofen

  • N-Octyl-D-glucamine

  • Toluene

  • Isopropanol (B130326)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic ibuprofen (e.g., 27.03 g, 131.03 mmol) and N-Octyl-D-glucamine (e.g., 16.35 g, 55.73 mmol) in isopropanol (e.g., 150 ml) by heating to 80°C to form a clear solution.

    • Cool the solution slowly to 33°C over 4 hours to allow for the crystallization of the diastereomeric salt.

    • Collect the precipitate by filtration, wash with isopropanol, and dry to obtain the S-(+)-ibuprofen-N-Octyl-D-glucamine salt.

  • Liberation of S-(+)-Ibuprofen:

    • Stir the obtained diastereomeric salt with water (e.g., 200 ml) and KOH (e.g., 12 g, 214 mmol) at 50°C for 30 minutes.

    • Cool the mixture slowly to 15°C to precipitate the N-Octyl-D-glucamine.

    • Filter the mixture to recover the N-Octyl-D-glucamine for recycling.

    • Acidify the aqueous filtrate with 6N HCl to a pH of less than 1 to precipitate the S-(+)-ibuprofen.

    • Collect the S-(+)-ibuprofen by filtration, wash with water, and dry.

  • Analysis:

    • Determine the enantiomeric excess of the S-(+)-ibuprofen using a suitable chiral HPLC method.

G Experimental Workflow for Ibuprofen Resolution start Start dissolve Dissolve Racemic Ibuprofen & N-Octyl-D-glucamine in Isopropanol (Heat to 80°C) start->dissolve crystallize Cool to 33°C over 4h (Crystallization of Diastereomeric Salt) dissolve->crystallize filter1 Filter and Wash with Isopropanol crystallize->filter1 salt_product S-(+)-Ibuprofen-N-Octyl-D-glucamine Salt filter1->salt_product liberate Stir Salt with KOH solution (50°C, 30 min) salt_product->liberate cool_precipitate Cool to 15°C (Precipitation of Resolving Agent) liberate->cool_precipitate filter2 Filter cool_precipitate->filter2 recycle_RA Recovered N-Octyl-D-glucamine (for recycling) filter2->recycle_RA acidify Acidify Filtrate with HCl (pH < 1) (Precipitation of S-(+)-Ibuprofen) filter2->acidify Aqueous Filtrate filter3 Filter, Wash with Water, and Dry acidify->filter3 final_product Pure S-(+)-Ibuprofen filter3->final_product end End final_product->end

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization using N-Octyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octyl-β-D-glucopyranoside (also commonly referred to as octyl glucoside or OG) is a non-ionic detergent widely employed in the solubilization and purification of membrane proteins.[1][2] Its utility is rooted in its ability to mimic the native membrane environment, thereby preserving the protein's conformational and functional integrity upon extraction from the lipid bilayer.[1] This document provides detailed application notes and protocols for the effective use of N-Octyl-β-D-glucopyranoside in membrane protein research.

N-Octyl-β-D-glucopyranoside is particularly advantageous due to its high critical micelle concentration (CMC), which facilitates its removal by dialysis during downstream purification and reconstitution steps.[3][4] It is a mild detergent that has proven effective for a variety of membrane proteins, including receptors and enzymes.[3]

Physicochemical Properties and Comparison with Other Detergents

The selection of an appropriate detergent is critical for the successful isolation of functional membrane proteins. The table below summarizes the key physicochemical properties of N-Octyl-β-D-glucopyranoside and compares it with other commonly used detergents.

DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Aggregation Number
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (glucoside)~20-25~25~84
n-Dodecyl-β-D-maltopyranoside (DDM)Non-ionic (maltoside)~0.17~50Not widely reported
Lauryl Maltose Neopentyl Glycol (LMNG)Non-ionic (maltoside)~0.01~91Not widely reported
Lauryldimethylamine-N-oxide (LDAO)Zwitterionic~1-2~21.5~75
Data compiled from multiple sources.[1][5]

The high CMC of N-Octyl-β-D-glucopyranoside is a key differentiator, making it easier to remove from protein preparations compared to detergents with low CMCs like DDM and LMNG.

Comparative Efficacy in Membrane Protein Stability

A crucial factor in detergent selection is its ability to maintain the stability of the solubilized membrane protein. The following table presents data on the thermal stability (melting temperature, Tm) of a membrane protein in the presence of different detergents. A higher Tm value indicates greater protein stability.

DetergentMelting Temperature (Tm) of Membrane Protein (°C)
n-Octyl-β-D-glucopyranoside (OG) 32.2
n-Dodecyl-β-D-maltopyranoside (DDM)45.7
Lauryl Maltose Neopentyl Glycol (LMNG)50.9
n-Undecyl-β-d-Maltopyranoside (UDM)43.4
Dodecyl octaethylene glycol ether (C12E8)34.3
This data indicates that for this particular protein, OG may be a harsher detergent compared to DDM and LMNG, highlighting the importance of empirical detergent screening for each target protein.[1]

Experimental Protocols

A systematic approach to screening and optimizing detergent conditions is paramount for achieving successful membrane protein solubilization.

General Protocol for Membrane Protein Solubilization and Detergent Screening

This protocol outlines the fundamental steps for extracting membrane proteins and identifying the optimal detergent and concentration for solubilization and stability.

1. Membrane Preparation:

  • Grow and harvest cells expressing the target membrane protein.

  • Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer containing protease inhibitors.

  • Isolate the cell membranes via ultracentrifugation.

  • Resuspend the membrane pellet in an appropriate buffer.[1]

2. Detergent Screening:

  • Aliquot the membrane suspension into separate tubes.

  • Add different detergents (e.g., N-Octyl-β-D-glucopyranoside, DDM, LDAO, LMNG) to each tube at a concentration above their respective CMCs. A typical starting concentration is 1-2% (w/v).[1]

  • Incubate the mixtures with gentle agitation for a defined period (e.g., 1-4 hours) at 4°C.[1]

  • Separate the solubilized fraction from the insoluble material by ultracentrifugation.[1]

3. Analysis of Solubilization Efficiency:

  • Collect the supernatant (solubilized fraction) and the pellet (unsolubilized fraction).

  • Analyze both fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to determine the amount of the target protein in each fraction.[1]

Detailed Protocol for Solubilization of Bacteriorhodopsin

This protocol provides a more specific example for the solubilization of a well-characterized membrane protein, bacteriorhodopsin (bR).

Materials:

  • Purified bacteriorhodopsin membranes

  • Solubilization Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl

  • N-Octyl-β-D-glucopyranoside stock solution (e.g., 20% w/v)

Procedure:

  • Resuspend the bacteriorhodopsin membranes in the Solubilization Buffer to a final protein concentration of 1 mg/mL.

  • Add N-Octyl-β-D-glucopyranoside from the stock solution to the membrane suspension to achieve a final detergent concentration of 50 mM. This is well above its CMC.[6]

  • Incubate the mixture at room temperature with gentle stirring for 2-4 hours in the dark to prevent light-induced denaturation.[6]

  • Clarify the solution by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Carefully collect the supernatant containing the solubilized bacteriorhodopsin.

  • Assess the solubilization efficiency by measuring the protein concentration in the supernatant and comparing it to the initial amount. The stability of the solubilized protein can be monitored by UV-Visible spectroscopy.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Membrane Protein Solubilization

The following diagram illustrates the general workflow for the solubilization and initial analysis of a target membrane protein.

G Experimental Workflow for Membrane Protein Solubilization cluster_0 Membrane Preparation cluster_1 Solubilization cluster_2 Analysis cell_culture Cell Culture & Harvest cell_lysis Cell Lysis cell_culture->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation detergent_addition Add N-Octyl-β-D-glucopyranoside (above CMC) membrane_isolation->detergent_addition Resuspend Pellet incubation Incubation (e.g., 4°C, 1-4h) detergent_addition->incubation clarification Clarification (Ultracentrifugation) incubation->clarification supernatant Collect Supernatant (Solubilized Protein) clarification->supernatant pellet Analyze Pellet (Insoluble Fraction) clarification->pellet sds_page SDS-PAGE & Western Blot supernatant->sds_page activity_assay Functional/Activity Assay supernatant->activity_assay

Caption: A general workflow for membrane protein solubilization and analysis.

Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway

N-Octyl-β-D-glucopyranoside can be used to solubilize GPCRs, which are critical targets in drug development. The following diagram illustrates a simplified GPCR signaling cascade.

G Simplified GPCR Signaling Pathway ligand Ligand gpcr GPCR (Solubilized with OG) ligand->gpcr Binds g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.

Conclusion

N-Octyl-β-D-glucopyranoside is a valuable tool for the solubilization of membrane proteins. Its high CMC and mild, non-ionic nature make it suitable for a wide range of applications, from initial solubilization screening to the preparation of samples for structural and functional studies.[3][5] However, as with any detergent, empirical optimization is crucial to ensure the highest yield and retention of activity for the specific membrane protein of interest. The protocols and data presented here provide a solid foundation for researchers to develop effective solubilization strategies using N-Octyl-β-D-glucopyranoside.

References

Application Notes and Protocols for GPCR Stabilization Using 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest superfamily of transmembrane proteins and are crucial targets for a vast array of therapeutic drugs. The inherent instability of these receptors upon removal from their native lipid bilayer environment poses a significant challenge for their structural and functional characterization. The non-ionic detergent, 1-Deoxy-1-(octylamino)-D-glucitol, commonly known as N-octyl-β-D-glucopyranoside (Octyl Glucoside or OG), is a widely utilized surfactant for the solubilization, purification, and stabilization of membrane proteins, including GPCRs. Its utility lies in its ability to form micelles that mimic the hydrophobic environment of the cell membrane, thereby preserving the receptor's structural integrity and function.

These application notes provide a comprehensive guide to the use of this compound in GPCR stabilization for structural biology applications such as cryo-electron microscopy (cryo-EM) and X-ray crystallography.

Physicochemical Properties of this compound and Related Detergents

The selection of an appropriate detergent is critical for the successful stabilization of a GPCR. The physicochemical properties of the detergent, such as its critical micelle concentration (CMC), determine its behavior in solution and its effectiveness in maintaining the protein's native conformation.

DetergentChemical NameTypeCMC (mM)Micelle Molecular Weight (kDa)Aggregation Number
Octyl Glucoside (OG) This compoundNon-ionic~20-25~2580-100
DDM n-Dodecyl-β-D-maltosideNon-ionic~0.17~50~98
LMNG Lauryl Maltose Neopentyl GlycolNon-ionic~0.01~91Not widely reported
LDAO Lauryldimethylamine N-oxideZwitterionic~1-2~17~75

Comparative Stability of GPCRs in Various Detergents

The stability of a GPCR in a specific detergent can be quantitatively assessed using techniques such as thermal shift assays, which measure the melting temperature (Tm) of the protein. A higher Tm indicates greater stability. The following table presents representative data on the thermal stability of a GPCR (Rhodopsin) in different detergents.

DetergentGPCRThermal Half-life at 40°C (min)
Octyl Glucoside (OG) Bovine Rhodopsin~71[1]
OG + 0.9% PEG Bovine Rhodopsin~90[1]
OG + 2.5 mM A₆D (Peptide Surfactant) Bovine Rhodopsin~173[1]

GPCR Signaling Pathway: The β2-Adrenergic Receptor

Understanding the signaling pathway of the target GPCR is essential for designing functional assays to validate the integrity of the stabilized receptor. The β2-adrenergic receptor is a classic example of a GPCR that signals through the Gs protein pathway.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) GPCR β2-Adrenergic Receptor (GPCR) Agonist->GPCR Binds to Gs_protein Gs Protein (inactive) (αβγ subunits) GPCR->Gs_protein Activates Gs_active Gs Protein (active) (α subunit) Gs_protein->Gs_active GDP-GTP Exchange AC Adenylyl Cyclase Gs_active->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Downstream Phosphorylates Targets

Caption: Simplified signaling pathway of the β2-Adrenergic Receptor.

Experimental Protocols

The following protocols provide a general framework for the solubilization and purification of a GPCR using this compound. These should be considered as starting points, and optimization is crucial for each specific GPCR.

Experimental Workflow for GPCR Solubilization and Purification

GPCR_Purification_Workflow start Start: Cells Expressing GPCR membrane_prep 1. Membrane Preparation - Cell lysis - Ultracentrifugation start->membrane_prep solubilization 2. Solubilization - Resuspend membranes - Add Octyl Glucoside (OG) - Incubate & Centrifuge membrane_prep->solubilization purification 3. Affinity Chromatography - Bind to resin (e.g., Ni-NTA) - Wash - Elute solubilization->purification sec 4. Size Exclusion Chromatography - Further purification - Buffer exchange purification->sec qc 5. Quality Control - SDS-PAGE - Functional Assays - Stability Assays sec->qc end End: Purified, Stable GPCR qc->end

Caption: General workflow for GPCR purification using octyl glucoside.

Protocol 1: Solubilization of Rhodopsin from Rod Outer Segments (ROS)

This protocol is adapted for the solubilization of bovine rhodopsin, a robust and well-characterized GPCR.

Materials:

  • Frozen bovine retinas or purified ROS membranes

  • Solubilization Buffer: 50 mM HEPES pH 7.0, 140 mM NaCl, 3 mM MgCl₂, 10% (v/v) glycerol

  • 10% (w/v) this compound (Octyl Glucoside) stock solution in water

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Thaw frozen ROS membranes on ice.

  • Resuspend the membranes in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 2-5 mg/mL.

  • Homogenize the suspension with a Dounce homogenizer (10-15 strokes) to ensure a uniform membrane suspension.

  • Slowly add the 10% Octyl Glucoside stock solution to the membrane suspension while gently stirring on ice to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically for each preparation.

  • Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

  • Pellet the non-solubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant containing the solubilized rhodopsin-detergent micelles.

  • Proceed immediately to purification or store at -80°C.

Protocol 2: Purification of Solubilized GPCR by Affinity Chromatography

This protocol assumes the GPCR has been engineered to contain a polyhistidine tag (His-tag).

Materials:

  • Solubilized GPCR from Protocol 1

  • Affinity Chromatography Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole (B134444), and Octyl Glucoside at its CMC (~0.7% or 25 mM).

  • Wash Buffer: Affinity Chromatography Buffer with an increased imidazole concentration (e.g., 40-60 mM).

  • Elution Buffer: Affinity Chromatography Buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Ni-NTA or other suitable affinity resin.

Procedure:

  • Equilibrate the affinity resin with 5-10 column volumes of Affinity Chromatography Buffer.

  • Load the solubilized GPCR supernatant onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound GPCR with 3-5 column volumes of Elution Buffer.

  • Collect fractions and analyze for the presence of the GPCR by SDS-PAGE and/or Western blot.

  • Pool the fractions containing the purified GPCR.

Protocol 3: Thermal Stability Assessment using a Thermal Shift Assay

This protocol provides a method to assess the stability of the purified GPCR in Octyl Glucoside.

Materials:

  • Purified GPCR in Elution Buffer (from Protocol 2)

  • SYPRO Orange dye (or similar fluorescent probe)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Dilute the purified GPCR to a final concentration of 0.1-0.2 mg/mL in a suitable buffer containing Octyl Glucoside at its CMC.

  • Add SYPRO Orange dye to the protein solution at a final concentration of 5x.

  • Aliquot the mixture into a 96-well qPCR plate.

  • Set up the real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

  • The melting temperature (Tm) is the temperature at which the fluorescence signal is at its maximum, corresponding to the unfolding of the protein.

  • This assay can be used to screen for optimal buffer conditions, ligand binding, and the stabilizing effects of different additives. The half-life of rhodopsin in 1% octyl glucoside at 40°C has been measured to be approximately 71 minutes[1].

Application in Structural Biology

Cryo-Electron Microscopy (Cryo-EM): For cryo-EM, the purified GPCR in octyl glucoside micelles is applied to a cryo-EM grid and rapidly frozen in liquid ethane. A final concentration of octyl glucoside just above the CMC is typically maintained in the final sample buffer to ensure the receptor remains soluble and stable. It is important to optimize the protein concentration and vitrification conditions to achieve a good distribution of particles in the ice.

X-ray Crystallography: For X-ray crystallography, the purified and stabilized GPCR is concentrated and used for crystallization trials. The high CMC of octyl glucoside can be advantageous as it can be more easily removed or exchanged for other detergents during the crystallization process. Historically, bacteriorhodopsin was successfully crystallized after solubilization with octyl glucoside[2].

Conclusion

This compound is a valuable detergent for the solubilization and stabilization of GPCRs for structural and functional studies. While newer detergents may offer enhanced stability for particularly labile receptors, the well-characterized properties and relatively high CMC of octyl glucoside make it a useful tool in the GPCR researcher's toolkit, particularly for more robust receptors like rhodopsin. The protocols and data presented here provide a foundation for the successful application of this detergent in GPCR research. Empirical optimization of the described protocols is essential for achieving high-quality, stable GPCR preparations for downstream applications.

References

Application Notes and Protocols for N-Octyl-D-glucamine in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octyl-D-glucamine is a non-ionic detergent that holds promise as a tool for the solubilization and crystallization of proteins, particularly membrane proteins. Its amphipathic nature, with a hydrophilic glucamine headgroup and a hydrophobic octyl tail, allows it to mimic the lipid bilayer environment, thereby stabilizing membrane proteins in solution. This document provides detailed application notes and protocols for the use of N-Octyl-D-glucamine in protein crystallization screening. While N-Octyl-D-glucamine is a valuable detergent, it is less characterized than its close analog, N-Octyl-β-D-glucopyranoside (OG). Therefore, some of the provided data and protocols are based on the properties of OG and should be considered as a starting point for optimization.

Properties of N-Octyl-D-glucamine

A comprehensive understanding of the physicochemical properties of N-Octyl-D-glucamine is crucial for its effective use in protein crystallization.

PropertyValueReference
CAS Number 23323-37-7[1][2][3]
Molecular Formula C₁₄H₃₁NO₅[4]
Molecular Weight 293.40 g/mol [1][4]
Appearance White to almost white powder or crystal[2]
Melting Point 121-124 °C[5]
Solubility Soluble in water, methanol, and ethanol[1][3]
Critical Micelle Concentration (CMC) Not readily available in literature. An experimental determination is recommended. As a starting point, the CMC of the related N-Octyl-β-D-glucopyranoside (OG) is ~20-25 mM (0.6-0.75% w/v).

Detergent Selection and Screening Strategy

The selection of an appropriate detergent is a critical step in the successful crystallization of membrane proteins. N-Octyl-D-glucamine can be incorporated into a broader detergent screening strategy to identify optimal conditions for a target protein.

Detergent_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Start Select Diverse Detergents Select a diverse set of detergents (including N-Octyl-D-glucamine) Start->Select Diverse Detergents Solubilization Trials Perform small-scale solubilization trials Select Diverse Detergents->Solubilization Trials Assess Stability Assess protein stability and monodispersity (e.g., by SEC, DLS) Solubilization Trials->Assess Stability Select Promising Detergents Select 2-3 promising detergents Assess Stability->Select Promising Detergents Homogeneous and stable protein Optimize Concentration Optimize detergent concentration (relative to CMC) Select Promising Detergents->Optimize Concentration Crystallization Screening Perform crystallization screening (e.g., vapor diffusion, LCP) Optimize Concentration->Crystallization Screening Analyze Crystal Hits Analyze crystal hits for diffraction quality Crystallization Screening->Analyze Crystal Hits Structure Determination Structure Determination Analyze Crystal Hits->Structure Determination

Figure 1. A generalized workflow for detergent screening in membrane protein crystallization, incorporating N-Octyl-D-glucamine as a candidate.

Experimental Protocols

The following are detailed protocols for the use of N-Octyl-D-glucamine in protein solubilization and crystallization screening. Note: As the Critical Micelle Concentration (CMC) of N-Octyl-D-glucamine is not well-documented, it is highly recommended to experimentally determine it for your specific buffer conditions. A common method for CMC determination is using a fluorescent dye, like diphenylhexatriene (DPH), and measuring the change in fluorescence upon micelle formation.

Protocol 1: Solubilization of Membrane Proteins

This protocol outlines the steps for extracting a target membrane protein from the cell membrane using N-Octyl-D-glucamine.

Materials:

  • Cell paste or purified membranes containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 µg/mL DNase I)

  • Solubilization Buffer (Lysis Buffer containing a range of N-Octyl-D-glucamine concentrations, e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v)

  • Ultracentrifuge and appropriate tubes

  • Dounce homogenizer or sonicator

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer, sonicator, or French press.

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove unbroken cells and debris. Collect the supernatant and ultracentrifuge it (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

  • Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in a minimal volume of Lysis Buffer.

  • Detergent Solubilization: Add the Solubilization Buffer to the resuspended membranes to achieve the desired final concentrations of N-Octyl-D-glucamine. Incubate on a rocker or rotator at 4°C for 1-2 hours.

  • Clarification: Ultracentrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Analysis: Carefully collect the supernatant containing the solubilized protein-detergent complexes. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to assess the solubilization efficiency.

Protocol 2: Protein Crystallization Screening by Vapor Diffusion

This protocol describes the setup of a sitting-drop vapor diffusion crystallization experiment.

Materials:

  • Purified, solubilized protein in a buffer containing N-Octyl-D-glucamine (typically at a concentration 1-2 times the CMC).

  • Crystallization screening kits (e.g., commercially available sparse matrix screens).

  • Crystallization plates (e.g., 96-well sitting drop plates).

  • Pipettes and tips for small volumes.

Procedure:

  • Prepare the Reservoir: Pipette the crystallization screen solutions into the reservoirs of the crystallization plate.

  • Set up the Drop: In the sitting drop well, mix a small volume of the purified protein solution with an equal volume of the reservoir solution. Typical drop volumes range from 100 nL to 2 µL.

  • Seal the Plate: Carefully seal the crystallization plate to ensure a closed system for vapor equilibration.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time using a microscope.

  • Optimization: If initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, salt, and buffer pH, as well as the protein and N-Octyl-D-glucamine concentrations.

Vapor_Diffusion_Workflow Start Purified Protein in N-Octyl-D-glucamine Prepare Plate Pipette screen solutions into reservoir Start->Prepare Plate Set Drop Mix protein and reservoir solution in drop Prepare Plate->Set Drop Seal Plate Seal the plate Set Drop->Seal Plate Incubate Incubate at constant temperature Seal Plate->Incubate Monitor Monitor for crystal growth Incubate->Monitor Optimize Optimize promising conditions Monitor->Optimize Crystal hits Diffraction X-ray Diffraction Optimize->Diffraction Optimized crystals

Figure 2. Workflow for protein crystallization screening using the vapor diffusion method with N-Octyl-D-glucamine.

Protocol 3: Lipidic Cubic Phase (LCP) Crystallization

LCP crystallization provides a more native-like environment for membrane proteins and can be successful when vapor diffusion methods fail.

Materials:

  • Purified, concentrated protein in a buffer with a minimal amount of N-Octyl-D-glucamine.

  • Monoolein or other suitable lipid.

  • LCP mixing syringe system.

  • LCP crystallization plates.

  • Crystallization screening solutions.

Procedure:

  • Prepare the LCP: In a coupled syringe system, mix the concentrated protein solution with the molten lipid (typically in a 2:3 protein solution to lipid ratio by volume) to form the lipidic cubic phase. This phase should be transparent and viscous.

  • Dispense the LCP: Dispense small boluses (e.g., 50-200 nL) of the LCP into the wells of an LCP crystallization plate.

  • Add Precipitant: Overlay the LCP bolus with the crystallization screen solution (typically 0.8-1 µL).

  • Seal and Incubate: Seal the plate and incubate at a constant temperature.

  • Monitor for Crystals: Monitor the plates for the growth of crystals within the LCP matrix using a microscope.

Data Presentation: Comparative Properties of Alkyl Glucoside Detergents

To aid in the rational selection of detergents, the following table compares the properties of N-Octyl-D-glucamine with other commonly used alkyl glucoside detergents.

DetergentAbbreviationMolecular Weight ( g/mol )CMC (mM)Micelle Size (kDa)
N-Octyl-D-glucamine -293.40Not readily availableNot readily available
N-Octyl-β-D-glucopyranosideOG292.3720-25~25
N-Nonyl-β-D-glucopyranosideNG306.40~6.5~90
N-Decyl-β-D-maltopyranosideDM482.561.8-2.2~50
n-Dodecyl-β-D-maltopyranosideDDM510.620.1-0.2~50-70

Data for OG, NG, DM, and DDM are compiled from various sources and should be considered approximate as values can vary with buffer conditions.

Troubleshooting and Optimization

Successful protein crystallization often requires extensive optimization of various parameters.

Troubleshooting_Logic Initial Screening Initial Screening No Crystals No Crystals or Precipitate Initial Screening->No Crystals Amorphous Precipitate Amorphous Precipitate Initial Screening->Amorphous Precipitate Microcrystals Microcrystals or Poor Quality Crystals Initial Screening->Microcrystals Good Crystals Good Crystals Initial Screening->Good Crystals Increase Protein/Precipitant Conc. Increase Protein/Precipitant Conc. No Crystals->Increase Protein/Precipitant Conc. Decrease Protein/Precipitant Conc.\nChange Detergent Conc. Decrease Protein/Precipitant Conc. Change Detergent Conc. Amorphous Precipitate->Decrease Protein/Precipitant Conc.\nChange Detergent Conc. Optimize Growth Conditions\n(Temperature, Additives, Seeding) Optimize Growth Conditions (Temperature, Additives, Seeding) Microcrystals->Optimize Growth Conditions\n(Temperature, Additives, Seeding)

Figure 3. A decision-making diagram for troubleshooting common issues in protein crystallization screening.

Conclusion

N-Octyl-D-glucamine is a potentially valuable detergent for the study of protein structure. While a lack of comprehensive data on its properties, particularly its CMC, necessitates an empirical approach, the protocols and comparative data provided in this document offer a solid foundation for its application in protein crystallization screening. By carefully optimizing detergent concentration and screening a wide range of crystallization conditions, researchers can leverage the unique properties of N-Octyl-D-glucamine to obtain high-quality crystals for structural analysis.

References

Application Notes and Protocols for the Removal of N-Octyl-D-glucamine from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Octyl-D-glucamine is a non-ionic surfactant utilized in biochemical applications for the solubilization and stabilization of proteins, particularly membrane proteins.[1] Its utility lies in its ability to disrupt lipid-lipid and lipid-protein interactions, thereby extracting proteins from their native membrane environment. While essential for initial protein extraction and purification steps, the presence of N-Octyl-D-glucamine can interfere with downstream applications such as functional assays, structural studies (e.g., crystallography), and mass spectrometry. Therefore, its efficient removal is a critical step in many experimental workflows.

This document provides detailed protocols for the removal of N-Octyl-D-glucamine from protein samples. The methods described are broadly applicable to non-ionic detergents. It is important to note that much of the available literature details the removal of a closely related and more commonly used detergent, N-Octyl-β-D-glucopyranoside (also known as octyl glucoside or OG). Due to their similar properties as non-ionic detergents, the principles and protocols for removing octyl glucoside are largely transferable to N-Octyl-D-glucamine. The high critical micelle concentration (CMC) of detergents like octyl glucoside (20-25 mM) facilitates their removal by methods such as dialysis.[2][3]

Method 1: Dialysis

Dialysis is a widely used technique for removing small molecules, such as detergent monomers, from solutions containing macromolecules like proteins.[4] The process relies on selective diffusion across a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[5][6] Detergent monomers, being smaller than the membrane pores, diffuse from the protein sample into a larger volume of detergent-free buffer (the dialysate) until equilibrium is reached.[5] Multiple changes of the dialysate are performed to ensure thorough removal of the detergent.[4][7]

Experimental Protocol: Dialysis

Materials:

  • Protein sample containing N-Octyl-D-glucamine

  • Dialysis tubing or cassette with an appropriate MWCO (typically 10-14 kDa for most proteins, ensuring the protein is retained while the detergent monomers can pass through)[6]

  • Dialysis buffer (a buffer in which the protein is stable and soluble in the absence of detergent)

  • Large beaker or container

  • Stir plate and stir bar

  • Clamps for dialysis tubing (if using tubing)

Procedure:

  • Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This often involves boiling in sodium bicarbonate and EDTA solutions to remove contaminants.[7] Pre-made dialysis cassettes can often be used directly after a brief rinse.

  • Load the Sample: Introduce the protein sample into the prepared dialysis tubing or cassette, ensuring to leave some space for potential changes in sample volume due to osmosis.[7]

  • Seal the Tubing/Cassette: Securely clamp both ends of the dialysis tubing or seal the cassette.[7]

  • Perform Dialysis:

    • Place the sealed dialysis bag or cassette into a beaker containing a large volume of the desired dialysis buffer (at least 200-500 times the sample volume).[4][5]

    • Add a stir bar to the beaker and place it on a stir plate to facilitate diffusion.[8]

    • Conduct the dialysis at a suitable temperature, typically 4°C, to maintain protein stability.[5]

    • Allow dialysis to proceed for at least 2-3 hours.[5]

  • Change the Dialysis Buffer: For efficient detergent removal, perform at least two to three buffer changes.[5][7] For the first change, dialyze for 2-3 hours. The subsequent changes can be longer, with the final one often performed overnight.[5][8]

  • Sample Recovery: After the final buffer exchange, carefully remove the dialysis bag or cassette from the buffer. Gently remove the sample using a pipette.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery Protein_Sample Protein Sample + N-Octyl-D-glucamine Load_Sample Load Sample into Membrane Protein_Sample->Load_Sample Dialysis_Membrane Hydrate Dialysis Membrane (MWCO) Dialysis_Membrane->Load_Sample Seal Seal Membrane Load_Sample->Seal Immerse Immerse in Buffer (>200x Volume) with Stirring Seal->Immerse Buffer_Change1 Change Buffer (after 2-3 hrs) Immerse->Buffer_Change1 Buffer_Change2 Change Buffer & Dialyze Overnight at 4°C Buffer_Change1->Buffer_Change2 Recovered_Protein Detergent-Free Protein Sample Buffer_Change2->Recovered_Protein SEC_Workflow cluster_setup Setup cluster_separation Separation cluster_outcome Outcome Equilibrate Equilibrate SEC Column with Buffer Inject Inject Sample onto Column Equilibrate->Inject Prepare_Sample Prepare/Concentrate Protein Sample Prepare_Sample->Inject Elute Elute with Buffer Inject->Elute Monitor Monitor Elution (UV 280nm) Elute->Monitor Collect Collect Fractions Monitor->Collect Protein_Fractions Early Fractions: Detergent-Free Protein Collect->Protein_Fractions Detergent_Fractions Late Fractions: N-Octyl-D-glucamine Collect->Detergent_Fractions Precipitation_Workflow cluster_precipitation Precipitation cluster_separation Separation cluster_outcome Outcome cluster_final Final Step Start Protein Sample + N-Octyl-D-glucamine Add_Acetone Add Cold Acetone (4x Volume) Start->Add_Acetone Incubate Incubate at -20°C Add_Acetone->Incubate Centrifuge Centrifuge (>13,000 x g) Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Supernatant Supernatant: N-Octyl-D-glucamine Separate->Supernatant Pellet Protein Pellet Separate->Pellet Resuspend Resuspend Pellet in Appropriate Buffer Pellet->Resuspend

References

Application Note and Protocols: 1-Deoxy-1-(octylamino)-D-glucitol for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental protocols for the use of 1-Deoxy-1-(octylamino)-D-glucitol (N-octylglucamine) in cell lysis are not extensively documented in currently available literature. The following application note and protocol are based on the known properties of this compound as a non-ionic surfactant and are adapted from established methods for structurally similar detergents, such as n-Octyl-β-D-glucopyranoside (OGP) and Triton™ X-100. Optimization will be required for specific cell types and downstream applications.

Introduction

This compound is a non-ionic surfactant that possesses amphipathic properties, with a hydrophilic glucitol headgroup and a hydrophobic octyl tail.[1] Such detergents are instrumental in cell biology for disrupting the lipid bilayer of cell membranes to release intracellular contents. Non-ionic detergents are generally considered mild, preserving the native structure and function of many proteins, making them suitable for applications like immunoprecipitation and enzyme activity assays.[2][3][4][5] While primarily noted for its use in pharmaceutical and cosmetic formulations[1], its surfactant nature suggests potential utility in cell lysis protocols.

Principle of Action

At concentrations above its critical micelle concentration (CMC), this compound, like other detergents, is presumed to form micelles that can intercalate into the cell membrane. This disrupts the lipid-lipid and protein-lipid interactions, leading to the solubilization of the membrane and the release of cellular contents.[5] The choice of a non-ionic detergent like this is often to maintain protein-protein interactions for subsequent analysis.

Comparative Properties of Non-Ionic Detergents
PropertyThis compoundn-Octyl-β-D-glucopyranoside (OGP)n-Octyl-β-D-thioglucopyranoside (OTG)Triton™ X-100
Synonyms N-octylglucamineOGOTGOctylphenol ethoxylate
Molecular Weight 293.40 g/mol [6][7]292.37 g/mol 308.44 g/mol ~625 g/mol (average)
Detergent Type Non-ionicNon-ionicNon-ionicNon-ionic
Critical Micelle Concentration (CMC) Not readily available~20-25 mM9 mM~0.2-0.9 mM
General Characteristics Mild, non-denaturing (presumed)Mild, non-denaturing, dialyzableMild, non-denaturing, resistant to β-glucosidaseMild, non-denaturing
Common Applications Surfactant, emulsifier[1]Solubilization of membrane proteinsSolubilization of membrane proteinsGeneral cell lysis, Western blotting

Hypothetical Protocol for Mammalian Cell Lysis

This protocol is a starting point and should be optimized for the specific cell line and downstream application.

Materials
  • Lysis Buffer Components:

    • Tris-HCl, pH 7.4

    • NaCl

    • EDTA

    • This compound

    • Protease and phosphatase inhibitor cocktails

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cultured mammalian cells

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Lysis Buffer Preparation (1X Stock)
ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.450 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
EDTA1 mM100 µL of 0.5 M stock
This compound0.5 - 2.0% (w/v)0.25 - 1.0 g
Protease/Phosphatase InhibitorsAs recommendedAs recommended
Nuclease (optional)As recommendedAs recommended
Deionized WaterTo 50 mL

Store at 4°C. Add inhibitors fresh before use.

Experimental Workflow Diagram

Cell_Lysis_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash add_lysis Add Lysis Buffer with This compound wash->add_lysis incubate Incubate on ice (e.g., 20-30 min) add_lysis->incubate scrape Scrape cells incubate->scrape collect Collect lysate scrape->collect centrifuge Centrifuge to pellet debris (e.g., 14,000 x g, 15 min, 4°C) collect->centrifuge supernatant Collect supernatant (soluble protein fraction) centrifuge->supernatant downstream Proceed to Downstream Application (e.g., Western Blot, IP) supernatant->downstream

Caption: General workflow for detergent-based cell lysis.

Lysis Protocol
  • Cell Preparation:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and resuspend the cell pellet in ice-cold PBS. Pellet the cells again and aspirate the PBS.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold Lysis Buffer to the cell pellet or monolayer. A common starting point is 1 mL of buffer per 10^7 cells or per 100 mm dish.

    • For adherent cells, use a cell scraper to detach the cells into the lysis buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation:

    • Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing to facilitate lysis.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 - 16,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

  • Collection of Supernatant:

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Downstream Processing:

    • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

    • The lysate is now ready for downstream applications such as Western blotting, immunoprecipitation, or enzyme assays. Store at -80°C for long-term use.

Optimization and Considerations
  • Concentration of this compound: The optimal concentration will depend on the cell type and the desired degree of solubilization. A starting range of 0.5% to 2.0% (w/v) is recommended for initial experiments.

  • Buffer Composition: The pH, ionic strength, and presence of chelating agents (like EDTA) can influence lysis efficiency and protein stability.[4]

  • Incubation Time and Temperature: These parameters should be optimized to ensure complete lysis while minimizing protein degradation.

  • Compatibility with Downstream Assays: Ensure that the concentration of this compound in the final sample is compatible with subsequent analytical methods.

Signaling Pathway Considerations

When studying signaling pathways, the preservation of protein-protein interactions and post-translational modifications is critical. Non-ionic detergents are generally preferred for such studies. The hypothetical signaling pathway diagram below illustrates a generic cascade that could be investigated using lysates prepared with a mild detergent.

Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor binds adaptor Adaptor Protein receptor->adaptor recruits kinase1 Kinase 1 adaptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates response Cellular Response tf->response induces

Caption: A generic signaling pathway for investigation.

References

Application of N-Octyl-D-glucamine in the Functional Reconstitution of Membrane Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides the known physicochemical properties of N-Octyl-D-glucamine and presents a detailed, generalized protocol for the functional reconstitution of membrane proteins using the closely related and well-characterized detergent, OGP. This protocol can serve as a robust starting point for developing a reconstitution procedure with N-Octyl-D-glucamine. Key differences between the two detergents are highlighted to guide necessary adaptations to the experimental design.

Physicochemical Properties of N-Octyl-D-glucamine and Related Detergents

The selection of an appropriate detergent is critical for maintaining the structural integrity and biological activity of membrane proteins during solubilization and reconstitution.[1] The choice is often guided by the detergent's physicochemical properties, most notably its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[2]

Detergent NameAbbreviationMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation NumberType
N-Octyl-D-glucamine -293.40[3][4]Not available in literatureNot available in literatureNon-ionic
n-Octyl-β-D-glucopyranosideOGP / OG292.37[5]20-25[6]~27Non-ionic
n-Octyl-β-D-thioglucopyranosideOTG308.49[1]Not available in literatureNon-ionic
n-Dodecyl-β-D-maltosideDDM510.60.17~78Non-ionic
Lauryl Dimethyl Amine OxideLDAO229.41-2~75Zwitterionic

Note on N-Octyl-D-glucamine: The lack of a well-established CMC value for N-Octyl-D-glucamine in the scientific literature necessitates empirical determination for optimal use in reconstitution protocols. Its structural similarity to OGP, possessing the same octyl tail but a linear glucamine headgroup instead of a cyclic glucose, suggests its properties will be comparable but not identical. The linear headgroup may influence micelle shape and protein-detergent interactions, potentially requiring adjustments to concentration and dialysis times.

Generalized Experimental Protocol for Membrane Protein Reconstitution using a Non-ionic Detergent

This protocol provides a general framework for the reconstitution of a purified membrane protein into pre-formed liposomes using a non-ionic detergent like OGP. This should be considered a starting point for optimization when using N-Octyl-D-glucamine.

I. Preparation of Liposomes
  • Lipid Film Formation:

    • Prepare a solution of the desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-glycero-3-phospho-(1'-rac-glycerol) (POPG) in a 3:1 molar ratio) in chloroform (B151607).

    • In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

    • Vortex vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (liquid nitrogen followed by a warm water bath).

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to generate small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

II. Solubilization of Membrane Protein
  • Detergent Solubilization:

    • Start with a purified membrane protein in a suitable buffer containing a stabilizing concentration of a non-ionic detergent (e.g., OGP). The detergent concentration should be above its CMC.

    • For a protein at a concentration of 1-5 mg/mL, a detergent concentration of 1-2% (w/v) is a common starting point.

III. Reconstitution by Detergent Removal
  • Formation of Protein-Lipid-Detergent Mixed Micelles:

    • Mix the solubilized membrane protein with the prepared liposomes at a desired protein-to-lipid ratio (e.g., 1:50 to 1:1000 w/w).

    • Add a concentration of the chosen non-ionic detergent (e.g., OGP) sufficient to saturate the lipid vesicles without complete solubilization. This concentration will need to be empirically determined.

    • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Detergent Removal:

    • Dialysis: This is the most common method for detergents with a high CMC like OGP.[5]

      • Place the protein-lipid-detergent mixture in a dialysis cassette (e.g., 10 kDa MWCO).

      • Dialyze against a large volume of detergent-free buffer at 4°C.

      • Perform several buffer changes over 48-72 hours to ensure complete detergent removal.

    • Bio-Beads: For detergents with a lower CMC, adsorbent beads can be used.

      • Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture.

      • Incubate with gentle mixing at 4°C for several hours to overnight.

      • Remove the beads by filtration or gentle centrifugation.

  • Harvesting Proteoliposomes:

    • After detergent removal, the reconstituted proteoliposomes can be collected by ultracentrifugation (e.g., 150,000 x g for 1-2 hours).

    • Resuspend the pellet in the desired buffer for functional assays.

IV. Characterization of Proteoliposomes
  • Protein Incorporation Efficiency:

    • Determine the protein concentration in the proteoliposome suspension using a protein assay (e.g., BCA assay) and compare it to the initial amount of protein used.

    • Analyze the proteoliposomes by SDS-PAGE to confirm the presence and integrity of the reconstituted protein.

  • Functional Assay:

    • Perform a suitable functional assay to determine the activity of the reconstituted protein (e.g., transport assay, ligand binding assay, enzyme kinetics).

Visualizing the Workflow and Key Relationships

Experimental Workflow for Membrane Protein Reconstitution

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis LipidFilm Lipid Film Formation Hydration Hydration & Vesicle Formation LipidFilm->Hydration Buffer Mixing Mixing of Protein, Lipids, and Detergent Hydration->Mixing ProteinSol Protein Solubilization ProteinSol->Mixing DetergentRemoval Detergent Removal (e.g., Dialysis) Mixing->DetergentRemoval Harvesting Harvesting Proteoliposomes DetergentRemoval->Harvesting Characterization Characterization Harvesting->Characterization FunctionalAssay Functional Assay Harvesting->FunctionalAssay

Caption: A generalized workflow for the functional reconstitution of membrane proteins.

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)

gpcr_signaling Ligand Ligand GPCR Reconstituted GPCR in Liposome Ligand->GPCR Binding GProtein G-Protein GPCR->GProtein Activation Effector Effector Protein GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP, IP3) Effector->SecondMessenger Generation CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Caption: A simplified signaling pathway for a reconstituted G-Protein Coupled Receptor.

Adapting the Protocol for N-Octyl-D-glucamine

When substituting OGP with N-Octyl-D-glucamine in the provided protocol, the following points should be considered for optimization:

  • CMC Determination: It is highly recommended to experimentally determine the CMC of your specific batch of N-Octyl-D-glucamine under your experimental buffer conditions. This will be crucial for determining the optimal concentrations for both protein solubilization and the formation of mixed micelles with lipids.

  • Detergent Concentration: The optimal concentration of N-Octyl-D-glucamine for reconstitution may differ from that of OGP due to potential differences in micelle size and structure. A concentration gradient around the expected CMC should be tested.

  • Dialysis Time: The rate of dialysis depends on the monomer concentration of the detergent in equilibrium with the micelles. If the CMC of N-Octyl-D-glucamine is significantly different from OGP, the dialysis time may need to be adjusted for complete removal.

  • Protein Stability: The stability and activity of the target membrane protein in N-Octyl-D-glucamine should be assessed and compared to its behavior in other detergents. The linear headgroup of N-Octyl-D-glucamine might offer different stabilizing properties for certain proteins compared to the cyclic headgroup of OGP.

By systematically optimizing these parameters, the generalized protocol provided here can be effectively adapted for the use of N-Octyl-D-glucamine in the functional reconstitution of your membrane protein of interest.

References

Application Notes and Protocols for N-Octyl-D-glucamine in Proteoliposome Preparation for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using N-Octyl-D-glucamine for the preparation of proteoliposomes, a critical technique for studying the function of membrane proteins in a controlled lipid environment.[1][2][3][4] The protocols outlined below are designed to be adaptable for a variety of membrane proteins and subsequent functional assays.

N-Octyl-D-glucamine is a non-ionic detergent widely employed for the solubilization and reconstitution of membrane proteins.[5][6] Its utility lies in its ability to mimic the native membrane environment, thereby preserving the protein's structure and function.[5] The ease with which it can be removed by methods like dialysis makes it particularly suitable for proteoliposome preparation.[2][6]

Properties of N-Octyl-D-glucamine and Related Detergents

A summary of the physicochemical properties of N-Octyl-D-glucamine and other commonly used detergents is presented below. Understanding these properties, especially the Critical Micelle Concentration (CMC), is crucial for optimizing experimental conditions.[2] The CMC is the concentration above which detergent monomers self-assemble into micelles, a key step in solubilizing membrane proteins.[7][8]

DetergentChemical NameCAS NumberMolecular Weight ( g/mol )CMC (mM)
N-Octyl-D-glucamine 1-Deoxy-1-(octylamino)-D-glucitol23323-37-7293.40[9][]Not explicitly found, but related to n-octyl-β-D-glucopyranoside
n-Octyl-β-D-glucopyranoside (OG)n-Octyl-β-D-glucopyranoside29836-26-8292.37[2]9[11] - 25
n-Dodecyl-β-D-maltoside (DDM)n-Dodecyl-β-D-maltopyranoside69227-93-6510.620.17
Lauryl Maltose Neopentyl Glycol (LMNG)Lauryl Maltose Neopentyl Glycol116369-34-11265.40.01
Lauryldimethylamine-N-oxide (LDAO)Lauryldimethylamine-N-oxide1643-20-5229.421-2

Principle of Proteoliposome Reconstitution

The reconstitution of membrane proteins into proteoliposomes using N-Octyl-D-glucamine involves three main stages:

  • Solubilization: The membrane protein of interest is first solubilized from its native membrane or expressed and purified in the presence of a suitable detergent. N-Octyl-D-glucamine is added at a concentration above its CMC to form mixed micelles containing the protein, lipids, and detergent.[2]

  • Reconstitution: The detergent is gradually removed from the mixed micelles. This can be achieved through methods such as dialysis, gel filtration, or the use of adsorbent beads (e.g., Bio-Beads).[12][13]

  • Vesicle Formation: As the detergent concentration falls below the CMC, the lipids self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.[2] This method allows for control over the lipid composition and the protein-to-lipid ratio.[1]

Experimental Workflow for Proteoliposome Preparation

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis & Assays Lipid_Prep Lipid Film Preparation Hydration Hydration & Liposome (B1194612) Formation Lipid_Prep->Hydration Mixing Mixing of Solubilized Protein and Liposomes Hydration->Mixing Protein_Sol Membrane Protein Solubilization (with N-Octyl-D-glucamine) Protein_Sol->Mixing Detergent_Removal Detergent Removal (Dialysis / Bio-Beads) Mixing->Detergent_Removal Proteoliposomes Formation of Proteoliposomes Detergent_Removal->Proteoliposomes Characterization Characterization (Size, Protein Incorporation) Proteoliposomes->Characterization Functional_Assay Functional Assays (Transport, Binding, etc.) Proteoliposomes->Functional_Assay

Caption: General workflow for preparing proteoliposomes.

Detailed Experimental Protocols

Protocol 1: Preparation of Proteoliposomes using N-Octyl-D-glucamine

This protocol describes a general method for reconstituting a purified membrane protein into pre-formed liposomes.

Materials:

  • Purified membrane protein

  • N-Octyl-D-glucamine

  • Lipids (e.g., POPC, POPG) in chloroform[12]

  • Reconstitution buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)[14]

  • Dialysis tubing (e.g., 10 kDa MWCO) or Bio-Beads™ SM-2 Resin[12][15]

  • Extruder with polycarbonate membranes (e.g., 100 nm or 400 nm pore size)[16]

  • Rotary evaporator

  • Bath sonicator

Methodology:

  • Liposome Preparation: a. Prepare a lipid mixture of desired composition in a round-bottom flask. b. Remove the chloroform (B151607) under a stream of nitrogen gas to form a thin lipid film. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mM.[16] e. Subject the lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.[17] f. Extrude the liposome suspension 11-21 times through a polycarbonate membrane of the desired pore size to form unilamellar vesicles.[12][16]

  • Membrane Protein Solubilization: a. Resuspend the purified membrane protein in a buffer containing N-Octyl-D-glucamine at a concentration above its CMC. A typical starting concentration is 1-2% (w/v).[5] b. Incubate with gentle agitation for 1-4 hours at 4°C to ensure complete solubilization.[5] c. Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material. The supernatant contains the solubilized protein.

  • Reconstitution: a. Mix the solubilized protein with the prepared liposomes at a desired lipid-to-protein ratio (LPR). The optimal LPR needs to be determined empirically for each protein, but a starting point can be between 50:1 and 300:1 (w/w).[18] b. Incubate the mixture for 1 hour at room temperature with gentle mixing.

  • Detergent Removal:

    • By Dialysis: a. Transfer the protein-lipid-detergent mixture to a dialysis cassette. b. Dialyze against a large volume of detergent-free reconstitution buffer at 4°C. c. Perform several buffer changes over 2-3 days to ensure complete removal of the detergent.[12]

    • By Bio-Beads: a. Add pre-washed Bio-Beads to the mixture at a ratio of 10:1 (w/w) of wet beads to detergent.[17] b. Incubate with gentle rotation at 4°C. c. Replace the Bio-Beads with fresh ones every 2 hours for a total of 3-4 changes. An overnight incubation with the final batch of beads can also be performed.[12][14]

  • Proteoliposome Recovery: a. After detergent removal, harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours). b. Resuspend the proteoliposome pellet in the desired buffer for functional assays.

Protocol 2: Functional Assay - Ion Flux Measurement

This protocol is an example of a functional assay that can be performed on proteoliposomes containing an ion channel or transporter.[14]

Materials:

  • Proteoliposomes containing the ion channel/transporter of interest

  • External buffer (low salt concentration)

  • Internal buffer (high salt concentration, used for proteoliposome preparation)

  • Ion-selective electrode or fluorescence-based ion indicator

  • Detergent for vesicle disruption (e.g., n-Octyl-β-D-glucopyranoside)[14]

  • Size-exclusion chromatography column (e.g., G-50)[14]

Methodology:

  • Buffer Exchange: a. Equilibrate a size-exclusion column with the external buffer. b. Apply the proteoliposome suspension to the column. c. Collect the fractions containing the proteoliposomes, now in the external buffer. This creates an ion gradient across the proteoliposome membrane.

  • Flux Measurement: a. Place the proteoliposome suspension in a measurement chamber with the ion-selective electrode or add the fluorescent ion indicator. b. Monitor the ion concentration in the external buffer over time. An active transporter will mediate the movement of ions across the membrane, leading to a change in the external ion concentration. c. At the end of the experiment, add a detergent to disrupt the proteoliposomes and release the remaining entrapped ions. This allows for the determination of the total ion content.[14]

  • Data Analysis: a. Calculate the initial rate of ion flux. b. Compare the flux in proteoliposomes with that in protein-free liposomes (control) to determine the protein-specific transport activity.

Signaling Pathway Example: Membrane Transporter

The following diagram illustrates a simplified model of a membrane transporter, which can be studied using the proteoliposome system.

G cluster_membrane Proteoliposome Membrane Transporter Transporter Protein Substrate_in Substrate Transporter->Substrate_in Translocation Extracellular Extracellular Space (High Substrate) Substrate_out Substrate Intracellular Intracellular Space (Low Substrate) Substrate_out->Transporter Binding

Caption: A simple membrane transport mechanism.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein incorporationInefficient solubilizationOptimize N-Octyl-D-glucamine concentration; increase incubation time.
Inappropriate LPRTest a range of lipid-to-protein ratios.
Aggregation of proteoliposomesIncomplete detergent removalExtend dialysis time or increase the number of Bio-Bead changes.
Protein denaturationPerform all steps at 4°C; ensure the detergent is of high purity.
No functional activityIncorrect protein orientationTry different reconstitution methods (e.g., co-solubilization of protein and lipids before detergent removal).
Protein is inactiveConfirm the activity of the protein before reconstitution. Ensure the lipid composition is appropriate for protein function.
Leaky proteoliposomesHarsh reconstitution conditionsUse a slower rate of detergent removal (e.g., stepwise dialysis).
Unsuitable lipid compositionTest different lipid compositions to optimize membrane stability.

References

Application Notes and Protocols for 1-Deoxy-1-(octylamino)-D-glucitol in Cryo-EM Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-(octylamino)-D-glucitol, also known as N-octyl-D-glucamine, is a non-ionic detergent that holds promise for the solubilization and stabilization of membrane proteins for structural analysis by cryogenic electron microscopy (cryo-EM). Its amphipathic nature, with a hydrophilic glucitol head group and a hydrophobic octyl tail, allows for the disruption of lipid bilayers and the formation of protein-detergent micelles, thereby maintaining the native conformation of membrane proteins in an aqueous environment. This document provides detailed application notes and protocols for the effective use of this compound in cryo-EM sample preparation.

Physicochemical Properties

Understanding the physicochemical properties of a detergent is crucial for optimizing its use in cryo-EM. While specific experimental data for this compound is limited in publicly available literature, we can infer its likely characteristics based on its chemical structure and comparison with its close structural analog, n-octyl-β-D-glucoside (β-OG).

Table 1: Physicochemical Properties of this compound and a Structural Analog.

PropertyThis compoundn-octyl-β-D-glucoside (for comparison)
Synonyms N-octyl-D-glucamineβ-OG, Octylglucoside
CAS Number 23323-37-7[1]29836-26-8[2]
Molecular Formula C₁₄H₃₁NO₅[1]C₁₄H₂₈O₆[2]
Molecular Weight 293.40 g/mol [3]292.37 g/mol
Appearance White to off-white solid[1]White to off-white powder[2]
Solubility Soluble in water[4]>20% in water[2]
Critical Micelle Concentration (CMC) Not experimentally determined in reviewed literature. Estimated to be in the range of 20-25 mM. ~20-25 mM (0.58-0.73% w/v)[2]
Aggregation Number Not determined in reviewed literature.27-100[5]
Melting Point 121-124 °C[1]

Note on CMC: The Critical Micelle Concentration (CMC) is a critical parameter. It is the concentration at which detergent monomers begin to form micelles. For membrane protein solubilization, the detergent concentration should be significantly above the CMC. For cryo-EM grid preparation, the concentration is often optimized to be just above the CMC to minimize background noise from empty micelles. The estimated CMC for this compound is based on its structural similarity to n-octyl-β-D-glucoside. It is highly recommended to experimentally determine the CMC or perform a thorough optimization of the detergent concentration for your specific protein and buffer conditions.

Signaling Pathways and Experimental Workflows

Mechanism of Membrane Protein Solubilization

The process of membrane protein extraction using detergents like this compound involves the disruption of the lipid bilayer and the formation of mixed micelles containing the protein, detergent, and some lipids.

G cluster_0 Cell Membrane Membrane Lipid Bilayer with Embedded Protein MixedMicelle Protein-Detergent Mixed Micelle Membrane->MixedMicelle Detergent This compound (monomers) Detergent->Membrane Solubilization Micelles Detergent Micelles Detergent->Micelles > CMC Micelles->Membrane Solubilization

Caption: Mechanism of membrane protein solubilization by detergents.

Cryo-EM Sample Preparation Workflow

The general workflow for preparing a membrane protein sample for cryo-EM using this compound involves several key steps from protein purification to grid vitrification.

G A Membrane Protein Purification (in primary detergent, e.g., DDM) B Detergent Exchange to This compound (e.g., via SEC) A->B C Concentrate Protein Sample (e.g., 1-10 mg/mL) B->C D Optimize Detergent Concentration (around estimated CMC) C->D F Apply Sample to Grid D->F E Glow-discharge Cryo-EM Grid E->F G Blot Excess Liquid F->G H Plunge-freeze in Cryogen (e.g., liquid ethane) G->H I Cryo-EM Data Collection H->I

Caption: General workflow for cryo-EM sample preparation.

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins

This protocol provides a general guideline for the solubilization of a target membrane protein from cellular membranes using this compound. Optimization will be required for each specific protein.

Materials:

  • Isolated cell membranes containing the target protein.

  • Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.

  • 10% (w/v) stock solution of this compound in water.

  • Protease inhibitors.

  • Ultracentrifuge.

Procedure:

  • Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add protease inhibitors to the membrane suspension.

  • From the 10% stock solution, add this compound to the membrane suspension to a final concentration of 1-2% (w/v). This is typically well above the estimated CMC to ensure efficient solubilization.

  • Incubate the mixture on a rotator at 4°C for 1-2 hours.

  • Pellet the non-solubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[6]

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess solubilization efficiency.

Protocol 2: Cryo-EM Grid Preparation

This protocol outlines the steps for preparing vitrified cryo-EM grids of a purified membrane protein solubilized in this compound.

Materials:

  • Purified membrane protein in a buffer containing this compound (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, and an optimized concentration of the detergent).

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3).

  • Glow discharger.

  • Vitrification device (e.g., Vitrobot Mark IV).

  • Liquid ethane (B1197151) and liquid nitrogen.

Procedure:

  • Protein and Detergent Concentration Optimization:

    • The optimal protein concentration for cryo-EM is typically in the range of 0.5-10 mg/mL.

    • The concentration of this compound is critical and should be optimized. Start with a concentration slightly above the estimated CMC (e.g., 0.75% w/v or ~25 mM) and screen a range of concentrations (e.g., 0.5x, 1x, 2x, 5x CMC). The goal is to have enough detergent to keep the protein soluble and stable without introducing excessive background noise from empty micelles.[7]

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids for 30-60 seconds to make the carbon surface hydrophilic.[8]

    • Set the vitrification device to the desired temperature (e.g., 4°C) and humidity (e.g., 100%).[8]

  • Sample Application and Vitrification:

    • Apply 3-4 µL of the protein sample to the glow-discharged grid.[8]

    • Blot the grid for a set time (e.g., 3-5 seconds) with a specific blot force to create a thin film of the sample.[8] This step requires optimization.

    • Immediately plunge-freeze the grid into liquid ethane.[8]

    • Transfer the vitrified grid to liquid nitrogen for storage.

Data Presentation

Table 2: Recommended Starting Conditions and Optimization Ranges for Cryo-EM Sample Preparation.

ParameterRecommended Starting ConditionOptimization RangeRationale
Protein Concentration 2 mg/mL0.5 - 10 mg/mLHigher concentrations can improve particle density, but may lead to aggregation.
This compound Concentration ~25 mM (0.73% w/v) 10 - 125 mM (0.5x to 5x estimated CMC)Balances protein stability with minimizing background from empty micelles. CRITICAL TO OPTIMIZE.
Buffer pH 7.0 - 8.06.0 - 8.5Depends on the specific protein's stability.
Salt Concentration (e.g., NaCl) 100 mM50 - 250 mMAffects protein solubility and micelle properties.
Glycerol Concentration 0%0 - 5%Can stabilize some proteins but increases background noise. Use only if necessary.
Blotting Time 4 seconds2 - 8 secondsDetermines the final ice thickness.
Blotting Force Instrument dependentVariesAffects the amount of liquid removed.
Temperature 4°C4 - 25°CLower temperatures can improve protein stability.

Troubleshooting

Problem: Low particle density in the holes of the grid.

  • Possible Cause: Protein concentration is too low.

  • Solution: Increase the protein concentration.

Problem: Aggregated particles.

  • Possible Causes: Suboptimal buffer conditions (pH, salt), or detergent concentration is too low.

  • Solutions: Screen different buffer conditions. Increase the detergent concentration.

Problem: Preferential orientation of particles.

  • Possible Cause: Interaction with the air-water interface.

  • Solutions: Add a low concentration of a different detergent as an additive. Use a different type of grid (e.g., with a thin carbon support layer).

Problem: High background noise.

  • Possible Cause: Excessive empty detergent micelles.

  • Solution: Decrease the concentration of this compound to a level just above the CMC.

Conclusion

This compound is a promising detergent for cryo-EM studies of membrane proteins due to its structural similarity to the well-established detergent n-octyl-β-D-glucoside. The key to its successful application lies in the careful optimization of both protein and detergent concentrations, along with other parameters of the vitrification process. The protocols and data presented here provide a solid foundation for researchers to begin exploring the use of this detergent for their specific membrane protein targets, with the ultimate goal of achieving high-resolution structural insights.

References

Application Notes and Protocols for N-Octyl-D-glucamine in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of N-Octyl-D-glucamine, a non-ionic detergent, in affinity chromatography procedures. The focus is on the purification of challenging proteins such as membrane proteins and glycoproteins, which are often key targets in drug development and biological research.

Introduction to N-Octyl-D-glucamine

N-Octyl-D-glucamine is a mild, non-ionic detergent widely used for the solubilization and stabilization of biological macromolecules, particularly membrane proteins.[1][2] Its amphipathic nature, consisting of a hydrophilic glucamine headgroup and a hydrophobic octyl chain, allows it to disrupt lipid-lipid and lipid-protein interactions while being less denaturing to proteins than ionic detergents.[2] This property makes it a valuable tool in affinity chromatography, where maintaining the native conformation and activity of the target protein is crucial for successful purification and subsequent functional studies.

Physicochemical Properties of N-Octyl-D-glucamine and Other Common Non-Ionic Detergents

The choice of detergent is critical for the successful purification of membrane proteins.[3] The following table summarizes the key physicochemical properties of N-Octyl-D-glucamine and compares it with other commonly used non-ionic detergents.

DetergentChemical NameMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)
N-Octyl-D-glucamine 1-Deoxy-1-(octylamino)-D-glucitol293.40Not Widely Reported
n-Octyl-β-D-glucopyranoside (OG)n-Octyl-β-D-glucopyranoside292.3720-25
n-Dodecyl-β-D-maltoside (DDM)n-Dodecyl-β-D-maltopyranoside510.620.17

Data sourced from multiple references.[2][3][4]

Application Note 1: Purification of a His-tagged G-Protein Coupled Receptor (GPCR) using Immobilized Metal Affinity Chromatography (IMAC)

G-Protein Coupled Receptors (GPCRs) are a large family of integral membrane proteins that are major drug targets.[5][6] Their purification is a critical step for structural and functional studies. This protocol outlines a general procedure for the purification of a recombinant His-tagged GPCR using IMAC, with N-Octyl-D-glucamine as the solubilizing agent.

Experimental Protocol

1. Membrane Preparation: a. Grow and harvest cells expressing the His-tagged GPCR of interest. b. Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors. c. Isolate the cell membranes by ultracentrifugation. d. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol).

2. Solubilization of the GPCR: a. Determine the total protein concentration of the membrane suspension. b. Add N-Octyl-D-glucamine to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically for each specific GPCR. c. Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow for efficient solubilization of the membrane proteins. d. Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material. e. Carefully collect the supernatant containing the solubilized GPCR.

3. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA (or other suitable metal chelate) affinity column with 5-10 column volumes of Equilibration Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 0.1% N-Octyl-D-glucamine). b. Load the solubilized protein supernatant onto the equilibrated column. c. Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 0.1% N-Octyl-D-glucamine) to remove non-specifically bound proteins. The concentration of imidazole in the wash buffer may need to be optimized. d. Elute the bound His-tagged GPCR with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 0.1% N-Octyl-D-glucamine). e. Collect the eluted fractions and analyze them by SDS-PAGE and Western blotting to confirm the presence and purity of the target GPCR.

4. Buffer Exchange (Optional): a. If necessary, exchange the buffer of the purified protein solution to remove imidazole and/or change the detergent concentration using dialysis or size-exclusion chromatography.

Experimental Workflow for GPCR Purification

GPCR_Purification_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification IMAC Purification cluster_analysis Analysis cell_harvest Harvest Cells cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation add_detergent Add N-Octyl-D-glucamine membrane_isolation->add_detergent incubation Incubate at 4°C add_detergent->incubation centrifugation High-Speed Centrifugation incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection equilibration Equilibrate Ni-NTA Column supernatant_collection->equilibration loading Load Supernatant equilibration->loading washing Wash Column loading->washing elution Elute GPCR washing->elution sds_page SDS-PAGE & Western Blot elution->sds_page Lectin_Affinity cluster_column Lectin Affinity Column cluster_lectin cluster_sample Sample Application cluster_elution Elution matrix Agarose Bead lectin Lectin glycoprotein Glycoprotein glycoprotein->lectin Specific Binding other_protein Other Protein other_protein->lectin No Binding sugar Competing Sugar sugar->lectin Displaces Glycoprotein GPCR_Signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ subunits) gpcr->g_protein 2. Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector 3. Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production ligand Ligand ligand->gpcr 1. Binding cellular_response Cellular Response second_messenger->cellular_response 5. Signal Transduction

References

Application Notes and Protocols for Preparing Stock Solutions of 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-(octylamino)-D-glucitol, also known as N-Octyl-D-glucamine, is a non-ionic, amphiphilic compound with a structural resemblance to glucose.[1] Its properties make it a valuable tool in various research and development applications. It is frequently utilized as a surfactant and emulsifier, in the development of drug delivery systems to enhance the bioavailability of poorly soluble drugs, and as a component in cosmetic and skincare formulations for its moisturizing properties.[2][3] In cellular and molecular biology, it serves as a research tool for investigating glucose transport across cell membranes.[4]

The accurate and consistent preparation of stock solutions is a critical first step for any experiment. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions to ensure reproducible experimental results.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder.[4] Understanding its physical and chemical properties is essential for proper handling and solution preparation.

PropertyValueReference
Molecular Formula C₁₄H₃₁NO₅[3][5][6]
Molecular Weight 293.40 g/mol [4][6][7]
Appearance White to off-white crystalline powder/scale crystallization[3][4][8]
Melting Point 120-125 °C[2][5][7]
Purity ≥98%[6][7][8]
Solubility Soluble in water, methanol, and ethanol. Slightly soluble in DMSO. Insoluble in non-polar solvents.[4][5]

Experimental Protocols

Safety Precautions

Before handling this compound, review the Safety Data Sheet (SDS).[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][10] In case of dust formation, a dust mask (type N95 or equivalent) is recommended.[10] Handle the compound in a well-ventilated area.[11]

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is required.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage tubes

Procedure:

  • Calculate the required mass: Determine the desired concentration and final volume of the stock solution. Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of the powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to the volumetric flask. Add a portion (approximately 70-80%) of the final volume of high-purity water.

  • Mixing: Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Adjust to final volume: Once the solid is fully dissolved, add high-purity water to reach the final desired volume.

  • Sterilization (optional): If a sterile solution is required, filter the stock solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to one day.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

For applications requiring an organic solvent, DMSO is a common choice.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Volumetric flask or appropriate vial

  • Vortex mixer or magnetic stirrer

  • Spatula and weighing paper/boat

  • Sterile, amber storage tubes

Procedure:

  • Calculate the required mass: Use the same formula as in Protocol 1 to determine the mass of the compound needed.

  • Weigh the compound: Accurately weigh the calculated mass of the powder.

  • Dissolution: Transfer the powder to a volumetric flask or vial. Add a portion of the DMSO.

  • Mixing: Securely cap the container and vortex or stir until the compound is completely dissolved. If necessary, sonication or gentle warming can be used to facilitate dissolution.

  • Adjust to final volume: Add DMSO to reach the final desired volume.

  • Storage: Aliquot the stock solution into single-use, amber-colored tubes to protect it from light. Store at -20°C or -80°C.

Data Presentation

ParameterAqueous SolutionOrganic Solvent (DMSO)
Recommended Solvent High-purity waterAnhydrous DMSO
Typical Concentration Range 1-10 mg/mL10-50 mM
Preparation Aid Gentle warming (optional)Sonication or gentle warming (optional)
Short-term Storage 4°C (up to 24 hours)Room Temperature (if used same day)
Long-term Storage -20°C-20°C or -80°C
Special Considerations Filter sterilize for cell culture applications.Use anhydrous DMSO to ensure solubility. Protect from light.

Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation Steps cluster_storage Storage start Start: Determine Desired Concentration and Volume calculate Calculate Required Mass of This compound start->calculate Input weigh Accurately Weigh the Powder calculate->weigh dissolve Transfer to Flask and Add Solvent weigh->dissolve mix Mix Until Completely Dissolved (Stirring, Sonication, or Gentle Warming) dissolve->mix adjust_volume Adjust to Final Volume mix->adjust_volume sterilize Filter Sterilize (Optional) adjust_volume->sterilize If sterile solution is needed aliquot Aliquot into Single-Use Tubes adjust_volume->aliquot sterilize->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store end End: Ready for Experimental Use store->end Output

Caption: Workflow for preparing a stock solution of this compound.

Solvent_Selection_Logic start Start: Application Requirement decision Is an aqueous solution required for the experiment? start->decision aqueous Use High-Purity Water decision->aqueous Yes organic Use Anhydrous DMSO decision->organic No protocol_aqueous Follow Protocol 1 aqueous->protocol_aqueous protocol_organic Follow Protocol 2 organic->protocol_organic

Caption: Logic diagram for selecting the appropriate solvent.

References

Application Notes and Protocols for N-Octyl-D-glucamine in In Vitro Glucose Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octyl-D-glucamine (also known as 1-Deoxy-1-(octylamino)-D-glucitol or DOG) is a synthetic, non-metabolizable glucose analog.[1] Its structural similarity to glucose allows it to interact with glucose transporters, but its distinct chemical nature prevents it from being further processed in the glycolytic pathway. This characteristic makes N-Octyl-D-glucamine an effective competitive inhibitor of glucose transport across cell membranes.[1] These application notes provide detailed protocols for utilizing N-Octyl-D-glucamine in in vitro glucose transport assays, a critical tool for research in metabolic diseases and oncology.

Due to its inhibitory effect on glucose transporters, N-Octyl-D-glucamine is a valuable tool for studying the mechanisms of glucose uptake and for screening potential therapeutic agents that target glucose metabolism.[1] Cancer cells, in particular, often exhibit a high rate of glucose uptake and glycolysis (the Warburg effect), making glucose transport an attractive target for anti-cancer drug development.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of N-Octyl-D-glucamine is essential for its effective use in experimental settings.

PropertyValueReference
Synonyms This compound, DOG[1]
Molecular Formula C14H31NO5
Molecular Weight 293.40 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and ethanol[1]
Storage Store at -20°C, protected from light

Mechanism of Action

N-Octyl-D-glucamine functions as a competitive inhibitor of glucose transport. It binds to the glucose binding site of glucose transporters (GLUTs), thereby blocking the entry of glucose into the cell. This inhibitory action is central to its application in glucose transport assays.

Mechanism of Competitive Inhibition by N-Octyl-D-glucamine cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1:f0 Binds DOG N-Octyl-D-glucamine (DOG) DOG->GLUT1:f0 Competitively Binds (Inhibits Transport) Glucose_in Glucose GLUT1:f0->Glucose_in Transport Glycolysis Glycolysis Glucose_in->Glycolysis

Caption: Competitive inhibition of GLUT1 by N-Octyl-D-glucamine.

Experimental Protocols

The following protocols describe the use of N-Octyl-D-glucamine in a common in vitro glucose transport assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Protocol 1: Inhibition of 2-NBDG Uptake in Adherent Cells

This protocol is designed for the analysis of glucose uptake inhibition in adherent cell lines (e.g., HeLa, MCF-7, A549) using fluorescence microscopy or a microplate reader.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)

  • N-Octyl-D-glucamine (DOG)

  • 2-NBDG

  • Positive control inhibitor (e.g., Phloretin or Cytochalasin B)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Glucose Starvation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with warm PBS.

    • Add 100 µL of glucose-free KRH buffer to each well.

    • Incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.

  • Inhibitor Treatment:

    • Prepare a stock solution of N-Octyl-D-glucamine in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to test a range of concentrations.

    • Prepare solutions of the positive control inhibitor (e.g., Phloretin at a final concentration of 50-100 µM).

    • Include a vehicle control (the solvent used for the inhibitors).

    • Aspirate the starvation buffer and add 100 µL of the inhibitor solutions (or vehicle) to the respective wells.

    • Incubate for 30-60 minutes at 37°C.

  • 2-NBDG Uptake:

    • Prepare a 2X working solution of 2-NBDG in glucose-free KRH buffer (e.g., 200 µM for a final concentration of 100 µM).

    • Add 100 µL of the 2X 2-NBDG solution to each well, bringing the total volume to 200 µL.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Termination and Measurement:

    • Aspirate the 2-NBDG solution.

    • Wash the cells three times with 200 µL of ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Normalize the fluorescence of the inhibitor-treated wells to the vehicle control wells to calculate the percentage of inhibition.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value if desired.

Workflow for 2-NBDG Glucose Uptake Inhibition Assay A 1. Seed Cells (96-well plate) B 2. Glucose Starvation (1-2 hours) A->B C 3. Inhibitor Treatment (N-Octyl-D-glucamine, 30-60 min) B->C D 4. 2-NBDG Incubation (30-60 min) C->D E 5. Wash Cells (Ice-cold PBS) D->E F 6. Fluorescence Measurement (Plate Reader / Microscope) E->F

Caption: Experimental workflow for the 2-NBDG assay.

Protocol 2: Radiolabeled Glucose Uptake Assay

For a more traditional and highly sensitive method, a radiolabeled glucose analog such as ³H-2-deoxy-D-glucose (³H-2-DG) can be used.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Glucose-free KRH buffer

  • N-Octyl-D-glucamine (DOG)

  • ³H-2-deoxy-D-glucose (³H-2-DG)

  • Positive control inhibitor (e.g., Cytochalasin B)

  • 24-well plates

  • 0.1 M NaOH

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Seeding and Glucose Starvation:

    • Follow steps 1 and 2 from Protocol 1, using 24-well plates.

  • Inhibitor Treatment:

    • Follow step 3 from Protocol 1.

  • ³H-2-DG Uptake:

    • Prepare a working solution of ³H-2-DG in glucose-free KRH buffer (final concentration ~0.5-1.0 µCi/mL).

    • Initiate glucose uptake by adding the ³H-2-DG solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing should be within the linear range of uptake for the specific cell line.

  • Stopping the Reaction:

    • Rapidly aspirate the medium.

    • Wash the cells three times with ice-cold PBS to stop the uptake.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Normalize the CPM of inhibitor-treated samples to the vehicle control to calculate the percentage of inhibition.

  • Protein concentration of the cell lysates can be determined to normalize the CPM values.

Data Presentation

While specific IC50 values for N-Octyl-D-glucamine are not extensively reported in publicly available literature, the following table provides a template for presenting inhibition data obtained from the described assays. Researchers should determine these values empirically for their specific cell line and experimental conditions.

CompoundConcentration% Inhibition of Glucose Uptake (Mean ± SD)Cell LineAssay Method
N-Octyl-D-glucamine[Concentration 1]Experimental Datae.g., HeLa2-NBDG Assay
N-Octyl-D-glucamine[Concentration 2]Experimental Datae.g., HeLa2-NBDG Assay
N-Octyl-D-glucamine[Concentration 3]Experimental Datae.g., HeLa2-NBDG Assay
Phloretin (Control)100 µMExperimental Datae.g., HeLa2-NBDG Assay
N-Octyl-D-glucamine[Concentration 1]Experimental Datae.g., A549³H-2-DG Assay
N-Octyl-D-glucamine[Concentration 2]Experimental Datae.g., A549³H-2-DG Assay
Cytochalasin B (Control)20 µMExperimental Datae.g., A549³H-2-DG Assay

Signaling Pathways

The primary mechanism of action for N-Octyl-D-glucamine is direct competition with glucose for binding to glucose transporters. However, the regulation of glucose transporter expression and translocation to the cell surface is controlled by complex signaling pathways, most notably the PI3K/Akt pathway, which is often activated by insulin (B600854) or growth factors. By inhibiting the initial step of glucose entry, N-Octyl-D-glucamine can indirectly affect downstream metabolic pathways that are dependent on glucose availability.

Overview of Insulin-Stimulated Glucose Uptake Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_membrane GLUT4 Transporter (at cell membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake DOG N-Octyl-D-glucamine (Inhibits here) DOG->GLUT4_membrane Competitively Inhibits

Caption: Insulin signaling pathway leading to glucose uptake and the point of inhibition by N-Octyl-D-glucamine.

Conclusion

N-Octyl-D-glucamine is a valuable research tool for the in vitro study of glucose transport. Its ability to competitively inhibit glucose uptake allows for the investigation of glucose transporter function and the screening of novel therapeutic agents targeting cellular metabolism. The provided protocols offer a starting point for researchers to incorporate N-Octyl-D-glucamine into their experimental workflows. It is recommended that optimal concentrations and incubation times be empirically determined for each specific cell line and experimental setup to ensure accurate and reproducible results.

References

Application Notes and Protocols: Synthesis of Dexketoprofen Trometamol using 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 1-Deoxy-1-(octylamino)-D-glucitol as a chiral resolving agent in the synthesis of Dexketoprofen (B22426) Trometamol. The information is compiled for an audience with a background in synthetic organic chemistry.

Introduction

Dexketoprofen Trometamol is the tromethamine salt of the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614).[1][2][3] The therapeutic efficacy of ketoprofen is primarily attributed to the S-(+)-enantiomer (dexketoprofen), which exhibits a more potent inhibition of cyclooxygenase (COX) enzymes compared to its R-(-)-enantiomer.[1][2] Consequently, the use of the pure S-(+)-enantiomer reduces the metabolic burden and potential side effects associated with the inactive R-enantiomer.

A critical step in the synthesis of Dexketoprofen Trometamol is the optical resolution of racemic ketoprofen. This compound, a chiral amine derived from glucose, serves as an effective resolving agent for this purpose.[4][5] This document outlines the synthetic strategy, provides a detailed experimental protocol based on patent literature, and presents relevant data in a structured format.

Synthetic Strategy

The synthesis of Dexketoprofen Trometamol using this compound as a resolving agent involves a two-step process:

  • Resolution of Racemic Ketoprofen: Racemic ketoprofen is treated with this compound. The chiral resolving agent selectively forms a diastereomeric salt with the S-(+)-enantiomer (dexketoprofen), which can be separated by crystallization. The less soluble diastereomeric salt of dexketoprofen and this compound precipitates from the solution, leaving the R-(-)-enantiomer in the mother liquor.

  • Formation of Dexketoprofen Trometamol: The isolated dexketoprofen salt is then treated to liberate the free dexketoprofen acid. Subsequently, the purified dexketoprofen is reacted with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) to form the final Dexketoprofen Trometamol salt, which is then isolated and purified.

Experimental Protocols

The following protocols are derived from patent literature and provide a general framework for the synthesis.[4][5] Researchers should consider these as a starting point, and optimization of reaction conditions may be necessary.

Materials and Reagents
Reagent/MaterialGradeSupplier
Racemic Ketoprofen≥98%Standard chemical supplier
This compound≥99%Santa Cruz Biotechnology, etc.[6][7]
Tromethamine≥99%Standard chemical supplier
Anhydrous Ethanol (B145695)Reagent GradeStandard chemical supplier
Ethyl Acetate (B1210297)Reagent GradeStandard chemical supplier
Hydrochloric Acid2 M solutionStandard chemical supplier
Protocol 1: Resolution of Racemic Ketoprofen

This protocol describes the separation of dexketoprofen from a racemic mixture of ketoprofen.

  • Dissolution: In a suitable reaction vessel, dissolve racemic ketoprofen in a mixture of anhydrous ethanol and ethyl acetate.

  • Addition of Resolving Agent: To the solution, add this compound. The molar ratio of ketoprofen to resolving agent should be optimized, but a 1:1 ratio is a common starting point.

  • Crystallization: Stir the mixture at reflux for 30-40 minutes.[4] Allow the solution to cool slowly to room temperature, and then further cool to below 10°C for 3-4 hours to facilitate the crystallization of the dexketoprofen-1-deoxy-1-(octylamino)-D-glucitol salt.[4]

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a cold mixture of anhydrous ethanol and ethyl acetate to remove impurities and the R-(-)-ketoprofen enantiomer.

  • Drying: Dry the isolated solid (dexketoprofen coarse salt) under vacuum.

Protocol 2: Formation of Dexketoprofen Trometamol

This protocol details the conversion of the isolated dexketoprofen salt to the final tromethamine salt.

  • Liberation of Dexketoprofen: Suspend the dexketoprofen coarse salt in water and acidify with a 2 M solution of hydrochloric acid to a pH of approximately 2-3. This will protonate the tromethamine and liberate the free dexketoprofen acid.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield purified dexketoprofen.

  • Salt Formation: Dissolve the purified dexketoprofen in a mixture of anhydrous ethanol and ethyl acetate. The weight ratio of dexketoprofen:anhydrous ethanol:ethyl acetate is approximately 1:2:7.[5]

  • Addition of Tromethamine: Add tromethamine to the solution. The weight ratio of dexketoprofen to tromethamine is approximately 1:0.48.[5]

  • Crystallization: Stir the mixture at reflux for 30 minutes.[5] Filter the solution while hot and then cool to below 10°C for 3 hours to induce crystallization.[5]

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a cold mixture of anhydrous ethanol and ethyl acetate, and dry under vacuum at 50°C for 10 hours to obtain the final Dexketoprofen Trometamol product.[5]

Data Presentation

The following table summarizes the typical weight ratios of reagents used in the synthesis of Dexketoprofen Trometamol as described in patent literature.

StepComponent 1Component 2Component 3Component 4Weight RatioReference
Salt FormationDexketoprofenAnhydrous EthanolEthyl AcetateTromethamine1 : 2-2.5 : 7-8 : 0.48-0.5[4]
Salt Formation (Specific)DexketoprofenAnhydrous EthanolEthyl AcetateTromethamine1 : 2 : 7 : 0.48[5]

Note: The yield for the overall process is reported to be around 70%.[5]

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Resolution cluster_1 Step 2: Salt Formation A Racemic Ketoprofen C Resolution & Crystallization A->C B This compound B->C D Dexketoprofen-Octylglucamine Salt (Crude) C->D E Acidification & Extraction D->E F Purified Dexketoprofen E->F H Salt Formation & Crystallization F->H G Tromethamine G->H I Dexketoprofen Trometamol H->I

Caption: Overall workflow for the synthesis of Dexketoprofen Trometamol.

Logical Relationship of Components

G cluster_input Starting Materials cluster_reagent Key Reagents cluster_intermediate Intermediate cluster_output Final Product Ketoprofen Racemic Ketoprofen Intermediate Dexketoprofen Ketoprofen->Intermediate Resolution with ResolvingAgent This compound ResolvingAgent->Intermediate SaltFormer Tromethamine FinalProduct Dexketoprofen Trometamol SaltFormer->FinalProduct Intermediate->FinalProduct Salt formation with

Caption: Key components in the synthesis of Dexketoprofen Trometamol.

Conclusion

The use of this compound as a resolving agent provides an effective method for the synthesis of Dexketoprofen Trometamol from racemic ketoprofen. The protocols and data presented, derived from existing literature, offer a solid foundation for researchers and drug development professionals. Further optimization and detailed analytical characterization are recommended to ensure the purity and quality of the final active pharmaceutical ingredient.

References

Application Notes and Protocols: Detergent Exchange from DDM to N-Octyl-D-glucamine for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The solubilization and purification of membrane proteins are critical steps in their structural and functional characterization. N-dodecyl-β-D-maltoside (DDM) is a widely used non-ionic detergent known for its gentle and effective solubilization of a broad range of membrane proteins, often preserving their native structure and function.[1][2] However, for certain downstream applications, such as protein crystallization, nuclear magnetic resonance (NMR) spectroscopy, or specific functional assays, DDM may not be the optimal detergent due to its relatively large micelle size and low critical micelle concentration (CMC).[3][4]

N-Octyl-D-glucamine is a non-ionic detergent with a smaller micelle size and a significantly higher CMC compared to DDM. These properties can be advantageous for forming well-ordered protein-detergent complexes suitable for crystallization and can facilitate detergent removal during sample preparation for various analytical techniques.[5] The process of exchanging the detergent from DDM to N-Octyl-D-glucamine is therefore a crucial step in many membrane protein research workflows.

This document provides a detailed protocol for the exchange of DDM with N-Octyl-D-glucamine for a purified membrane protein. It includes a comparison of the physicochemical properties of the two detergents, a step-by-step experimental protocol, and a discussion of critical parameters and potential challenges.

Physicochemical Properties of Detergents

A clear understanding of the properties of the initial and final detergents is essential for a successful exchange protocol. The table below summarizes the key physicochemical properties of DDM and N-Octyl-D-glucamine.

Propertyn-dodecyl-β-D-maltoside (DDM)N-Octyl-D-glucamine
Molecular Weight ( g/mol ) 510.62[2]293.4[6][7][8][9]
Critical Micelle Concentration (CMC) (mM) ~0.17[1][2]~20-25 (estimated based on n-octyl-β-D-glucopyranoside)[3]
Detergent Type Non-ionicNon-ionic[5]
Aggregation Number 80–150[3]Not readily available
Micelle Molecular Weight (kDa) 65–70[3][4]Not readily available

Rationale for Detergent Exchange

The primary reasons for exchanging DDM with N-Octyl-D-glucamine are rooted in the differing physicochemical properties of the two detergents and their impact on downstream applications.

Caption: Rationale for exchanging from DDM to N-Octyl-D-glucamine.

Experimental Protocol: On-Column Detergent Exchange

This protocol describes a common and effective method for detergent exchange using affinity chromatography, assuming the membrane protein of interest has an affinity tag (e.g., His-tag, Strep-tag).

Materials
  • Purified membrane protein in buffer containing DDM (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM DDM)

  • Affinity resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer: Buffer of choice (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) containing N-Octyl-D-glucamine at a concentration above its CMC (e.g., 30 mM N-Octyl-D-glucamine).

  • Elution Buffer: Wash Buffer supplemented with the appropriate elution agent (e.g., 250 mM Imidazole for His-tagged proteins).

  • Chromatography column

  • Peristaltic pump or FPLC system

  • Fraction collector

Workflow Diagram

G On-Column Detergent Exchange Workflow start Start: Purified Protein in DDM Buffer bind Bind Protein to Affinity Column start->bind wash_ddm Wash with DDM Buffer (Optional) bind->wash_ddm wash_nog Wash with N-Octyl-D-glucamine Buffer (Multiple Column Volumes) wash_ddm->wash_nog elute Elute Protein in N-Octyl-D-glucamine Buffer wash_nog->elute analyze Analyze Fractions (SDS-PAGE, Activity Assay) elute->analyze end End: Purified Protein in N-Octyl-D-glucamine analyze->end

Caption: Workflow for on-column detergent exchange.

Procedure
  • Column Preparation:

    • Equilibrate the affinity column with 5-10 column volumes (CV) of the initial DDM-containing buffer.

  • Protein Binding:

    • Load the purified membrane protein solution onto the equilibrated column at a flow rate that allows for efficient binding.

  • Initial Wash (Optional):

    • Wash the column with 2-3 CV of the DDM-containing buffer to remove any unbound protein.

  • Detergent Exchange Wash:

    • Wash the column extensively with the N-Octyl-D-glucamine-containing Wash Buffer. A total wash volume of 10-20 CV is recommended to ensure complete exchange of the detergent. The high CMC of N-Octyl-D-glucamine facilitates the displacement of the low-CMC DDM from the protein-detergent complex.

  • Elution:

    • Elute the protein from the column using the Elution Buffer containing N-Octyl-D-glucamine. Collect fractions of a suitable volume.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.

    • If applicable, perform a functional assay to confirm that the protein remains active after the detergent exchange.

    • Pool the fractions containing the pure, active protein.

Alternative Protocols

While on-column exchange is often the most efficient method, other techniques can be employed depending on the specific protein and experimental constraints.

Dialysis

Dialysis is a straightforward method for detergent exchange, particularly effective when moving from a low CMC detergent (DDM) to a high CMC detergent (N-Octyl-D-glucamine).

  • Place the protein solution in a dialysis bag with an appropriate molecular weight cut-off (MWCO) that retains the protein but allows detergent monomers to pass through.

  • Dialyze against a large volume of buffer containing N-Octyl-D-glucamine at a concentration above its CMC.

  • Perform several buffer changes over an extended period (e.g., 24-48 hours) to ensure complete exchange.

Centrifugal Filter Devices

This method is rapid and suitable for small sample volumes.

  • Place the protein solution in a centrifugal filter device with an appropriate MWCO.

  • Add a larger volume of the N-Octyl-D-glucamine-containing buffer.

  • Concentrate the sample by centrifugation. The filtrate will contain the DDM monomers.

  • Repeat the dilution and concentration steps multiple times (at least 3-5 times) to achieve a thorough exchange.

Troubleshooting and Considerations

  • Protein Precipitation: Some proteins may be less stable in N-Octyl-D-glucamine. If precipitation occurs, consider optimizing buffer conditions (pH, ionic strength) or performing the exchange at a lower temperature.

  • Incomplete Exchange: Incomplete detergent exchange can lead to heterogeneous samples. For on-column exchange, increasing the wash volume with the N-Octyl-D-glucamine buffer can improve exchange efficiency. For other methods, increasing the number of buffer changes or dilution/concentration steps is recommended.

  • Detergent Concentration: It is crucial to maintain the N-Octyl-D-glucamine concentration above its CMC in all buffers used after the initial binding step to prevent protein aggregation.

  • Verification of Exchange: While not always necessary, techniques like mass spectrometry can be used to confirm the completeness of the detergent exchange.

Conclusion

The exchange of detergent from DDM to N-Octyl-D-glucamine is a valuable technique for preparing membrane protein samples for a variety of downstream applications. The choice of method depends on factors such as the properties of the protein, the required sample volume, and available equipment. The on-column exchange protocol detailed here is a robust and widely applicable method that leverages the affinity tag of the protein for efficient and thorough detergent exchange. Careful consideration of the detergent properties and optimization of the protocol will contribute to the successful preparation of high-quality membrane protein samples.

References

N-Octyl-D-glucamine: A Versatile Detergent for Solubilizing Protein Complexes for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Octyl-D-glucamine (NOG), a non-ionic detergent, has established itself as a valuable tool for the solubilization and stabilization of membrane protein complexes, paving the way for their structural elucidation by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). Its efficacy lies in its ability to mimic the native lipid bilayer environment, thereby preserving the structural integrity and biological activity of these challenging yet crucial drug targets.[1] This document provides detailed application notes and protocols for the effective use of NOG in the preparation of protein complexes for structural analysis.

Physicochemical Properties of N-Octyl-D-glucamine

Understanding the physicochemical properties of NOG is paramount for its successful application. These properties dictate its behavior in solution and its interaction with membrane proteins.

PropertyValueReferences
Chemical Formula C₁₄H₃₁NO₅[2][3]
Molecular Weight 293.40 g/mol [2][4]
Appearance White to off-white crystalline powder[4][5]
Melting Point 121-124 °C[6][7]
Solubility Readily soluble in water, methanol, and ethanol[4]
Critical Micelle Concentration (CMC) ~20-25 mM in water[8][9]
Aggregation Number Not widely reported[1]

Comparative Data with Other Common Detergents

The choice of detergent is a critical step in membrane protein structural biology. The following table provides a comparison of NOG with other commonly used detergents.

DetergentTypeCMC (mM)Molecular Weight ( g/mol )NotesReferences
N-Octyl-D-glucamine (NOG) Non-ionic~20-25292.4Relatively harsh, high CMC requires higher concentrations for purification.[8][9]
n-Dodecyl-β-D-maltopyranoside (DDM) Non-ionic0.17511Milder than NOG, widely used for stabilizing delicate membrane proteins.[10]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic~0.01~91 (micelle)Offers enhanced stability for more fragile protein complexes.[1]
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic~1-2229.4Can be effective for certain classes of membrane proteins.[1]

Experimental Protocols

Protocol 1: General Workflow for Solubilization of Membrane Protein Complexes using N-Octyl-D-glucamine

This protocol outlines the fundamental steps for extracting and solubilizing membrane protein complexes using NOG.

Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Structural Studies CellHarvest Cell Harvest CellLysis Cell Lysis CellHarvest->CellLysis 1. MembraneIsolation Membrane Isolation CellLysis->MembraneIsolation 2. DetergentScreening Detergent Screening (including NOG) MembraneIsolation->DetergentScreening 3. OptimalSolubilization Optimal Solubilization with NOG DetergentScreening->OptimalSolubilization 4. AffinityChromatography Affinity Chromatography OptimalSolubilization->AffinityChromatography 5. SizeExclusion Size Exclusion Chromatography AffinityChromatography->SizeExclusion 6. Crystallization Crystallization SizeExclusion->Crystallization 7a. CryoEM Cryo-EM SizeExclusion->CryoEM 7b. Detergent_Screening start Isolated Membranes aliquot Aliquot membrane suspension start->aliquot add_detergents Add different detergents (NOG, DDM, LDAO, etc.) at 1-2% (w/v) aliquot->add_detergents incubate Incubate at 4°C (1-4 hours) add_detergents->incubate centrifuge Ultracentrifugation incubate->centrifuge separate Separate Supernatant (Solubilized) and Pellet (Insoluble) centrifuge->separate analyze Analyze solubilization efficiency (e.g., SDS-PAGE, Western Blot) separate->analyze end Select Optimal Detergent analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Octyl-β-D-glucopyranoside (Octyl Glucoside) for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using n-octyl-β-D-glucopyranoside (OG) for membrane protein extraction.

Frequently Asked Questions (FAQs)

Q1: What is the difference between N-Octyl-D-glucamine and n-octyl-β-D-glucopyranoside?

This is a crucial point of clarification. While the names are similar, they refer to different chemical compounds.

  • n-octyl-β-D-glucopyranoside (OG or OGP) is a non-ionic detergent widely used for the solubilization of membrane proteins.[1][2] Its structure includes a hydrophilic glucose headgroup and a hydrophobic octyl tail, making it effective at mimicking the lipid bilayer to maintain protein structure and function.[1]

  • N-Octyl-D-glucamine , also known as 1-Deoxy-1-(octylamino)-D-glucitol (DOG), is a different molecule and is often investigated for its ability to inhibit glucose transport across cell membranes.[3]

This guide focuses on n-octyl-β-D-glucopyranoside (Octyl Glucoside, OG) , as it is the compound commonly used for membrane protein extraction. It is likely that queries regarding "N-Octyl-D-glucamine" for this application are referring to Octyl Glucoside.

Q2: What is the Critical Micelle Concentration (CMC) of Octyl Glucoside (OG) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[4][5] For successful membrane protein extraction, the detergent concentration must be significantly above the CMC to form micelles that can encapsulate the protein.[4][6]

The CMC of Octyl Glucoside (OG) is relatively high, approximately 20-25 mM .[1][2][4][7] This high CMC means that a larger amount of detergent is needed to maintain protein solubility during purification, but it also allows for easier removal of the detergent by dialysis.[4][8]

Q3: What is a good starting concentration for Octyl Glucoside (OG) in my experiments?

A common starting point for screening Octyl Glucoside (OG) is a concentration of 1-2% (w/v) .[1] This is well above the CMC and is generally effective for initial solubilization trials. The optimal concentration is protein-dependent and should be determined empirically.[9] Some protocols suggest testing a range of concentrations from 0.3 to 10 times the CMC.[6][9]

Q4: For which types of membrane proteins is Octyl Glucoside (OG) commonly used?

Octyl Glucoside has been successfully used to solubilize and purify a variety of membrane proteins, including:

  • (Bacterio-)rhodopsins[2]

  • Photosynthetic complexes[2]

  • Aquaporins[2]

  • Peptide receptors[8]

  • ATPases[8]

  • Ion channel complexes[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Protein Yield in Solubilized Fraction 1. Insufficient OG Concentration: The concentration of OG may be below the optimal level for solubilizing your specific protein.- Increase the OG concentration in your lysis buffer. Perform a titration series (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) to find the optimal concentration.[10] - Ensure the OG concentration remains above the CMC (20-25 mM) in all subsequent buffers.[6]
2. Incomplete Cell Lysis: The membrane fraction may not have been sufficiently released from the cells.- Optimize your cell lysis protocol (e.g., increase sonication time/intensity, use a French press).[11]
3. Insufficient Incubation Time: The detergent may not have had enough time to interact with the membrane and solubilize the protein.- Increase the incubation time with the OG-containing buffer (e.g., from 1 hour to 4 hours, or overnight at 4°C).
Protein Precipitation After Solubilization 1. OG Concentration Dropped Below CMC: During downstream steps like chromatography or dialysis, the OG concentration may have fallen below its high CMC of 20-25 mM.- Ensure all purification buffers (e.g., wash, elution, and storage buffers) contain OG at a concentration above the CMC.[6]
2. Protein Instability in OG: Your protein of interest may not be stable in OG micelles. OG is considered a somewhat harsher detergent compared to others like DDM.[4]- Screen other detergents, such as DDM (n-Dodecyl-β-D-maltopyranoside) or LDAO, which have lower CMCs and are often gentler.[4] - Add stabilizing agents to your buffers, such as glycerol (B35011) (10-20%), specific lipids (e.g., cholesterol), or co-factors.
3. Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may be contributing to protein instability.- Optimize the pH and salt concentration of your buffers. A common starting point is a buffer with a physiological pH (7.2-7.4) and 150 mM NaCl.
Loss of Protein Activity 1. Denaturation by OG: The detergent may be too harsh for your protein, leading to a loss of its native conformation and function.[4]- Try a milder detergent like DDM.[4] - Perform all extraction and purification steps at 4°C to minimize protein denaturation.
2. Removal of Essential Lipids: The solubilization process may have stripped away lipids that are critical for your protein's function.- Supplement your buffers with lipids that are known to be important for your protein's activity.

Data Presentation

Table 1: Physicochemical Properties of Octyl Glucoside (OG) and Other Common Detergents

DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Aggregation Number
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (glucoside)~20-25[1][4]~2580-100
n-Dodecyl-β-D-maltopyranoside (DDM) Non-ionic (maltoside)~0.15-0.17~50-9098-140
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic~0.01~91~100
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic~1-2~1875-95

Note: CMC and aggregation number can be affected by buffer conditions such as ionic strength and temperature.

Experimental Protocols

Protocol 1: Screening for Optimal Octyl Glucoside (OG) Concentration

This protocol outlines a general method for determining the optimal OG concentration for solubilizing a target membrane protein.

  • Membrane Preparation:

    • Grow and harvest cells expressing the target membrane protein.

    • Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors.

    • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).

  • Detergent Solubilization Screening:

    • Aliquot the membrane suspension into several microcentrifuge tubes.

    • To each tube, add OG from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.

  • Separation of Solubilized and Unsolubilized Fractions:

    • Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Resuspend the pellet in the same volume of buffer without detergent.

  • Analysis:

    • Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting (if an antibody for the target protein is available).

    • The optimal OG concentration is the one that yields the highest amount of the target protein in the supernatant with minimal precipitation or aggregation.

Visualizations

experimental_workflow cluster_prep Phase 1: Membrane Preparation cluster_solubilization Phase 2: OG Concentration Screening cluster_analysis Phase 3: Analysis cell_harvest Cell Harvest & Lysis ultracentrifugation Ultracentrifugation to Isolate Membranes cell_harvest->ultracentrifugation resuspension Resuspend Membrane Pellet ultracentrifugation->resuspension add_og Aliquot & Add Varying [OG] resuspension->add_og Start Screening incubation Incubate (e.g., 4°C, 1-4h) add_og->incubation high_speed_spin High-Speed Centrifugation incubation->high_speed_spin Separate Fractions fraction_analysis Analyze Supernatant (Solubilized) & Pellet (Insoluble) via SDS-PAGE high_speed_spin->fraction_analysis optimization Identify Optimal [OG] fraction_analysis->optimization downstream Downstream Applications (e.g., Chromatography) optimization->downstream Proceed to Purification

Caption: Workflow for optimizing Octyl Glucoside (OG) concentration.

troubleshooting_logic cluster_concentration Concentration Issues cluster_stability Protein Stability Issues cluster_process Process Issues start Low Protein Yield? check_conc Is [OG] > CMC (20-25 mM)? start->check_conc Yes check_lysis Is Lysis Complete? start->check_lysis Yes increase_conc Increase [OG] in Lysis Buffer check_conc->increase_conc No/Unsure check_precipitation Precipitation Observed? check_conc->check_precipitation Yes increase_conc->check_precipitation maintain_conc Maintain [OG] in All Buffers check_precipitation->maintain_conc No, but yield is still low screen_detergents Screen Milder Detergents (e.g., DDM) check_precipitation->screen_detergents Yes add_stabilizers Add Stabilizers (Glycerol, Lipids) screen_detergents->add_stabilizers check_lysis->check_conc Yes optimize_lysis Optimize Lysis Protocol check_lysis->optimize_lysis No

Caption: Troubleshooting logic for low protein yield with Octyl Glucoside.

References

troubleshooting protein aggregation with 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation issues, with a specific clarification on the role of 1-Deoxy-1-(octylamino)-D-glucitol and guidance on the use of detergents like n-Octyl-β-D-glucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N-Octyl-D-glucamine, is a glucitol derivative.[1][2] Its primary applications are in the pharmaceutical and cosmetic industries.[1] It serves as a synthesis reagent, for example, in the preparation of Dexketoprofen Trometamol.[3][4] Due to its structure, which enhances solubility and compatibility with lipophilic environments, it is also used as an emulsifier, stabilizer, and moisturizing agent in various formulations.[1] While it has structural similarities to glucose and is used in studies of glucose transport, it is not typically used as a detergent for preventing protein aggregation during purification.[2]

Q2: I am experiencing protein aggregation. Can I use this compound to solve this?

Based on available data, this compound is not the recommended agent for preventing protein aggregation in biochemical and biotechnological applications. For this purpose, non-ionic detergents are commonly employed. A frequently used and effective non-ionic detergent for solubilizing and stabilizing membrane proteins is n-Octyl-β-D-glucopyranoside (OG).[5][6][7] It is possible that these two compounds have been confused due to their similar-sounding names.

Q3: What is n-Octyl-β-D-glucopyranoside (OG) and how does it prevent protein aggregation?

n-Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely used in biochemistry to solubilize and purify membrane proteins.[5][6][8] It works by mimicking the native lipid bilayer environment of membrane proteins. OG forms micelles that encapsulate the hydrophobic regions of the protein, preventing them from interacting with each other and aggregating.[5][7] Its uncharged nature makes it less likely to denature proteins compared to ionic detergents.[6]

Q4: When should I consider using a detergent like n-Octyl-β-D-glucopyranoside?

You should consider using a detergent like OG when you are working with membrane proteins or when you observe aggregation driven by hydrophobic interactions.[9] Signs of aggregation include visible precipitation, sample turbidity, or loss of protein activity.[10][11] Using a detergent can help maintain protein solubility and stability, especially during purification and at high protein concentrations.[7][10]

Troubleshooting Guide: Protein Aggregation with Detergents

This guide focuses on using n-Octyl-β-D-glucopyranoside (OG) as an example, but the principles can be applied to other non-ionic detergents.

Problem: My protein of interest is aggregating during purification.

Troubleshooting Workflow:

TroubleshootingWorkflow start Protein Aggregation Observed check_protein_type Is the protein a membrane protein or prone to hydrophobic aggregation? start->check_protein_type use_detergent Incorporate a non-ionic detergent (e.g., n-Octyl-β-D-glucopyranoside) check_protein_type->use_detergent Yes general_troubleshooting Consult General Protein Aggregation Troubleshooting check_protein_type->general_troubleshooting No optimize_concentration Optimize Detergent Concentration use_detergent->optimize_concentration screen_detergents Screen Different Detergents optimize_concentration->screen_detergents Partially Successful / Unsuccessful success Protein Solubilized and Stable optimize_concentration->success Successful buffer_optimization Optimize Buffer Conditions (pH, Salt, Additives) screen_detergents->buffer_optimization failure Aggregation Persists screen_detergents->failure Unsuccessful buffer_optimization->success Successful buffer_optimization->failure Unsuccessful

Caption: A workflow for troubleshooting protein aggregation using detergents.

Detailed Steps:

  • Confirm the Need for a Detergent: This approach is most effective for membrane proteins or proteins that aggregate due to exposed hydrophobic patches.

  • Select a Detergent: n-Octyl-β-D-glucopyranoside is a good starting point due to its mild, non-denaturing properties.[6][8]

  • Optimize Detergent Concentration:

    • Start with a concentration above the Critical Micelle Concentration (CMC). For OG, the CMC is approximately 18-20 mM.[6]

    • A common starting range for solubilization is 25-35 mM.[12]

    • Insufficient detergent concentration can lead to multiple protein molecules per micelle, causing aggregation.[13] Conversely, excessive detergent can sometimes destabilize proteins.

  • Screen Different Detergents: If OG is not effective, consider screening other non-ionic or zwitterionic detergents. The optimal detergent is protein-dependent.[13]

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to increase net charge and electrostatic repulsion.[10][11]

    • Ionic Strength: Adjusting the salt concentration (e.g., 150-500 mM NaCl) can help shield electrostatic interactions that may lead to aggregation.[10]

    • Additives: Consider including stabilizing agents like glycerol (B35011) (5-20%), arginine, or glutamate.[10][11]

    • Reducing Agents: For proteins with cysteine residues, add a reducing agent like DTT or TCEP to prevent disulfide-linked aggregation.[9][11]

Data Presentation

Table 1: Properties of n-Octyl-β-D-glucopyranoside (OG)

PropertyValueReference
CAS Number 29836-26-8[7]
Molecular Weight 292.4 g/mol [7]
Type Non-ionic[6]
CMC 18-20 mM[6]
Aggregation Number 27-100[6]
Appearance White to off-white powder[7]

Table 2: Troubleshooting Summary for Protein Aggregation

IssuePotential CauseSuggested Solution
Precipitate forms after cell lysis Ineffective solubilization of a membrane protein.Add n-Octyl-β-D-glucopyranoside (or another suitable detergent) to the lysis buffer at a concentration above its CMC.
Protein aggregates during concentration Increased intermolecular interactions at high protein concentrations.Perform concentration in the presence of a stabilizing detergent and/or other additives like glycerol or arginine.[9][11]
Protein elutes in the void volume during size exclusion chromatography Formation of large aggregates.Ensure the chromatography running buffer contains the detergent at a concentration above its CMC.[13] Increase the detergent concentration in the sample.[13]
Loss of protein activity after purification Protein denaturation or aggregation.Screen for a milder detergent. Optimize buffer conditions (pH, salt). Work at a lower temperature.[10]

Experimental Protocols

Protocol: Solubilization of a Membrane Protein using n-Octyl-β-D-glucopyranoside

Objective: To extract and solubilize a target membrane protein from a cell pellet while minimizing aggregation.

Materials:

  • Cell pellet expressing the target protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT (add fresh)

  • Protease inhibitor cocktail

  • n-Octyl-β-D-glucopyranoside (OG) stock solution (e.g., 20% w/v)

  • Micro-tip sonicator

  • High-speed centrifuge (capable of >100,000 x g)

  • Ice bath

Procedure:

  • Buffer Preparation: Prepare the Lysis Buffer and keep it on ice.

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer containing the protease inhibitor cocktail.

  • Detergent Addition: Add OG stock solution to the resuspended cells to a final concentration of 30 mM. Mix gently by inversion.

  • Incubation: Incubate the mixture on ice with gentle rocking for 30-60 minutes to allow the detergent to solubilize the cell membranes.

  • Cell Lysis: Further disrupt the cells by sonication on ice. Use short pulses to avoid overheating and protein denaturation.

  • Clarification: Centrifuge the lysate at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble material and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.

  • Downstream Processing: Proceed with purification steps (e.g., affinity chromatography). Ensure that all subsequent buffers contain OG at a concentration above its CMC (e.g., 20 mM) to maintain protein solubility.

Protein Purification Workflow:

ProteinPurification cell_pellet Cell Pellet lysis Resuspend in Lysis Buffer + Detergent (OG) + Protease Inhibitors cell_pellet->lysis sonication Sonication on Ice lysis->sonication centrifugation High-Speed Centrifugation (100,000 x g) sonication->centrifugation supernatant Collect Supernatant (Solubilized Protein) centrifugation->supernatant chromatography Affinity Chromatography (Buffers contain OG > CMC) supernatant->chromatography purified_protein Purified, Soluble Protein chromatography->purified_protein

Caption: A standard workflow for membrane protein purification using a detergent.

References

Technical Support Center: Stabilizing Proteins with N-Octyl-D-glucamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protein denaturation when using the non-ionic detergent N-Octyl-D-glucamine.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-D-glucamine and why is it used in protein studies?

A1: N-Octyl-D-glucamine (CAS 23323-37-7), also known as 1-Deoxy-1-(octylamino)-D-glucitol, is a non-ionic detergent. It is utilized in biochemical and pharmaceutical applications for its ability to solubilize and stabilize proteins, particularly membrane proteins, by mimicking the lipid bilayer environment. Its non-denaturing properties make it suitable for studies where maintaining the protein's native conformation and biological activity is crucial.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) of N-Octyl-D-glucamine and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[3] Working at or above the CMC is crucial for effective protein solubilization, as these micelles create a favorable environment for hydrophobic protein regions. There is some variability in the reported CMC for N-Octyl-D-glucamine in the literature, with some sources indicating a relatively high CMC. For a structurally similar detergent, N-octanoyl-N-methylglucamine (MEGA-8), the CMC is reported to be around 70-79 mM.[4][5][6][7] Given this, it is highly recommended to experimentally determine the CMC for your specific batch of N-Octyl-D-glucamine under your experimental conditions (e.g., buffer composition, pH, and temperature). A protocol for CMC determination is provided in the "Experimental Protocols" section.

Q3: How does N-Octyl-D-glucamine cause protein denaturation?

A3: While considered a mild detergent, N-Octyl-D-glucamine can still cause denaturation, especially at concentrations below the CMC or under suboptimal conditions. Denaturation can occur through several mechanisms:

  • Disruption of Hydrophobic Core: Individual detergent molecules can interact with the hydrophobic core of a protein, disrupting its tertiary structure.

  • Interference with Protein-Protein Interactions: For multi-subunit proteins, detergents can interfere with the interactions between subunits, leading to dissociation and potential unfolding.

  • Suboptimal Micellar Environment: If the micelles formed are not a good mimic of the native lipid environment, the protein may not fold correctly or maintain its stability.

Q4: What are the initial signs of protein denaturation or aggregation when using N-Octyl-D-glucamine?

A4: Early indicators of protein instability include:

  • Visible Precipitation: The most obvious sign is the appearance of cloudiness or visible aggregates in the solution.

  • Loss of Biological Activity: For enzymes or receptors, a decrease in specific activity is a strong indicator of denaturation.

  • Changes in Spectroscopic Properties: Techniques like Circular Dichroism (CD) can detect changes in secondary structure, while an increase in light scattering can indicate aggregation.

  • Anomalous Behavior in Chromatography: During size-exclusion chromatography, the appearance of high molecular weight peaks or a "smear" instead of a sharp peak can suggest aggregation.

Troubleshooting Guide

This guide addresses common issues encountered when using N-Octyl-D-glucamine and provides actionable solutions.

Problem Potential Cause Recommended Solution
Protein Precipitation Upon Detergent Addition Detergent concentration is too low (below the CMC).Increase the N-Octyl-D-glucamine concentration to at least 2x the CMC.
Rapid or harsh mixing.Add the detergent solution slowly and mix gently by inversion or slow stirring on ice.
Suboptimal buffer conditions (pH, ionic strength).Screen a range of pH values (typically ±1 unit from the protein's pI) and ionic strengths (e.g., 50-250 mM NaCl).
Loss of Protein Activity Over Time Proteolytic degradation.Add a broad-spectrum protease inhibitor cocktail to your buffers.[8][9]
Oxidation of sensitive residues (e.g., Cysteine).Include a reducing agent like DTT or TCEP at a concentration of 1-5 mM in your buffers.[10][11]
Gradual unfolding of the protein.Optimize buffer conditions and consider adding stabilizing additives like glycerol (B35011) or sucrose.
Protein Aggregation During Purification or Storage Suboptimal detergent concentration.Ensure the detergent concentration remains above the CMC throughout all steps.
Freeze-thaw cycles.Aliquot the protein into single-use volumes and store at -80°C. Add a cryoprotectant like glycerol (25-50% v/v) to the storage buffer.[10]
High protein concentration.If possible, work with a lower protein concentration. If high concentration is necessary, screen for stabilizing additives.
Inconsistent Experimental Results Variability in detergent quality or concentration.Use high-purity N-Octyl-D-glucamine and prepare fresh detergent solutions for each experiment.
Temperature fluctuations.Perform all experimental steps at a consistent, controlled temperature (typically 4°C for protein purification).

Data Presentation: Optimizing Protein Stability

The following tables summarize recommended concentration ranges for various additives to prevent protein denaturation.

Table 1: Common Stabilizing Additives

AdditiveRecommended ConcentrationPurpose
Glycerol 5 - 50% (v/v)Cryoprotectant, increases solvent viscosity, stabilizes protein structure.[10][]
Sucrose / Trehalose 5 - 10% (w/v)Stabilizes protein by replacing hydrogen bonds between the protein and water.[]
Salts (e.g., NaCl, KCl) 50 - 500 mMModulates ionic strength to improve solubility and stability.
Amino Acids (Arginine/Glutamate) 50 - 500 mMCan suppress aggregation and increase solubility.[13]
Metal Ions (e.g., Mg²⁺, Ca²⁺) 0.5 - 2 mMEssential for the stability and function of certain metalloproteins.[10]
Chelating Agents (EDTA) 0.5 - 10 mMPrevents metal-catalyzed oxidation and inhibits metalloproteases.[10]

Table 2: Reducing Agents and Protease Inhibitors

Agent TypeExampleRecommended ConcentrationNotes
Reducing Agents Dithiothreitol (DTT)1 - 10 mMPrepare fresh daily; can be incompatible with some assays.[11]
Tris(2-carboxyethyl)phosphine (TCEP)0.5 - 5 mMMore stable than DTT; does not interfere with IMAC.
Protease Inhibitors PMSF0.1 - 1.0 mMIrreversible serine protease inhibitor; short half-life in aqueous solutions.[14]
AEBSF0.2 - 1.0 mMWater-soluble alternative to PMSF.[14]
Leupeptin10 - 100 µMReversible inhibitor of serine and cysteine proteases.[14]
E-641 - 20 µMIrreversible inhibitor of cysteine proteases.[14]
Protease Inhibitor Cocktails1x (as per manufacturer)Provides broad-spectrum protection against various proteases.[8][9]

Experimental Protocols

1. Protocol for Experimental Determination of Critical Micelle Concentration (CMC)

This protocol uses the dye solubilization method with a hydrophobic dye like Orange OT to determine the CMC.

  • Materials:

    • N-Octyl-D-glucamine

    • Appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

    • Orange OT dye

    • Spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of N-Octyl-D-glucamine in your experimental buffer, ranging from a concentration well below the expected CMC to well above (e.g., 1 mM to 200 mM).

    • Add a small, constant amount of Orange OT to each dilution. The dye is insoluble in the buffer alone.

    • Incubate the samples with gentle agitation until equilibrium is reached (e.g., 2-4 hours at room temperature).

    • Measure the absorbance of each sample at the wavelength of maximum absorbance for Orange OT (around 500 nm).

    • Plot the absorbance as a function of the N-Octyl-D-glucamine concentration.

    • The CMC is the point at which a sharp increase in absorbance is observed, indicating the formation of micelles that solubilize the dye.[15]

2. Protocol for Assessing Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

  • Materials:

    • Purified protein sample in N-Octyl-D-glucamine-containing buffer

    • CD-compatible buffer (low absorbance in the far-UV region)

    • CD spectropolarimeter

    • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • Procedure:

    • Ensure the protein sample is at least 95% pure and the concentration is accurately determined.[16]

    • The buffer should be transparent in the far-UV region (190-250 nm). Phosphate buffers are often a good choice.[16]

    • Prepare the protein sample at a suitable concentration (typically 0.1-0.2 mg/mL for a 0.1 cm path length cuvette).

    • Record a baseline spectrum of the buffer (containing N-Octyl-D-glucamine) alone.

    • Record the CD spectrum of the protein sample over the desired wavelength range (e.g., 190-260 nm).

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the data to molar ellipticity.

    • Analyze the spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band around 218 nm).[17] A significant change in the spectrum compared to a known folded state indicates denaturation.

3. Protocol for Determining Protein Thermal Stability by Differential Scanning Fluorimetry (DSF)

  • Materials:

    • Purified protein sample in N-Octyl-D-glucamine-containing buffer

    • Fluorescent dye (e.g., SYPRO Orange)

    • Real-time PCR instrument capable of thermal ramping

    • Optically clear PCR plates

  • Procedure:

    • Prepare a reaction mixture containing the protein (typically 2-10 µM), the fluorescent dye (e.g., 5x SYPRO Orange), and the N-Octyl-D-glucamine-containing buffer.

    • Set up control wells containing only the buffer and dye.

    • Place the sealed plate in the real-time PCR instrument.

    • Program the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which appears as a sigmoidal curve.[18][19] A lower Tm indicates lower protein stability.

4. Protocol for Detecting Protein Aggregation by Size-Exclusion Chromatography (SEC)

  • Materials:

    • Purified protein sample in N-Octyl-D-glucamine-containing buffer

    • SEC column with an appropriate molecular weight range

    • HPLC or FPLC system with a UV detector

    • SEC running buffer containing N-Octyl-D-glucamine at a concentration above the CMC

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the running buffer. The buffer must contain N-Octyl-D-glucamine to prevent the protein from precipitating on the column.

    • Inject a suitable volume of the protein sample onto the column.

    • Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm.

    • Analyze the resulting chromatogram. A properly folded, non-aggregated protein should elute as a single, symmetrical peak at a volume corresponding to its molecular weight.

    • The presence of peaks in the void volume (eluting earlier than expected) or multiple, broader peaks are indicative of protein aggregation.[20][21][22]

Visualizations

TroubleshootingWorkflow start Protein Instability Observed (Precipitation, Activity Loss, Aggregation) check_conc Is Detergent Concentration > CMC? start->check_conc check_buffer Are Buffer Conditions Optimal? (pH, Ionic Strength) check_conc->check_buffer Yes increase_conc Increase N-Octyl-D-glucamine Concentration (e.g., 2x CMC) check_conc->increase_conc No check_additives Are Stabilizing Additives Present? check_buffer->check_additives Yes screen_buffer Screen pH and Salt Concentrations check_buffer->screen_buffer No check_handling Is Protein Handling Gentle? check_additives->check_handling Yes add_stabilizers Add Stabilizers: - Glycerol/Sucrose - Reducing Agents (DTT/TCEP) - Protease Inhibitors check_additives->add_stabilizers No improve_handling Improve Handling: - Gentle Mixing - Control Temperature (4°C) - Avoid Freeze-Thaw check_handling->improve_handling No solution Problem Resolved check_handling->solution Yes increase_conc->solution screen_buffer->solution add_stabilizers->solution improve_handling->solution DetergentAction protein_folded Native Protein (Stable) micelle Detergent Micelle protein_in_micelle Protein-Detergent Complex micelle->protein_in_micelle Solubilization protein_stable Stable Protein in Solution

References

Technical Support Center: Enhancing Crystal Quality with 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 1-Deoxy-1-(octylamino)-D-glucitol (also known as N-octyl-D-glucamine) as an additive to improve the quality of macromolecular crystals.

Disclaimer: Specific experimental data on the use of this compound as a crystal quality-enhancing additive is limited in publicly available literature. The guidance provided here is based on the general principles of using non-ionic, amphiphilic additives and detergents in protein crystallization. The closely related and well-characterized detergent, n-Octyl-β-D-glucopyranoside (OG), is used as a proxy for estimating key parameters where specific data for N-octyl-D-glucamine is unavailable. Users should always perform empirical optimization for their specific macromolecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in crystallization?

This compound is a non-ionic amphiphile with a hydrophilic glucitol head group and a hydrophobic octyl tail.[1] In crystallization, such additives can favorably alter the physical and chemical environment of the protein. They are thought to work by binding to the protein surface, masking hydrophobic patches that might lead to aggregation, and facilitating the formation of well-ordered crystal contacts.[2] This can lead to larger, more uniform crystals with improved diffraction quality.

Q2: What are the key physicochemical properties of this compound?

Understanding the properties of this additive is crucial for designing and troubleshooting experiments.

PropertyValueReference
Molecular Formula C₁₄H₃₁NO₅[3]
Molecular Weight 293.40 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 121-124 °C[4][5]
Solubility Soluble in water, methanol, and ethanol. Insoluble in non-polar solvents.[1]
Critical Micelle Concentration (CMC) Not empirically determined in common crystallization buffers. As a starting point, the CMC of the structurally similar n-Octyl-β-D-glucopyranoside (OG) is ~20-25 mM.[6][7]

Q3: How does this compound compare to other common detergents like n-Octyl-β-D-glucopyranoside (OG)?

Both are non-ionic detergents with an eight-carbon alkyl chain, suggesting they may have similar effects on protein stability and crystallization.[6] The primary difference lies in the headgroup; N-octyl-D-glucamine has a linear glucitol headgroup, while OG has a cyclic glucopyranoside headgroup. This structural difference may influence how they interact with the protein surface and form micelles, potentially leading to different optimal concentrations and effects on crystal packing.

Q4: At what stage of the crystallization process should I introduce this compound?

This additive can be introduced at two main stages:

  • During protein purification: Adding it to the final purification and storage buffers can help maintain protein stability and prevent aggregation, leading to a more homogenous sample for crystallization trials.

  • Directly into the crystallization drop: It can be added as a component of the crystallization screen or as an additive to a promising initial crystallization condition.

Q5: What is the likely mechanism by which this additive improves crystal quality?

While the exact mechanism is protein-dependent, non-ionic amphiphiles like this compound are thought to improve crystal quality through several potential mechanisms:

  • Reducing non-specific aggregation: The hydrophobic tail can bind to exposed hydrophobic patches on the protein surface, preventing them from forming amorphous aggregates.

  • Modifying crystal contacts: The additive can mediate crystal contacts, sometimes leading to new crystal forms or improved packing.

  • Altering solution properties: The presence of the additive can change the dielectric constant and other properties of the solution, which can influence the kinetics of nucleation and crystal growth.

  • Forming mixed micelles: If other detergents are present, it may form mixed micelles which can provide a more favorable environment for the protein.[5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No crystals, clear drops Additive concentration may be too high, over-solubilizing the protein.- Decrease the concentration of this compound in your crystallization trials. - Try a range of concentrations, starting from below the estimated CMC and incrementally increasing it.
Amorphous precipitate - Additive concentration may be too low to prevent non-specific aggregation. - Incompatibility with the precipitant or buffer.- Increase the concentration of this compound. - Screen a wider range of concentrations. - Ensure the additive is fully dissolved and compatible with all components of the crystallization condition.
Small, needle-like, or poorly formed crystals The additive may be influencing nucleation and growth kinetics in a suboptimal way.- Systematically vary the concentration of the additive. Even small changes can have a significant impact on crystal morphology. - Try co-crystallization with a range of additive concentrations. - Consider using this compound in combination with other additives.
Phase separation (oiling out) The combination of the additive, precipitant, and protein is leading to liquid-liquid phase separation instead of crystallization.- Adjust the concentration of the precipitant. Often, lowering the precipitant concentration can favor crystal growth over phase separation. - Vary the concentration of this compound.
No improvement in crystal quality - The additive may not be suitable for your specific protein. - The concentration range tested may not be optimal.- Screen a broader range of concentrations for the additive. - Try other types of additives with different chemical properties (e.g., different head groups or tail lengths). - Consider chemical modification of the protein to improve its crystallization propensity.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolving: Dissolve the powder in a suitable buffer (e.g., the same buffer as your protein) to make a concentrated stock solution (e.g., 10% w/v or a high molar concentration). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Storage: Store the stock solution at 4°C. For long-term storage, consult the manufacturer's recommendations.

Protocol 2: Incorporating the Additive into Crystallization Trials

This protocol assumes the use of the hanging drop vapor diffusion method.

  • Prepare the Reservoir Solution: In the well of a crystallization plate, pipette the desired volume of the reservoir solution (precipitant, buffer, and salts).

  • Prepare the Drop:

    • On a siliconized coverslip, pipette a small volume (e.g., 1 µL) of your protein solution.

    • Add a small volume (e.g., 0.1-0.5 µL) of the this compound stock solution to the protein drop. The final concentration in the drop should be systematically varied.

    • Add a volume of the reservoir solution to the drop (e.g., 1 µL). The final volume of the drop will be the sum of the protein, additive, and reservoir solution volumes.

  • Seal and Incubate: Invert the coverslip and seal the well. Incubate the plate at a constant temperature and monitor for crystal growth.

Visualizations

G Troubleshooting Workflow with Additives start Initial Crystallization (No or Poor Crystals) add_additive Introduce this compound (Screen a range of concentrations) start->add_additive observe Observe Outcome add_additive->observe clear_drops Clear Drops observe->clear_drops Too Soluble precipitate Amorphous Precipitate observe->precipitate Aggregation small_crystals Small/Poor Crystals observe->small_crystals Suboptimal Growth good_crystals Improved Crystals observe->good_crystals Success decrease_conc Decrease Additive Concentration clear_drops->decrease_conc increase_conc Increase Additive Concentration precipitate->increase_conc vary_conc Vary Additive and Precipitant Concentrations small_crystals->vary_conc optimize Optimize Further good_crystals->optimize decrease_conc->observe increase_conc->observe vary_conc->observe

Caption: Troubleshooting workflow for using additives in crystallization.

G Hypothetical Mechanism of Action cluster_protein Protein Molecule protein Protein hydrophobic_patch Hydrophobic Patch aggregation Amorphous Aggregation crystal_lattice Ordered Crystal Lattice protein->crystal_lattice Forms hydrophobic_patch->aggregation Leads to additive This compound additive->hydrophobic_patch Masks additive->crystal_lattice Facilitates

Caption: Hypothetical mechanism of this compound.

References

Technical Support Center: N-Octyl-D-glucamine and Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protein activity loss when using the non-ionic detergent N-Octyl-D-glucamine.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-D-glucamine and why is it used in protein experiments?

A1: N-Octyl-D-glucamine is a mild, non-ionic detergent. Its amphipathic nature, possessing a hydrophilic glucose head and a hydrophobic octyl tail, makes it effective for solubilizing membrane proteins by disrupting the lipid bilayer. It is favored for its ability to create a microenvironment that can mimic the native membrane, often preserving the protein's conformation and function better than harsher, ionic detergents. Its mildness and ability to be removed relatively easily by methods like dialysis also allow for the reconstitution of the protein into a functional form.[1][2]

Q2: How can N-Octyl-D-glucamine, a "mild" detergent, cause a loss of protein activity?

A2: While considered mild, N-Octyl-D-glucamine can still lead to a loss of protein activity through several mechanisms:

  • Disruption of Tertiary Structure: The detergent micelles, while mimicking a lipid environment, are not a perfect substitute. The dynamic nature of these micelles can lead to the partial unfolding or denaturation of the protein, altering its three-dimensional structure which is crucial for its function.[3]

  • Disruption of Protein-Protein Interactions: For protein complexes, N-Octyl-D-glucamine can disrupt the necessary interactions between subunits, leading to dissociation and loss of function. Non-ionic detergents are generally chosen to preserve these interactions, but this is not always guaranteed.[4]

  • Alteration of Protein Dynamics: The detergent environment can alter the natural conformational flexibility of a protein, which may be essential for its catalytic activity or signaling function.

  • Removal of Essential Lipids: During solubilization, the detergent can strip away specific lipid molecules that are essential for the protein's stability and function.

Q3: What is the Critical Micelle Concentration (CMC) of N-Octyl-D-glucamine, and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For the closely related and commonly used n-octyl-β-D-glucopyranoside (OG), the CMC is approximately 20-25 mM.[5] It is crucial to work at concentrations above the CMC to ensure the formation of micelles, which are necessary to solubilize the membrane protein. However, working at excessively high concentrations (e.g., 5-10 times the CMC) can increase the risk of protein denaturation. Therefore, it is a critical parameter to consider when optimizing your experimental conditions.

Q4: Can protein activity be recovered after solubilization with N-Octyl-D-glucamine?

A4: Yes, in many cases, protein activity can be recovered. Because N-Octyl-D-glucamine is a non-ionic detergent with a relatively high CMC, it can be efficiently removed from the protein solution.[6][7] This allows for the reconstitution of the protein into a more native-like environment, such as a lipid bilayer in liposomes or nanodiscs, which can restore its function.[1] Common methods for detergent removal include dialysis, gel filtration, and hydrophobic adsorption chromatography.[8][9]

Troubleshooting Guides

Issue 1: My protein precipitates after adding N-Octyl-D-glucamine.
Possible Cause Troubleshooting Steps
Suboptimal Detergent Concentration Ensure the N-Octyl-D-glucamine concentration is above its CMC. If the concentration is too low, the protein may not be properly solubilized. Conversely, excessively high concentrations can sometimes lead to aggregation. Try a concentration range from just above the CMC up to 10-fold higher to find the optimal concentration for your protein.
Inappropriate Buffer Conditions The pH of your buffer should ideally be at least one unit away from the isoelectric point (pI) of your protein to maintain surface charge and prevent aggregation.[10][11] Check and optimize the pH and ionic strength (salt concentration) of your buffer. The addition of stabilizing agents like glycerol (B35011) (5-20%) can also help improve solubility.[10]
Protein Instability Your protein may be inherently unstable once removed from its native membrane. Perform solubilization at a lower temperature (e.g., 4°C) to minimize denaturation and aggregation.[10] Also, consider adding a known ligand or cofactor that may stabilize the protein's structure.
Proteolysis If the precipitation occurs over time, it could be due to proteolytic degradation. Ensure you are using a sufficient concentration of a broad-spectrum protease inhibitor cocktail in all your buffers.[10]
Issue 2: My protein is soluble, but has lost its activity.
Possible Cause Troubleshooting Steps
Protein Denaturation The concentration of N-Octyl-D-glucamine may be too high, leading to denaturation. Try reducing the detergent concentration to the lowest effective level above the CMC. It is also beneficial to screen other mild, non-ionic detergents to see if your protein is more stable in a different micellar environment.
Loss of Essential Lipids or Cofactors During solubilization, essential lipids or cofactors may have been stripped from the protein. Try supplementing your solubilization and purification buffers with lipids known to be important for your protein's function, such as cholesterol or specific phospholipids.[2]
Disruption of Quaternary Structure If your protein is part of a complex, the detergent may be disrupting the interactions between subunits. Try using a lower concentration of N-Octyl-D-glucamine or consider using a different mild detergent that is known to be better at preserving protein complexes.
Residual Detergent in Activity Assay The presence of N-Octyl-D-glucamine in your final activity assay may be interfering with the assay itself. It's important to either remove the detergent or ensure that the final concentration in the assay is below a level that affects the measurement.

Data Presentation

Table 1: Properties of Commonly Used Mild, Non-Ionic Detergents

DetergentAbbreviationMolecular Weight ( g/mol )CMC (mM)Aggregation Number
n-Octyl-β-D-glucopyranoside OG292.4~20-2527-100
n-Dodecyl-β-D-maltoside DDM510.6~0.1780-100
Lauryl Maltose Neopentyl Glycol LMNG883.1~0.01~91
Digitonin 1229.3< 0.560
Triton™ X-100 ~625~0.24100-155

Note: CMC and aggregation number can vary depending on buffer conditions such as ionic strength and temperature.[2][4][5][12]

Experimental Protocols

Protocol 1: General Procedure for Membrane Protein Solubilization with N-Octyl-D-glucamine
  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing a protease inhibitor cocktail.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).[12]

  • Detergent Screening:

    • Aliquot the membrane suspension into separate tubes.

    • Add N-Octyl-D-glucamine to each tube at varying concentrations, typically starting from its CMC (~20-25 mM) up to 2% (w/v). A common starting point is 1-2% (w/v).[5][12]

    • Incubate the mixtures with gentle agitation for a defined period (e.g., 1-4 hours) at 4°C.[12]

  • Separation of Solubilized Fraction:

    • Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis of Solubilization Efficiency:

    • Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting (if an antibody is available) to determine the amount of the target protein in each fraction.[12]

Protocol 2: Detergent Removal by Dialysis for Protein Reconstitution
  • Prepare Dialysis Buffer: Prepare a large volume of buffer that is suitable for your protein's stability and downstream application. This buffer should not contain any detergent.

  • Prepare Dialysis Cassette/Tubing:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow detergent monomers to pass through.

    • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Dialysis:

    • Place your solubilized protein sample into the dialysis cassette or tubing.

    • Place the sealed cassette/tubing into a large beaker containing the dialysis buffer. A sample-to-buffer volume ratio of 1:100 to 1:200 is recommended.[6]

    • Stir the buffer gently at 4°C.

    • Change the dialysis buffer every few hours for the first day, and then every 12-24 hours for 2-3 days to ensure complete detergent removal.[13]

  • Protein Recovery:

    • After dialysis, carefully remove the protein sample from the cassette/tubing.

    • Centrifuge the sample at a low speed to pellet any precipitated protein.

    • Assess the activity of the reconstituted protein in the supernatant.

Mandatory Visualization

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Reconstitution cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation add_detergent Add N-Octyl-D-glucamine membrane_isolation->add_detergent incubation Incubation add_detergent->incubation ultracentrifugation Ultracentrifugation incubation->ultracentrifugation solubilized_protein Solubilized Protein ultracentrifugation->solubilized_protein activity_assay Activity Assay solubilized_protein->activity_assay detergent_removal Detergent Removal solubilized_protein->detergent_removal reconstituted_protein Reconstituted Protein detergent_removal->reconstituted_protein final_assay Final Activity Assay reconstituted_protein->final_assay

Caption: Experimental workflow for solubilization and reconstitution of membrane proteins.

troubleshooting_logic cluster_precipitation Troubleshooting Precipitation cluster_activity_loss Troubleshooting Activity Loss in Soluble Protein start Loss of Protein Activity Observed check_solubility Is the protein soluble? start->check_solubility optimize_detergent Optimize Detergent Concentration check_solubility->optimize_detergent No reduce_detergent Reduce Detergent Concentration check_solubility->reduce_detergent Yes optimize_buffer Optimize Buffer (pH, Salt) optimize_detergent->optimize_buffer add_stabilizers Add Stabilizers (e.g., Glycerol) optimize_buffer->add_stabilizers check_proteolysis Check for Proteolysis add_stabilizers->check_proteolysis screen_detergents Screen Other Detergents reduce_detergent->screen_detergents add_lipids Add Essential Lipids/Cofactors screen_detergents->add_lipids reconstitute_protein Reconstitute Protein add_lipids->reconstitute_protein

Caption: Logical workflow for troubleshooting protein activity loss.

gpcr_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein Activates gdp GDP g_protein->gdp g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp GDP -> GTP g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates effector Effector (e.g., Adenylyl Cyclase) camp cAMP effector->camp Produces ligand Ligand ligand->gpcr Binds gtp GTP g_alpha_gtp->effector Activates g_alpha_gtp->gtp downstream Downstream Signaling camp->downstream

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Technical Support Center: Minimizing Residual N-Octyl-D-glucamine in Final Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize residual N-Octyl-D-glucamine (NOG) in your final protein samples. NOG is a mild, non-ionic detergent widely used for solubilizing and stabilizing proteins, particularly membrane proteins. However, residual NOG can interfere with downstream applications such as mass spectrometry, protein crystallization, and functional assays. This guide offers practical solutions to mitigate these challenges.

Troubleshooting Guide

Residual N-Octyl-D-glucamine can manifest in various ways during and after protein purification. The following table outlines common problems, their potential causes related to NOG, and recommended solutions.

ProblemPotential Cause Related to N-Octyl-D-glucamineRecommended Solution(s)
Poor performance in downstream applications (e.g., Mass Spectrometry, SPR, ITC) Interference from residual NOG micelles or monomers.Select an appropriate NOG removal method (see below). Quantify residual NOG to ensure it is below the tolerance level for the specific application.
Protein aggregation or precipitation after NOG removal Removal of NOG below the critical micelle concentration (CMC) leads to protein instability. The protein may require a certain amount of detergent for solubility.Perform a detergent screen to find a more suitable detergent for long-term stability. Optimize the NOG removal process to leave a minimal, yet stabilizing, amount of the detergent. Add stabilizing agents like glycerol (B35011) to the final buffer.
Difficulty in obtaining protein crystals Residual NOG can interfere with crystal packing and formation by coating the protein surface or forming micelles that hinder protein-protein contacts.[1][2]Thoroughly remove NOG using methods like dialysis followed by size exclusion chromatography. Screen for crystallization conditions in the presence of small, well-defined amounts of a different detergent that is more amenable to crystallization.
Low protein yield after purification Protein may be trapped in NOG micelles, leading to co-elution or loss during removal steps. The protein may have a tendency to oligomerize in the presence of NOG.Optimize the NOG concentration during solubilization and purification to the lowest effective level. Evaluate different NOG removal techniques for optimal protein recovery.
Inaccurate protein concentration determination NOG can interfere with certain protein quantification assays, such as the Bradford assay.[3]Use a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.[4] Alternatively, remove NOG from an aliquot of the sample before quantification.

Methods for N-Octyl-D-glucamine Removal

The choice of method for removing NOG depends on the properties of the target protein, the required final purity, and the scale of the purification. It is crucial to work with NOG concentrations below its Critical Micelle Concentration (CMC) for efficient removal by dialysis and size exclusion chromatography, as these methods primarily remove detergent monomers. The CMC of a related compound, n-octyl-β-D-glucopyranoside, is approximately 20-25 mM.[5][6]

Comparison of NOG Removal Methods
MethodPrincipleAdvantagesDisadvantages
Dialysis Selective diffusion of small molecules (NOG monomers) across a semi-permeable membrane.[7]Simple, gentle on the protein, and can be performed with minimal specialized equipment.Slow process, may not be effective for removing NOG present in micelles, and can lead to sample dilution.
Size Exclusion Chromatography (SEC) Separates molecules based on their size. Proteins are separated from smaller NOG monomers and micelles.Can be highly effective for removing both monomers and micelles, can also be used for buffer exchange, and is relatively fast.Can lead to sample dilution, potential for protein adsorption to the column matrix, and requires an appropriate chromatography system.
Hydrophobic Adsorbent Resins Hydrophobic resins bind the hydrophobic tails of detergent molecules, removing them from the solution.Can be very efficient at removing detergents to very low levels and can be performed in a batch or column format.The protein may also bind to the resin, leading to sample loss. The choice of resin and binding/elution conditions must be carefully optimized.

Experimental Protocols

Dialysis for NOG Removal

This protocol is suitable for the initial reduction of NOG concentration.

Materials:

  • Protein sample containing NOG

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 10-14 kDa)

  • Large volume of NOG-free buffer (at least 100-fold the sample volume)

  • Stir plate and stir bar

  • Cold room or 4°C refrigerator

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions. This usually involves rinsing with distilled water.

  • Load the protein sample into the dialysis tubing, ensuring to leave some space for potential buffer influx.

  • Securely clamp both ends of the tubing.

  • Place the sealed dialysis bag into the large volume of cold, NOG-free buffer.

  • Stir the buffer gently on a stir plate in a cold room or refrigerator.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer. For efficient removal, perform at least three buffer changes over 24-48 hours.

Size Exclusion Chromatography (SEC) for NOG Removal

This method is effective for polishing the protein sample and removing residual NOG.

Materials:

  • Dialyzed protein sample

  • SEC column with a fractionation range appropriate for the target protein

  • Chromatography system (e.g., FPLC)

  • NOG-free running buffer, filtered and degassed

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the NOG-free running buffer.

  • Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10 minutes to remove any aggregates.

  • Load the clarified supernatant onto the equilibrated SEC column. The sample volume should typically be between 1-4% of the total column volume for optimal separation.

  • Run the chromatography at a flow rate recommended for the specific column.

  • Collect fractions corresponding to the elution peak of the protein.

  • Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the protein.

NOG Removal using Hydrophobic Adsorbent Resins

This protocol provides a general guideline for using adsorbent resins. Optimization will be required for each specific protein.

Materials:

  • Protein sample containing NOG

  • Hydrophobic adsorbent resin (e.g., based on polystyrene divinylbenzene)

  • Chromatography column or microcentrifuge tubes (for batch purification)

  • NOG-free buffers (binding/wash and elution buffers)

Procedure (Column Chromatography):

  • Pack the adsorbent resin into a chromatography column and equilibrate with NOG-free binding buffer.

  • Load the protein sample onto the column.

  • Wash the column with several column volumes of binding buffer to remove unbound NOG.

  • Elute the protein using a suitable elution buffer (e.g., containing a low concentration of a different, more compatible detergent or an organic solvent, if the protein can tolerate it).

  • Collect and analyze fractions for protein content and purity.

Procedure (Batch Purification):

  • Add the adsorbent resin to the protein sample in a microcentrifuge tube.

  • Incubate with gentle mixing for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

  • Pellet the resin by centrifugation.

  • Carefully collect the supernatant containing the protein, now depleted of NOG.

  • Wash the resin with binding buffer and combine the supernatants if necessary to improve recovery.

Quantification of Residual N-Octyl-D-glucamine

Accurate quantification of residual NOG is essential to ensure its removal to a level compatible with downstream applications.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of NOG from the protein followed by detection using a suitable detector (e.g., evaporative light scattering detector - ELSD or mass spectrometer).[8]High sensitivity and specificity. Can provide an absolute quantification.Requires specialized equipment and method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatilization of NOG followed by separation and detection.[8]Highly sensitive and specific.May require derivatization of NOG to make it volatile.
Enzyme-Linked Immunosorbent Assay (ELISA) If a specific antibody against NOG is available, an ELISA can be developed for sensitive detection.High sensitivity and specificity. Suitable for high-throughput screening.Requires the availability of a specific antibody, which may not be commercially available.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-D-glucamine and why is it used in protein purification?

A1: N-Octyl-D-glucamine (NOG) is a non-ionic detergent. It is used in protein purification, especially for membrane proteins, to solubilize them from the cell membrane and maintain their stability in an aqueous environment by forming micelles around their hydrophobic regions.[9]

Q2: How does residual NOG affect downstream applications?

A2: Residual NOG can interfere with various downstream applications. In mass spectrometry, it can suppress the protein signal and contaminate the instrument. In surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), it can contribute to the signal and affect the measurement of binding affinities. In protein crystallization, it can inhibit the formation of well-ordered crystals.[1][2]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for NOG removal?

A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For effective removal of NOG by methods like dialysis and size exclusion chromatography, the concentration of the detergent should be below its CMC. This is because these methods are most effective at removing individual detergent monomers rather than larger micelles.

Q4: My protein precipitates after I remove the NOG. What should I do?

A4: Protein precipitation after detergent removal is a common issue and suggests that the protein requires a hydrophobic environment to remain soluble and stable. You can try several approaches:

  • Partial Detergent Removal: Do not remove the detergent completely. A small amount of residual NOG might be necessary to keep your protein soluble.

  • Detergent Exchange: Exchange NOG for a different detergent that is more compatible with your downstream application and better at stabilizing your protein at low concentrations.

  • Add Stabilizing Excipients: Include additives like glycerol, low concentrations of a non-ionic polymer, or specific lipids in your final buffer to help stabilize the protein.

  • Re-evaluate Solubilization Conditions: It's possible that the initial solubilization was not optimal. Consider re-screening for other detergents that might provide better long-term stability.

Q5: How can I choose the best method to remove NOG for my specific protein?

A5: The best method depends on several factors:

  • Your Protein's Properties: If your protein is sensitive, a gentle method like dialysis might be preferable. If it is robust, you might consider adsorbent resins.

  • Required Purity: For applications requiring very low levels of residual detergent, a combination of methods (e.g., dialysis followed by SEC) or the use of adsorbent resins is recommended.

  • Sample Volume and Concentration: For large volumes, dialysis might be cumbersome. SEC is well-suited for smaller volumes and can also concentrate the sample to some extent.

  • Available Equipment: Your choice will also be guided by the availability of equipment like a chromatography system.

It is often necessary to empirically test different methods to find the optimal conditions for your specific protein.

Visualizing the Workflow and Decision-Making Process

NOG Removal Workflow

The following diagram illustrates a typical workflow for removing N-Octyl-D-glucamine from a protein sample.

NOG_Removal_Workflow Start Protein Sample in NOG-containing Buffer Dialysis Dialysis Start->Dialysis Initial Removal Adsorbent_Resin Adsorbent Resin Start->Adsorbent_Resin Alternative Method SEC Size Exclusion Chromatography Dialysis->SEC Polishing Step Final_Sample Final Protein Sample (Low NOG) SEC->Final_Sample Adsorbent_Resin->Final_Sample NOG_Removal_Decision_Tree node_leaf node_leaf Is_Protein_Sensitive Is the protein sensitive to aggregation? High_Purity_Needed Is very high purity (<< CMC) required? Is_Protein_Sensitive->High_Purity_Needed Yes Large_Volume Is the sample volume large (>10 mL)? Is_Protein_Sensitive->Large_Volume No Adsorbent_Resin Adsorbent Resin (with optimization) Is_Protein_Sensitive->Adsorbent_Resin Consider as alternative (requires careful optimization) SEC Size Exclusion Chromatography High_Purity_Needed->SEC No Dialysis_SEC Dialysis followed by SEC High_Purity_Needed->Dialysis_SEC Yes Dialysis Dialysis Large_Volume->Dialysis Yes Large_Volume->SEC No

References

Navigating Experimental Variables: A Technical Guide to N-Octyl-D-glucamine Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Impact of pH and Ionic Strength on N-Octyl-D-glucamine Efficacy.

This technical support center provides essential guidance and troubleshooting for researchers utilizing N-Octyl-D-glucamine, a non-ionic surfactant widely employed in biotechnology and pharmaceutical sciences for its mild and effective solubilizing properties.[1] Understanding the influence of experimental conditions, particularly pH and ionic strength, is critical for optimizing its performance in applications such as membrane protein solubilization and drug formulation.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the performance of N-Octyl-D-glucamine?

As a non-ionic surfactant, N-Octyl-D-glucamine's performance is generally stable across a wide range of pH levels. Its hydrophilic headgroup, a glucose derivative, does not possess ionizable groups. Consequently, changes in pH do not significantly alter its Critical Micelle Concentration (CMC) or aggregation behavior under typical experimental conditions. However, extreme pH values (highly acidic or alkaline) should be approached with caution as they may affect the stability of the molecule over extended periods.

Q2: I'm observing poor solubilization of my membrane protein. Could the pH of my buffer be the issue?

While the performance of N-Octyl-D-glucamine itself is largely pH-independent, the stability and charge of your target protein are highly dependent on pH. Poor solubilization may occur if the buffer pH is at or near the isoelectric point (pI) of the protein, causing it to aggregate.

Troubleshooting Tip: Experiment with a range of buffer pH values, moving away from the protein's pI, to enhance its solubility and interaction with the surfactant micelles.

Q3: How does ionic strength influence the micellar properties of N-Octyl-D-glucamine?

Increasing the ionic strength of the solution, typically by adding salts like NaCl, generally leads to a decrease in the Critical Micelle Concentration (CMC) of non-ionic surfactants. This phenomenon, known as the "salting-out" effect, results from the dehydration of the hydrophilic head groups by the salt ions, which makes the surfactant molecules more hydrophobic and thus favors micelle formation at lower concentrations. Consequently, an increase in ionic strength can also lead to an increase in the micelle aggregation number, meaning more surfactant molecules will assemble into a single micelle.

Q4: My protein is precipitating after solubilization with N-Octyl-D-glucamine when I increase the salt concentration. What is happening?

While increasing ionic strength can enhance micelle formation, it can also decrease the solubility of your protein, leading to precipitation. This is a common issue where the "salting-out" of the protein counteracts the benefits of enhanced micellization.

Troubleshooting Tip: Determine the optimal ionic strength for your specific protein by titrating the salt concentration. It may be necessary to find a balance where the surfactant's performance is adequate without causing protein precipitation. It may also be possible to selectively extract different groups of membrane proteins based on their characteristic solubility at various ionic strengths.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Solubilization Efficiency 1. Sub-optimal pH for Protein Stability: The pH of the buffer may be too close to the isoelectric point (pI) of the target protein, causing aggregation. 2. Insufficient Surfactant Concentration: The concentration of N-Octyl-D-glucamine may be below its Critical Micelle Concentration (CMC), preventing effective micelle formation. 3. Inappropriate Ionic Strength: The salt concentration may be too low for efficient micelle formation or too high, causing protein precipitation.1. Adjust the buffer pH to be at least 1-2 units away from the protein's pI. 2. Increase the concentration of N-Octyl-D-glucamine to ensure it is above the CMC. Consider the effect of ionic strength on the CMC. 3. Optimize the ionic strength by testing a range of salt concentrations.
Protein Precipitation During or After Solubilization 1. "Salting Out" of the Protein: High concentrations of salt can reduce the solubility of the protein. 2. pH-Induced Protein Instability: The buffer pH may be causing the protein to become unstable and aggregate.1. Reduce the ionic strength of the buffer. If high ionic strength is required for other reasons, consider a different solubilization strategy. 2. Screen a variety of buffer pH values to find the optimal condition for your protein's stability.
Inconsistent Experimental Results 1. Variability in Buffer Preparation: Small changes in pH or ionic strength between experiments can affect results. 2. Temperature Fluctuations: Surfactant properties can be temperature-dependent.1. Ensure consistent and accurate preparation of all buffers. 2. Maintain a constant temperature throughout your experiments.

Quantitative Data

While specific quantitative data for the effects of pH and ionic strength on the performance of N-Octyl-D-glucamine are not extensively available in the public domain, the following table summarizes the expected trends based on the well-established behavior of non-ionic surfactants. Researchers should experimentally determine the precise values for their specific systems.

Parameter Condition Expected Effect Rationale
Critical Micelle Concentration (CMC) Increasing Ionic Strength (e.g., adding NaCl)Decrease"Salting-out" effect dehydrates the hydrophilic headgroups, promoting micellization at a lower concentration.
Varying pH (within a stable range for the surfactant)Minimal to no effectThe non-ionic headgroup of N-Octyl-D-glucamine does not have an ionizable proton.
Aggregation Number Increasing Ionic StrengthIncreaseThe reduced repulsion between the partially dehydrated headgroups allows for the formation of larger micelles.
Varying pHMinimal to no effectAs the headgroup is non-ionic, pH is not expected to significantly alter inter-micellar interactions.
Solubilization Efficiency Increasing Ionic StrengthCan increase or decreaseIncreased micelle formation can improve solubilization, but "salting-out" of the target protein can decrease it. The net effect is protein-dependent.
Varying pHHighly protein-dependentThe effect is primarily on the target protein's stability and charge, not on the surfactant itself.

Experimental Protocols

Determining the Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

  • Prepare a series of N-Octyl-D-glucamine solutions of varying concentrations in the desired buffer (with a specific pH and ionic strength).

  • Use a surface tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution.

  • Plot the surface tension as a function of the logarithm of the N-Octyl-D-glucamine concentration.

  • Identify the CMC as the concentration at which the slope of the curve changes abruptly.

Visualizing Experimental Logic

Troubleshooting Workflow for Poor Protein Solubilization

Troubleshooting_Workflow Start Start: Poor Protein Solubilization Check_pH Is buffer pH optimal for protein stability? (at least 1-2 units from pI) Start->Check_pH Check_Concentration Is [N-Octyl-D-glucamine] > CMC? Check_pH->Check_Concentration Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Ionic_Strength Is ionic strength appropriate? Check_Concentration->Check_Ionic_Strength Yes Increase_Concentration Increase Surfactant Concentration Check_Concentration->Increase_Concentration No Optimize_Ionic_Strength Optimize Ionic Strength (Test a range of salt concentrations) Check_Ionic_Strength->Optimize_Ionic_Strength No Success Successful Solubilization Check_Ionic_Strength->Success Yes Adjust_pH->Check_pH Reevaluate Re-evaluate Solubilization Protocol Adjust_pH->Reevaluate Increase_Concentration->Check_Concentration Increase_Concentration->Reevaluate Optimize_Ionic_Strength->Check_Ionic_Strength Optimize_Ionic_Strength->Reevaluate Reevaluate->Start

Caption: Troubleshooting workflow for protein solubilization.

Relationship between Ionic Strength and N-Octyl-D-glucamine Micellar Properties

Ionic_Strength_Effect Ionic_Strength Increased Ionic Strength (e.g., higher salt concentration) Dehydration Dehydration of Hydrophilic Headgroups Ionic_Strength->Dehydration Reduced_Repulsion Reduced Headgroup Repulsion Dehydration->Reduced_Repulsion Lower_CMC Lower Critical Micelle Concentration (CMC) Reduced_Repulsion->Lower_CMC Higher_Aggregation Higher Aggregation Number Reduced_Repulsion->Higher_Aggregation

Caption: Effect of ionic strength on micellar properties.

References

Technical Support Center: N-Octyl-D-glucamine Interference with Downstream Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of N-Octyl-D-glucamine (NOG) with downstream analytical assays, particularly mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-D-glucamine (NOG) and what are its primary applications?

A1: N-Octyl-D-glucamine is a non-ionic detergent commonly used in biochemical and biotechnological applications.[1] Its primary function is to solubilize and stabilize membrane proteins, making it a valuable tool in their purification and characterization.[2] Its amphiphilic nature, with a hydrophilic glucamine head and a hydrophobic octyl tail, allows it to disrupt lipid bilayers and form micelles around hydrophobic protein domains, thereby keeping them in solution.[1]

Q2: How does N-Octyl-D-glucamine interfere with mass spectrometry (MS) analysis?

A2: Detergents like N-Octyl-D-glucamine are generally considered incompatible with mass spectrometry for several reasons:[3][4]

  • Ion Suppression: During the electrospray ionization (ESI) process, detergent molecules can compete with analyte peptides for ionization, leading to a reduction in the analyte signal, a phenomenon known as ion suppression.[4] This can significantly decrease the sensitivity of the MS analysis.

  • Adduct Formation: NOG molecules can form adducts with analyte ions, resulting in the appearance of unexpected peaks in the mass spectrum. This complicates data interpretation and can lead to misidentification of compounds.

  • Contamination: Detergents can accumulate in the MS system, including the ion source, transfer optics, and mass analyzer, leading to high background noise and requiring extensive cleaning.[3][4]

Q3: Can N-Octyl-D-glucamine interfere with other downstream assays?

A3: Yes, NOG can interfere with other common laboratory assays:

  • Protein Quantification Assays: Detergents can interfere with both Bradford (Coomassie dye-based) and Bicinchoninic Acid (BCA) protein assays.[5][6] In the Bradford assay, detergents can interact with the Coomassie dye, leading to inaccurate absorbance readings.[6] In the BCA assay, substances that reduce copper ions, which can include components of detergent buffers, can interfere with the colorimetric reaction.[7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): While specific data on NOG interference is limited, detergents, in general, can disrupt antibody-antigen interactions and lead to high background signals in ELISAs.[8] This can be due to non-specific binding or denaturation of antibodies or antigens.

Q4: Are there mass spectrometry-compatible alternatives to N-Octyl-D-glucamine?

A4: Yes, several MS-compatible surfactants are available that are designed to be easily removable or degradable before MS analysis. These include:

  • Acid-labile surfactants: These detergents, such as RapiGest SF and PPS Silent Surfactant, can be cleaved into MS-compatible fragments by lowering the pH.[9]

  • Degradable surfactants: Some surfactants, like ProteaseMAX, are designed to degrade during the proteolytic digestion step.[9]

  • Other non-ionic detergents: Detergents like n-dodecyl-β-D-maltoside (DDM) have been noted to have a more limited effect on ion suppression compared to others.[10]

Troubleshooting Guides

Mass Spectrometry

Problem: High background noise, ion suppression, or unexpected adduct peaks in mass spectra after using N-Octyl-D-glucamine.

Solution Workflow:

start High Background/Ion Suppression in MS step1 Implement NOG Removal Protocol start->step1 step2 Choose Removal Method step1->step2 step3a Protein Precipitation (Acetone/TCA) step2->step3a For robust protein concentration step3b Detergent Removal Spin Column step2->step3b For convenience and high recovery step3c Affinity-Based Removal step2->step3c For specific detergent types step4 Analyze Sample by MS step3a->step4 step3b->step4 step3c->step4 step5 Evaluate MS Data step4->step5 step6a Problem Resolved step5->step6a Clean Spectra step6b Problem Persists step5->step6b Interference Remains step7 Optimize Removal Protocol or Consider Alternative Detergent step6b->step7

Caption: Troubleshooting workflow for mass spectrometry issues caused by NOG.

Detailed Methodologies for NOG Removal:

  • Method 1: Acetone (B3395972) Precipitation

    • To your protein sample containing NOG, add four times the sample volume of ice-cold acetone (-20°C).[11]

    • Vortex thoroughly and incubate at -20°C for at least 60 minutes to precipitate the protein.[11]

    • Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.[11]

    • Carefully decant the supernatant containing the NOG.

    • Allow the protein pellet to air-dry for approximately 30 minutes to remove residual acetone.[11]

    • Resuspend the protein pellet in a buffer compatible with your downstream MS analysis.

  • Method 2: Detergent Removal Spin Columns

    • Select a detergent removal spin column with a resin bed volume appropriate for your sample size.

    • Equilibrate the column according to the manufacturer's instructions, typically involving washing with a compatible buffer.[12]

    • Apply your protein sample to the top of the resin bed.

    • Incubate for the recommended time (e.g., 2 minutes) to allow the detergent to bind to the resin.[12]

    • Centrifuge the column to collect the detergent-depleted sample in a clean collection tube.[12]

Quantitative Comparison of Detergent Removal Methods:

The following table summarizes the reported efficiency of various detergent removal methods for detergents similar to NOG. Note that efficiency can vary based on the initial detergent concentration and sample composition.

Removal MethodDetergentStarting Concentration (%)Detergent Removal (%)Protein Recovery (%)Reference
Spin ColumnOctyl glucoside5>99~90[13]
Spin ColumnCHAPS3>99~90[13]
Precipitation (Acetone)GeneralVariableHighVariable, potential for loss[11][14]
Precipitation (TCA)GeneralVariableHighVariable, potential for loss[14]
Protein Quantification Assays

Problem: Inaccurate protein concentration measurements with Bradford or BCA assays in the presence of N-Octyl-D-glucamine.

Troubleshooting Steps:

  • Dilute the Sample: If the protein concentration is high enough, dilute the sample in a detergent-free buffer to a point where the NOG concentration is below the interference threshold for the assay.[15]

  • Protein Precipitation: Use acetone or TCA precipitation to remove the NOG before performing the protein assay. Redissolve the protein pellet in a buffer compatible with the chosen assay.[5]

  • Use a Compatible Assay: Consider using a protein assay that is more compatible with detergents, such as the Pierce 660 nm Protein Assay when used with the Ionic Detergent Compatibility Reagent (IDCR).[7]

start Inaccurate Protein Assay Results step1 Identify Potential NOG Interference start->step1 step2 Choose Mitigation Strategy step1->step2 step3a Dilute Sample step2->step3a If protein concentration is high step3b Protein Precipitation step2->step3b To remove NOG completely step3c Use Detergent-Compatible Assay step2->step3c If available and suitable step4 Perform Protein Assay step3a->step4 step3b->step4 step3c->step4 step5 Validate Results step4->step5 step6a Accurate Measurement step5->step6a Consistent Readings step6b Inaccuracy Persists step5->step6b Inconsistent/Unexpected Readings step7 Re-evaluate Sample Preparation and Assay Choice step6b->step7

Caption: Logical steps for troubleshooting protein assay interference by NOG.

ELISA

Problem: High background or low signal-to-noise ratio in ELISA when samples contain N-Octyl-D-glucamine.

Troubleshooting Steps:

  • Sample Dilution: Dilute the sample to reduce the NOG concentration, being mindful not to dilute the analyte below the detection limit of the assay.

  • Detergent Removal: Employ a detergent removal method such as spin columns or precipitation prior to performing the ELISA.

  • Optimize Blocking and Washing: Increase the concentration of the blocking agent (e.g., BSA or casein) and the number of washing steps to minimize non-specific binding that may be exacerbated by the presence of detergent.

  • Assay Validation: If interference is suspected, perform spike and recovery experiments to assess the impact of the sample matrix (containing NOG) on the assay's accuracy.

References

challenges of using 1-Deoxy-1-(octylamino)-D-glucitol for unstable proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Deoxy-1-(octylamino)-D-glucitol (also known as N-Octyl-D-glucamine) for the study of unstable proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in protein research?

This compound is a non-ionic detergent. Its amphiphilic nature, with a hydrophilic glucitol headgroup and a hydrophobic octyl tail, makes it effective for solubilizing and stabilizing membrane proteins by mimicking the lipid bilayer environment.[1] It is also used as a tool to investigate glucose transport across cell membranes due to its structural similarity to glucose.[2][3]

Q2: What are the key physical and chemical properties of this compound?

Understanding the properties of this detergent is crucial for optimizing experimental conditions.

PropertyValueReference
Synonyms N-Octyl-D-glucamine, DOG[2][3]
Molecular Formula C₁₄H₃₁NO₅[4][5]
Molecular Weight 293.40 g/mol [3][4]
Appearance White crystalline powder[2]
Solubility Soluble in water, methanol, and ethanol[2]
Critical Micelle Concentration (CMC) Estimated to be similar to other octyl-glycosides (~18-20 mM)[6]

Q3: Why is the Critical Micelle Concentration (CMC) important when working with unstable proteins?

The CMC is the concentration at which detergent monomers begin to form micelles. For effective solubilization of membrane proteins, the detergent concentration should be at or above the CMC.[7] However, for unstable proteins, using a concentration that is too high above the CMC can lead to denaturation or aggregation.[8] Therefore, careful optimization of the detergent concentration around the CMC is critical.

Q4: Can this compound itself cause protein instability or aggregation?

Yes, while detergents are used to stabilize proteins, they can also induce aggregation under certain conditions. This can occur through interactions between exposed protein surfaces upon unfolding or through the detergent micelles themselves mediating non-specific protein-protein interactions.[8] It is a common issue for proteins removed from their native biological context.[9]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound with unstable proteins.

IssuePotential CauseTroubleshooting Steps
Protein Aggregation During Solubilization Detergent concentration is too high or too low. pH is close to the protein's isoelectric point (pI). High protein concentration. Inappropriate temperature.1. Optimize Detergent Concentration: Titrate the concentration of this compound around its estimated CMC. Start with a concentration slightly above the CMC and adjust as needed. 2. Adjust pH: Modify the buffer pH to be at least one unit away from the protein's pI to increase electrostatic repulsion between protein molecules.[10] 3. Lower Protein Concentration: Reduce the initial protein concentration to minimize intermolecular interactions.[10] 4. Control Temperature: Perform solubilization at a lower temperature (e.g., 4°C) to decrease the rate of aggregation.[10]
Loss of Protein Activity After Purification Protein has unfolded or denatured. Essential lipids or cofactors have been stripped away by the detergent.1. Use a Milder Detergent Concentration: Decrease the detergent concentration in purification buffers to just above the CMC.[11] 2. Supplement with Lipids: Add exogenous lipids or cholesterol analogs to the buffer to help maintain the native conformation and activity of the protein. 3. Include Stabilizing Additives: Incorporate glycerol (B35011) (5-20%), specific ligands, or cofactors in the buffers to stabilize the protein's tertiary structure.
Protein Precipitates During Dialysis or Buffer Exchange Rapid removal of detergent causing the protein to come out of solution. The new buffer composition is not optimal for protein stability.1. Perform Stepwise Dialysis: Gradually decrease the detergent concentration in a stepwise manner rather than a single large dilution. 2. Ensure Adequate Detergent in Final Buffer: Maintain a detergent concentration at or slightly above the CMC in the final buffer. 3. Optimize Final Buffer Conditions: Re-evaluate the pH, ionic strength, and presence of stabilizing additives in the final buffer.
Variability in Experimental Results Inconsistent quality or concentration of the detergent stock solution. Presence of impurities in the protein preparation.1. Prepare Fresh Detergent Solutions: Make fresh stock solutions of this compound regularly and store them appropriately. 2. Perform Quality Control: Ensure the purity of the protein preparation before solubilization using techniques like SDS-PAGE or size-exclusion chromatography.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for Solubilization of an Unstable Membrane Protein

  • Preparation of Stock Solution: Prepare a 10% (w/v) stock solution of this compound in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Initial Screening: Set up a series of small-scale solubilization trials with varying final concentrations of the detergent (e.g., ranging from 0.5x to 5x the estimated CMC of ~20 mM).

  • Incubation: Add the detergent to your membrane preparation and incubate with gentle agitation for 1-2 hours at 4°C.

  • Centrifugation: Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Analysis: Analyze the supernatant for the amount of solubilized protein using a protein assay (e.g., BCA) and for the protein's integrity and aggregation state using SDS-PAGE and Western Blot.

  • Activity Assay: If an activity assay is available, test the functionality of the solubilized protein from each detergent concentration.

  • Selection of Optimal Concentration: Choose the lowest detergent concentration that provides a good yield of soluble, active, and non-aggregated protein for subsequent purification steps.

Visualizations

ProteinSolubilization cluster_membrane Cell Membrane Membrane Lipid Bilayer with Unstable Protein SolubilizedProtein Solubilized Protein-Detergent Complex Membrane->SolubilizedProtein + Detergent Detergent Detergent Monomers (this compound) Micelles Detergent Micelles Detergent->Micelles > CMC

Caption: Process of membrane protein solubilization using a detergent.

Caption: Troubleshooting workflow for protein instability issues.

References

Technical Support Center: Optimizing Solubilization with N-Octyl-D-glucamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize membrane protein solubilization using N-Octyl-D-glucamine, thereby improving protein yield and stability.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-D-glucamine and why is it used for protein solubilization?

N-Octyl-D-glucamine is a non-ionic detergent widely used for solubilizing membrane proteins.[1] Its structure consists of a hydrophilic glucamine headgroup and a hydrophobic octyl tail. This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes and form micelles around individual membrane proteins, effectively extracting them into an aqueous solution while aiming to preserve their native structure and function.[2] Non-ionic detergents like N-Octyl-D-glucamine are generally considered milder than ionic detergents (e.g., SDS), which tend to be more denaturing.[3]

Q2: What is the Critical Micelle Concentration (CMC) and why is it critical for solubilization?

The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent monomers self-assemble to form stable structures called micelles.[] For effective solubilization of membrane proteins, the detergent concentration in your buffer must be significantly above the CMC.[2] Below the CMC, the detergent exists as individual monomers that are incapable of forming the micellar structures required to encapsulate and stabilize the protein.[5] The CMC is influenced by factors such as temperature, pH, and ionic strength.

Q3: What is a good starting concentration for N-Octyl-D-glucamine?

A good starting point is to use a concentration that is 2-5 times the detergent's CMC. For detergents in the same family, such as N-decanoyl-N-methylglucamide (MEGA-10), maximal protein extraction has been observed around its CMC of 0.24% (w/v).[6] However, for initial screening, using a range of concentrations is recommended. A typical starting protein concentration for solubilization is between 1 to 10 mg/mL.[] The ideal detergent-to-protein ratio (w/w) can range from 1:1 to 10:1 or higher and must be determined empirically.[]

Troubleshooting Guide

Problem: Low Yield of Solubilized Target Protein

If you are experiencing a low yield of your target protein in the soluble fraction after centrifugation, consider the following optimization steps.

Parameter Potential Issue Recommended Action Rationale
Detergent Concentration Concentration is too low (below CMC) or not optimal for the specific protein.Perform a concentration titration. Test a range of N-Octyl-D-glucamine concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the CMC). Analyze both soluble and insoluble fractions via SDS-PAGE or Western Blot.[7]Every protein has a unique interaction with a given detergent. An optimal detergent-to-protein ratio is required to efficiently extract the protein from the membrane without causing aggregation.[]
Solubilization Time Incubation time is too short for effective extraction or too long, leading to protein degradation/instability.Conduct a time-course experiment. Incubate membrane preparations with the detergent for various durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at a constant temperature.[7][8]The kinetics of solubilization can vary. Finding the optimal time ensures maximum extraction before potential negative effects like proteolysis or denaturation occur.[9]
Temperature Temperature is not optimal for solubilization or protein stability.Test different incubation temperatures (e.g., 4°C, room temperature).[9]Higher temperatures can sometimes increase solubilization efficiency but may also lead to protein instability and aggregation. 4°C is a common starting point to preserve protein integrity.
Buffer Composition pH, ionic strength (salt concentration), or lack of stabilizing agents is suboptimal.Optimize buffer conditions. Test a range of pH values and salt concentrations (e.g., 150 mM to 500 mM NaCl).[10] Include additives like glycerol (B35011) (5-20%), specific lipids, or a protease inhibitor cocktail to enhance stability.[9][11]Buffer conditions significantly impact protein structure and the detergent's properties. High salt can reduce non-specific binding, while additives like glycerol can prevent aggregation.[10][12]

Problem: Protein is Solubilized but Precipitates During Purification

If your protein is initially soluble but then precipitates during subsequent steps like affinity chromatography, consider these points.

Parameter Potential Issue Recommended Action Rationale
Detergent in Buffers Lack of or insufficient detergent in wash and elution buffers.Ensure all subsequent buffers (wash, elution, storage) contain N-Octyl-D-glucamine at a concentration at or above its CMC.Once a protein is solubilized into micelles, it must remain in that micellar environment. Removing the detergent will expose the protein's hydrophobic domains, leading to aggregation and precipitation.[9]
Protein Instability The protein is inherently unstable in N-Octyl-D-glucamine alone.Add stabilizing agents to all purification buffers. Common additives include glycerol (10-20%), cholesterol analogs, or specific phospholipids.[11]Some proteins require specific lipids or a more viscous environment to maintain their native conformation and stability once removed from the cell membrane.[9]
Elution Conditions Harsh elution conditions (e.g., low pH, high imidazole (B134444) concentration) are causing the protein to unfold and precipitate.Perform a gentler elution. This can be achieved through a step-wise or linear gradient elution rather than a single high-concentration step. Test different elution buffer compositions.Abrupt changes in the chemical environment can shock the protein, leading to instability. A gradual change allows the protein-detergent complex to adapt.[13]

Experimental Protocols

Protocol 1: Optimizing N-Octyl-D-glucamine Concentration and Solubilization Time

This protocol provides a framework for systematically determining the best detergent concentration and incubation time for your target membrane protein.

1. Membrane Preparation:

  • Harvest cells expressing the target protein.

  • Lyse cells using a suitable method (e.g., sonication, French press) in an ice-cold lysis buffer containing a protease inhibitor cocktail.[7]

  • Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).

  • Wash the membrane pellet with a buffer lacking detergent to remove cytosolic contaminants.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl or HEPES with controlled pH and salt) to a known protein concentration (e.g., 5-10 mg/mL).

2. Solubilization Screening:

  • Set up a matrix of conditions in microcentrifuge tubes. For each time point (e.g., 30 min, 1h, 2h, 4h), prepare tubes with varying final concentrations of N-Octyl-D-glucamine (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Add the prepared membrane fraction to each tube to a final protein concentration of 1-5 mg/mL.

  • Incubate the tubes with gentle end-over-end rotation at a chosen temperature (typically 4°C).[7]

3. Separation of Soluble and Insoluble Fractions:

  • After the designated incubation time, centrifuge the samples at high speed (e.g., 100,000 x g for 45-60 minutes at 4°C) to pellet the unsolubilized material.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Resuspend the pellet in an equal volume of the initial buffer.

4. Analysis:

  • Analyze equal volumes of the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) from each condition by SDS-PAGE.

  • Visualize the target protein using Coomassie staining or perform a Western blot for more specific detection.[7]

  • The optimal condition is the one that yields the highest amount of the target protein in the supernatant with the lowest amount remaining in the pellet.

Visualizations

Workflow for Solubilization Optimization

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization Matrix cluster_analysis Phase 3: Analysis start Harvest Cells lysis Cell Lysis (with Protease Inhibitors) start->lysis cent1 Isolate Membranes (Ultracentrifugation) lysis->cent1 resuspend Resuspend Pellet in Buffer cent1->resuspend solubilize Incubate with N-Octyl-D-glucamine (Vary Concentration & Time) resuspend->solubilize cent2 Separate Fractions (Ultracentrifugation) solubilize->cent2 collect Collect Supernatant (Soluble) & Pellet (Insoluble) cent2->collect analyze Analyze via SDS-PAGE / Western Blot collect->analyze result Identify Optimal Solubilization Condition analyze->result

Caption: Experimental workflow for optimizing protein solubilization.

Factors Influencing Solubilization Success

G outcome Solubilization Success yield High Yield outcome->yield stability Protein Stability & Activity outcome->stability purity Purity outcome->purity conc Detergent Concentration (>CMC) conc->outcome time Incubation Time time->outcome temp Temperature temp->outcome buffer Buffer Composition buffer->outcome ph pH buffer->ph salt Ionic Strength buffer->salt additives Additives (e.g., Glycerol) buffer->additives

Caption: Key factors influencing solubilization yield and protein stability.

References

Technical Support Center: Adjusting Detergent-to-Protein Ratio with N-Octyl-β-D-glucopyranoside (NOG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-ionic detergent N-Octyl-β-D-glucopyranoside (NOG) to solubilize and purify membrane proteins.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-β-D-glucopyranoside (NOG) and why is it used for membrane protein studies?

A1: N-Octyl-β-D-glucopyranoside (also known as Octyl Glucoside or OG) is a non-ionic detergent widely used for solubilizing membrane-bound proteins in their native and functionally active state.[1] Its amphipathic nature, with a hydrophobic octyl chain and a hydrophilic glucose headgroup, allows it to disrupt the lipid bilayer and form micelles around the hydrophobic regions of membrane proteins, effectively extracting them into an aqueous solution.[2] NOG is favored for its well-defined chemical structure, small and uniform micelle size, and high critical micelle concentration (CMC), which facilitates its removal by dialysis during downstream purification and reconstitution steps.[2][3]

Q2: What are the key physicochemical properties of NOG?

A2: Understanding the properties of NOG is crucial for designing effective solubilization experiments. Key parameters are summarized in the table below.

PropertyValueReference
Chemical FormulaC₁₄H₂₈O₆[1]
Molecular Weight292.34 g/mol [1]
Critical Micelle Concentration (CMC)~20-25 mM in water[3][4]
Aggregation Number80-100[4]
Micelle Molecular Weight~25 kDa[4]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[4][5] For effective solubilization of membrane proteins, the detergent concentration in your buffer must be significantly above the CMC.[5][6] Below the CMC, the detergent exists as monomers which are generally ineffective at extracting and stabilizing membrane proteins. Working above the CMC ensures a sufficient population of micelles to encapsulate the solubilized protein, preventing aggregation and maintaining its native conformation.[5]

Q4: What is a good starting concentration for NOG when solubilizing a new membrane protein?

A4: A common starting point for NOG concentration is 2 to 5 times its CMC.[7] Given that the CMC of NOG is approximately 20-25 mM, a starting concentration of 40-125 mM is often recommended. Another guideline is to use a detergent-to-protein mass ratio of 10:1, and to select whichever concentration is higher.[7] However, this is just a starting point, and the optimal concentration will need to be determined empirically for each specific protein.

Q5: How does the detergent-to-protein ratio affect my experiment?

A5: The detergent-to-protein ratio is a critical parameter that can significantly impact the success of your experiment.

  • Too low of a ratio: Incomplete solubilization of the membrane, leading to low protein yield. The protein that is extracted may aggregate and precipitate due to insufficient detergent micelles to keep it in solution.

  • Too high of a ratio: While ensuring complete solubilization, an excessive amount of detergent can lead to the stripping of essential lipids from the protein, which may be required for its stability and function.[5] High detergent concentrations can also interfere with downstream applications such as functional assays, crystallization, and some chromatography techniques.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low protein solubilization yield NOG concentration is too low (below or near the CMC).Increase the NOG concentration. A common starting point is 2-5 times the CMC. You can perform a small-scale screen with a range of NOG concentrations (e.g., 1x, 2x, 5x, 10x CMC) to determine the optimal concentration for your protein.
Insufficient incubation time or inadequate mixing.Increase the solubilization time (typically 1-4 hours at 4°C) and ensure gentle but thorough mixing (e.g., end-over-end rotation).[4]
Incorrect buffer conditions (pH, ionic strength).Optimize the pH and salt concentration of your solubilization buffer. Most proteins have an optimal pH for stability and solubility.
Protein aggregation or precipitation after solubilization NOG concentration is too low to maintain protein stability.After initial solubilization, ensure that all subsequent buffers (e.g., for chromatography) contain NOG at a concentration above the CMC.
The protein is inherently unstable once removed from the native membrane.Consider adding stabilizing agents to your buffers, such as glycerol (B35011) (10-20%), specific lipids (e.g., cholesterol or its analogs), or a small amount of the native lipid extract.
Loss of protein activity Essential lipids have been stripped away by the detergent.Try to solubilize at a lower detergent-to-protein ratio that still provides adequate solubilization. You can also supplement your buffers with specific lipids that are known to be important for your protein's function.
The protein is denatured by the detergent.While NOG is considered a mild detergent, some proteins are particularly sensitive. You could screen other mild, non-ionic detergents or consider detergent-free methods if activity is consistently lost.
Difficulty in removing NOG for downstream applications High binding affinity of NOG to the protein.Due to its high CMC, NOG is generally easier to remove by dialysis than detergents with low CMCs.[2][3] Ensure you are using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and dialyzing against a large volume of detergent-free buffer for an adequate amount of time. Size-exclusion chromatography can also be effective.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Optimize the NOG-to-Protein Ratio

This protocol provides a systematic approach to determine the optimal NOG concentration for solubilizing a target membrane protein.

1. Membrane Preparation: a. Grow and harvest cells expressing the target membrane protein. b. Lyse the cells using an appropriate method (e.g., sonication, French press) in a suitable buffer containing protease inhibitors. c. Isolate the cell membranes by ultracentrifugation. d. Resuspend the membrane pellet in a buffer without detergent and determine the total protein concentration (e.g., using a BCA assay).

2. Detergent Titration: a. Aliquot the membrane suspension into several microcentrifuge tubes, with each tube containing the same amount of total membrane protein (e.g., 1 mg). b. Prepare a series of solubilization buffers with varying concentrations of NOG. A good starting range is from 0.5x CMC to 10x CMC (e.g., 12.5 mM, 25 mM, 50 mM, 100 mM, 250 mM NOG). c. Add the different solubilization buffers to the membrane aliquots. d. Incubate the samples for 1-4 hours at 4°C with gentle end-over-end rotation.

3. Separation of Solubilized and Insoluble Fractions: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the insoluble material. b. Carefully collect the supernatant, which contains the solubilized proteins. c. Resuspend the pellet in the same volume of buffer used for solubilization.

4. Analysis of Solubilization Efficiency: a. Analyze equal volumes of the supernatant and resuspended pellet from each NOG concentration by SDS-PAGE and Coomassie staining or Western blotting (if an antibody for the target protein is available). b. The optimal NOG concentration is the lowest concentration that results in the maximal amount of the target protein in the supernatant with minimal protein remaining in the pellet.

5. Assessment of Protein Stability and Activity (Optional but Recommended): a. For the NOG concentrations that show good solubilization, assess the stability of the solubilized protein over time by techniques like size-exclusion chromatography (to check for aggregation) or by a functional assay if one is available. b. The ideal NOG-to-protein ratio will be the one that provides the best balance between high solubilization yield and the retention of protein stability and function.

Visualizations

Experimental Workflow for Optimizing NOG-to-Protein Ratio```dot

experimental_workflow cluster_prep 1. Membrane Preparation cluster_solubilization 2. Detergent Titration & Solubilization cluster_separation 3. Separation cluster_analysis 4. Analysis cell_harvest Harvest Cells cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation protein_quant Protein Quantification membrane_isolation->protein_quant aliquot Aliquot Membranes protein_quant->aliquot nog_titration Add NOG Series (0.5x to 10x CMC) aliquot->nog_titration incubation Incubate at 4°C nog_titration->incubation centrifugation High-Speed Centrifugation incubation->centrifugation supernatant Collect Supernatant (Solubilized Fraction) centrifugation->supernatant pellet Resuspend Pellet (Insoluble Fraction) centrifugation->pellet sds_page SDS-PAGE / Western Blot supernatant->sds_page pellet->sds_page optimization Determine Optimal NOG Concentration sds_page->optimization stability_assay Stability/Activity Assay (Optional) optimization->stability_assay

Caption: A diagram of a typical GPCR signaling cascade initiated by ligand binding.

References

Technical Support Center: Troubleshooting High Background in Assays Due to N-Octyl-D-glucamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering high background issues in assays where N-Octyl-D-glucamine (also known as n-Octyl-β-D-glucopyranoside) is a component of the buffer system. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate non-specific signal and improve your assay's signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-D-glucamine and why is it used in my assay?

N-Octyl-D-glucamine is a non-ionic detergent commonly used for solubilizing and reconstituting membrane-bound proteins in their native state.[1] Its well-defined chemical structure, small uniform micelles, and high water solubility make it a preferred choice for many biochemical and biotechnological applications.[1] It is often included in assay buffers to maintain the solubility and activity of protein targets.

Q2: How can N-Octyl-D-glucamine cause high background in my assay?

High concentrations of N-Octyl-D-glucamine can interfere with immunoassays, such as ELISA, leading to elevated background signals.[2] The primary mechanism is believed to be competition for binding sites on the microplate surface.[2] If not properly managed, the detergent can interfere with the binding of the antigen to the plate and may also lead to the non-specific binding of antibodies, resulting in a poor signal-to-noise ratio.[3]

Q3: What is the Critical Micelle Concentration (CMC) of N-Octyl-D-glucamine and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles.[4] For N-Octyl-D-glucamine, the CMC is relatively high, in the range of 20-25 mM.[1] Operating near the CMC is often optimal for assays, as it provides sufficient detergent for its intended purpose without excessive free monomers that can contribute to background interference.[2]

Q4: Can the presence of N-Octyl-D-glucamine affect my blocking step?

Yes, the presence of a detergent like N-Octyl-D-glucamine can influence the effectiveness of your blocking buffer. Detergents and blocking agents can act as competitors for binding sites on the assay plate.[5] If the concentration of N-Octyl-D-glucamine is too high, it may hinder the ability of the blocking proteins (like BSA or casein) to effectively saturate all non-specific binding sites.

Troubleshooting Guides

Issue: High background signal in an ELISA where N-Octyl-D-glucamine is present.

High background can obscure your specific signal, leading to reduced assay sensitivity and inaccurate results. The following troubleshooting workflow can help you diagnose and resolve this issue.

Troubleshooting_High_Background start Start: High Background Observed check_concentration 1. Verify N-Octyl-D-glucamine Concentration start->check_concentration optimize_concentration 2. Optimize Detergent Concentration check_concentration->optimize_concentration Is concentration known and above CMC? optimize_blocking 3. Optimize Blocking Buffer optimize_concentration->optimize_blocking Is background still high? end End: Reduced Background optimize_concentration->end Background reduced optimize_washing 4. Enhance Washing Steps optimize_blocking->optimize_washing Is background still high? optimize_blocking->end Background reduced consider_alternatives 5. Evaluate Alternative Detergents optimize_washing->consider_alternatives Is background still high? optimize_washing->end Background reduced consider_alternatives->end Alternative found Signaling_Pathway_Placeholder Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Signal Transduction

References

Technical Support Center: Stabilizing Proteins in N-Octyl-β-D-glucopyranoside (OG) for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for stabilizing proteins, particularly membrane proteins, solubilized in N-Octyl-β-D-glucopyranoside (OG) for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-β-D-glucopyranoside (OG) and why is it used for membrane proteins?

A1: N-Octyl-β-D-glucopyranoside (also known as Octyl Glucoside or OG) is a non-ionic detergent commonly used in biochemistry to solubilize integral membrane proteins.[1][2] Its amphipathic nature, with a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to disrupt the lipid bilayer and create a microenvironment that mimics the native membrane, thereby helping to preserve the protein's structure and function.[3][4] One of its key advantages is that it generally does not denature the protein and can be readily removed from protein extracts by dialysis due to its relatively high critical micelle concentration (CMC).[1][5]

Q2: My protein is aggregating in the OG solution. What are the common causes and solutions?

A2: Protein aggregation in OG solutions can be caused by several factors, including non-optimal buffer conditions (pH, ionic strength), high protein concentration, and inadequate temperature control.[6][7] To address this, you can:

  • Optimize Buffer Conditions: Adjust the pH to a level where the protein is most stable. Also, modifying the ionic strength by adding salts like NaCl can help shield electrostatic interactions that may lead to aggregation.[6]

  • Reduce Protein Concentration: Dilute protein solutions (< 1 mg/ml) are less prone to aggregation.[8] If a high concentration is necessary, consider adding stabilizing agents.[7]

  • Control Temperature: Work at lower temperatures (e.g., 4°C) to minimize instability that can lead to aggregation.[6][9]

  • Add Stabilizing Agents: Incorporate additives like glycerol (B35011), sugars, or other co-solvents that can enhance protein solubility and stability.[6][]

Q3: What additives can I use to improve the long-term stability of my protein in OG?

A3: Several additives can be used to enhance protein stability for long-term storage:

  • Glycerol: Often used as a cryoprotectant at concentrations of 25-50%, glycerol helps to prevent the formation of damaging ice crystals during freezing at -20°C or -80°C.[8][11] It stabilizes proteins by promoting a more compact conformation and interacting favorably with hydrophobic surface regions.[12][13]

  • Sugars (e.g., Sucrose (B13894), Trehalose): These disaccharides can also act as cryoprotectants and protein stabilizers, typically used at concentrations of 5-10%.[]

  • Reducing Agents (e.g., DTT, TCEP): To prevent oxidation of cysteine residues, which can lead to aggregation, reducing agents can be added to the storage buffer at concentrations of 1-5 mM.[8]

  • Metal Chelators (e.g., EDTA): At a final concentration of 1-5 mM, EDTA can prevent metal-induced oxidation of sulfhydryl groups.[8]

  • Other Detergents: In some cases, a small amount of a milder detergent, like Dodecyl Maltoside (DDM), can be used in conjunction with OG to improve stability.[14]

Q4: What is the optimal temperature for long-term storage of proteins in OG?

A4: For long-term storage (months to a year), freezing at -80°C is generally recommended.[7][9] To prevent damage from freeze-thaw cycles, it is best to store the protein in single-use aliquots.[8][9] The addition of a cryoprotectant like glycerol (at 50%) can prevent the solution from freezing solid at -20°C, allowing for repeated sampling without thawing.[8] For short-term storage (a few days to weeks), 4°C is often sufficient, but the risk of microbial growth and protein degradation increases over time.[8][9]

Troubleshooting Guides

Problem 1: Loss of Protein Activity After Freeze-Thaw Cycle

Possible Cause Troubleshooting Step Rationale
Ice Crystal Formation Add a cryoprotectant such as glycerol (25-50%) or sucrose (5-10%) to the storage buffer.[8][11]Cryoprotectants reduce the formation of ice crystals that can denature the protein.[11]
Repeated Freeze-Thaw Prepare single-use aliquots of the protein solution before freezing.[8][9]This avoids the damaging effects of multiple freeze-thaw cycles.[8][15]
Protein Denaturation Screen for a more stabilizing detergent or a mixture of detergents.[3][16]OG can be a harsher detergent for some proteins compared to others like DDM.[3]
Oxidation Add a reducing agent like DTT or TCEP (1-5 mM) to the buffer.[8]This prevents the formation of disulfide bonds that can lead to inactivation and aggregation.

Problem 2: Protein Precipitation During Storage at 4°C

Possible Cause Troubleshooting Step Rationale
Suboptimal Buffer pH Determine the optimal pH for protein stability through a pH screening experiment.Protein solubility is often lowest near its isoelectric point.[6]
High Protein Concentration Store the protein at a lower concentration (< 1 mg/mL).[8]High concentrations can promote aggregation.[7]
Microbial Growth Add an antimicrobial agent like sodium azide (B81097) (use with caution as it is toxic).[8]Prevents degradation of the protein by microbial proteases.
Instability in OG Consider adding a co-solvent like glycerol (10-20%) even for 4°C storage.[17]Glycerol can enhance protein stability even in non-frozen conditions.[12]

Data Presentation

Table 1: Physicochemical Properties of Common Detergents

DetergentTypeCritical Micelle Concentration (CMC) (mM)
n-Octyl-β-D-glucopyranoside (OG) Non-ionic~20-25[1][5]
n-Dodecyl-β-D-maltopyranoside (DDM)Non-ionic (maltoside)~0.17[3]
Lauryl Maltose Neopentyl Glycol (LMNG)Non-ionic (maltoside)~0.01[3]
Lauryldimethylamine-N-oxide (LDAO)Zwitterionic~1-2[3]

Table 2: Comparative Thermal Stability of a Membrane Protein in Different Detergents

DetergentMelting Temperature (Tm) of Membrane Protein (°C)
n-Octyl-β-D-glucopyranoside (OG) 32.2[3]
n-Dodecyl-β-D-maltopyranoside (DDM)45.7[3]
Lauryl Maltose Neopentyl Glycol (LMNG)50.9[3]
Dodecyl octaethylene glycol ether (C12E8)34.3[3]

Note: A higher Tm indicates greater protein stability in that detergent. Data suggests that for this particular protein, OG is a harsher detergent compared to DDM and LMNG.[3]

Experimental Protocols

Protocol 1: General Method for Screening Additives for Protein Stabilization

  • Prepare Stock Solutions: Prepare concentrated stock solutions of various additives (e.g., 50% glycerol, 1M NaCl, 500mM Arginine, 20% Trehalose).

  • Aliquoting: Aliquot your purified protein in OG solution into separate microcentrifuge tubes.

  • Additive Addition: Add different additives from the stock solutions to the protein aliquots to achieve a range of final concentrations. Ensure the final concentration of OG remains above its CMC.

  • Incubation: Incubate the samples under desired stress conditions (e.g., elevated temperature for accelerated stability studies, or a freeze-thaw cycle).

  • Analysis: Analyze the samples for aggregation and stability using techniques such as:

    • Visual Inspection: Check for visible precipitation.

    • Dynamic Light Scattering (DLS): To assess the size distribution and presence of aggregates.

    • SDS-PAGE: To check for protein degradation.

    • Functional Assay: To determine if the protein retains its biological activity.

  • Selection: Choose the additive and concentration that provides the best stability with the least aggregation and loss of function.

Visualizations

experimental_workflow start Start: Purified Protein in OG Solution aliquot Aliquot Protein Solution start->aliquot add_additives Add Stabilizing Additives (e.g., Glycerol, Salts, Sugars) aliquot->add_additives stress Apply Stress Condition (e.g., Freeze-Thaw, Elevated Temp.) add_additives->stress analysis Analyze for Stability & Aggregation (DLS, SDS-PAGE, Activity Assay) stress->analysis evaluate Evaluate Results & Select Optimal Storage Condition analysis->evaluate store Long-Term Storage (-80°C in Aliquots) evaluate->store

Caption: Workflow for screening and optimizing long-term storage conditions.

troubleshooting_logic issue Issue: Protein Aggregation or Inactivity After Storage check_temp Was storage temp. appropriate? (e.g., -80°C) issue->check_temp check_aliquots Were single-use aliquots used? check_temp->check_aliquots Yes solution_temp Action: Store at -80°C check_temp->solution_temp No check_cryo Was a cryoprotectant used? check_aliquots->check_cryo Yes solution_aliquots Action: Prepare single-use aliquots check_aliquots->solution_aliquots No check_buffer Are buffer conditions optimal? (pH, Ionic Strength) check_cryo->check_buffer Yes solution_cryo Action: Add Glycerol (25-50%) check_cryo->solution_cryo No solution_buffer Action: Screen for optimal pH/salt check_buffer->solution_buffer No

Caption: Troubleshooting logic for protein instability during storage.

References

Technical Support Center: Improving Protein-Detergent Micelle Homogeneity with N-Octyl-D-glucamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of N-Octyl-D-glucamine and other detergents to improve the homogeneity of protein-detergent micelles for structural and functional studies.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-D-glucamine and how does it differ from n-octyl-β-D-glucopyranoside (OG)?

A1: N-Octyl-D-glucamine is a non-ionic surfactant used in biotechnology for solubilizing proteins and as a chiral resolving agent in pharmaceutical synthesis.[1][2] It possesses a hydrophilic glucose-derived headgroup and a hydrophobic octyl tail.[2][3] Structurally, it differs from the more commonly used n-octyl-β-D-glucopyranoside (OG) in the linkage between the octyl chain and the glucose headgroup. While specific data on its performance in micelle homogeneity is limited, its identity as a non-ionic detergent suggests it functions by disrupting lipid-lipid and lipid-protein interactions rather than protein-protein interactions.[4]

Q2: When should I consider using N-Octyl-D-glucamine for my membrane protein preparation?

A2: You might consider screening N-Octyl-D-glucamine as part of your detergent optimization process, especially when established detergents like n-dodecyl-β-D-maltopyranoside (DDM) or OG do not yield monodisperse and stable protein-detergent micelles. Given its use in the preparation of pharmaceuticals, it is available at high purity.[5] As with any detergent, its effectiveness will be protein-dependent.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration of a detergent above which detergent monomers self-assemble to form micelles.[6] Working above the CMC is crucial for solubilizing membrane proteins, as the micelles create a soluble, membrane-mimicking environment for the protein.[7] However, excessively high detergent concentrations can lead to large, heterogeneous micelles and may destabilize the protein. Therefore, optimizing the detergent concentration around the CMC is a critical step.

Q4: I am observing protein aggregation even in the presence of N-Octyl-D-glucamine. What could be the cause?

A4: Protein aggregation in the presence of detergent can be due to several factors:

  • Inadequate Detergent Concentration: If the detergent concentration is below the CMC, there will not be enough micelles to properly solubilize the protein. Conversely, if the concentration is too high, it can sometimes lead to aggregation.

  • Suboptimal Buffer Conditions: pH, ionic strength, and the presence of additives can significantly impact protein stability and solubility.

  • Protein Instability: The protein itself may be inherently unstable once removed from its native lipid environment, even within a detergent micelle.

  • Incorrect Detergent Choice: N-Octyl-D-glucamine may not be the optimal detergent for your specific protein. Screening a panel of detergents with different properties is often necessary.

Troubleshooting Guides

Issue 1: Low Yield of Solubilized Protein
Possible Cause Troubleshooting Step
Insufficient Detergent Concentration Increase the concentration of N-Octyl-D-glucamine to ensure it is well above its CMC. A good starting point is 2-5 times the CMC.
Incomplete Cell Lysis Ensure complete cell disruption to release the membrane fraction. Sonication or high-pressure homogenization may be required.
Short Incubation Time Increase the incubation time of the membrane fraction with the detergent solution to allow for complete solubilization. This can be done at 4°C with gentle agitation.
Suboptimal Buffer Conditions Optimize the pH and ionic strength of your solubilization buffer. Most proteins have a "sweet spot" for solubility.
Issue 2: Protein Aggregation or Precipitation
Possible Cause Troubleshooting Step
Detergent Concentration Too Low or Too High Perform a detergent titration to find the optimal concentration for your protein. Analyze the homogeneity of the preparation at each concentration by size-exclusion chromatography (SEC).
Buffer pH at or near Protein's Isoelectric Point (pI) Adjust the buffer pH to be at least one unit away from the theoretical pI of your protein to increase its net charge and electrostatic repulsion.
Hydrophobic Interactions Additives like glycerol (B35011) (5-20%), sucrose, or specific lipids (e.g., cholesterol hemisuccinate) can help stabilize the protein and prevent aggregation.
Oxidation of Cysteine Residues Include a reducing agent like DTT or TCEP in your buffers to prevent the formation of intermolecular disulfide bonds.
Issue 3: Heterogeneous Protein-Detergent Micelles
Possible Cause Troubleshooting Step
Excess Free Detergent Micelles After solubilization, reduce the detergent concentration to just above the CMC for subsequent purification steps. This can be achieved through dialysis or by using a lower detergent concentration in chromatography buffers.
Polydispersity of the Detergent Itself Ensure you are using a high-purity grade of N-Octyl-D-glucamine.
Protein Oligomerization Analyze the sample by SEC to determine if different oligomeric states are present. Further optimization of detergent and buffer conditions may be needed to favor a single oligomeric state.
Presence of Lipids Residual lipids from the native membrane can contribute to micelle heterogeneity. Consider delipidation steps if necessary, but be aware that some proteins require lipids for stability.

Quantitative Data

DetergentTypeCMC (mM)Aggregation NumberMolecular Weight ( g/mol )
n-Octyl-β-D-glucopyranoside (OG) Non-ionic20-25[8]27-100292.37[9]
n-Dodecyl-β-D-maltopyranoside (DDM) Non-ionic~0.17[9]78-118510.62[9]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic~0.01Not widely reported1183.4
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic1-2Not widely reported229.4

Experimental Protocols

Protocol 1: Detergent Screening for Membrane Protein Solubilization

This protocol outlines a general procedure to screen different detergents, including N-Octyl-D-glucamine, for their ability to solubilize a target membrane protein.

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Pellet the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins and resuspend in a storage buffer.

  • Detergent Solubilization:

    • Aliquot the membrane suspension into several tubes.

    • To each tube, add a different detergent (including N-Octyl-D-glucamine) from a concentrated stock solution to a final concentration of 1-2% (w/v).

    • Incubate the mixtures for 1-2 hours at 4°C with gentle rotation.

  • Clarification and Analysis:

    • Centrifuge the solubilized mixtures at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency of each detergent.

Protocol 2: Assessing Protein-Detergent Micelle Homogeneity by Size-Exclusion Chromatography (SEC)
  • Sample Preparation:

    • Prepare your solubilized and purified protein sample in a buffer containing the desired concentration of N-Octyl-D-glucamine (typically just above the CMC).

    • Filter the sample through a 0.22 µm syringe filter to remove any aggregates.

  • Chromatography:

    • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200, Superose 6) with a running buffer identical to the sample buffer, including the same concentration of N-Octyl-D-glucamine.

    • Inject the filtered protein sample onto the column.

    • Monitor the elution profile at 280 nm.

  • Data Interpretation:

    • A single, sharp, and symmetrical peak indicates a homogeneous (monodisperse) sample.

    • A broad peak, multiple peaks, or a peak in the void volume suggests heterogeneity, the presence of different oligomeric states, or aggregation.

Visualizations

Experimental_Workflow cluster_prep Cell Culture & Membrane Prep cluster_solubilization Solubilization & Purification cluster_analysis Homogeneity Analysis cell_culture Cell Culture expressing membrane protein cell_harvest Cell Harvesting cell_culture->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_prep Membrane Preparation (Ultracentrifugation) cell_lysis->membrane_prep solubilization Solubilization with N-Octyl-D-glucamine membrane_prep->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification purification Affinity Chromatography clarification->purification sec Size-Exclusion Chromatography (SEC) purification->sec analysis Analysis of Monodispersity sec->analysis

Fig 1. Experimental workflow for membrane protein purification and homogeneity analysis.

Micelle_Homogeneity_Factors cluster_detergent Detergent Properties cluster_buffer Buffer Conditions cluster_protein Protein Properties homogeneity Homogeneous Protein-Detergent Micelles detergent_choice Detergent Choice (e.g., N-Octyl-D-glucamine) detergent_choice->homogeneity detergent_conc Detergent Concentration (above CMC) detergent_conc->homogeneity detergent_purity Detergent Purity detergent_purity->homogeneity ph pH (away from pI) ph->homogeneity ionic_strength Ionic Strength ionic_strength->homogeneity additives Additives (Glycerol, Lipids) additives->homogeneity protein_stability Inherent Protein Stability protein_stability->homogeneity protein_conc Protein Concentration protein_conc->homogeneity

Fig 2. Factors influencing the homogeneity of protein-detergent micelles.

GPCR_Signaling_Pathway ligand Ligand gpcr GPCR in Detergent Micelle ligand->gpcr Binding g_protein G Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Fig 3. A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Technical Support Center: Troubleshooting Phase Separation in Protein Crystallization with 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Deoxy-1-(octylamino)-D-glucitol in their protein crystallization experiments, this technical support center offers a centralized resource for troubleshooting common issues, particularly phase separation. This guide provides direct, actionable advice to overcome challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for protein crystallization?

This compound, also known as N-octyl-D-glucamine, is a non-ionic detergent. Such detergents are instrumental in the study of membrane proteins as they solubilize these proteins from the lipid bilayer, creating protein-detergent complexes that can be purified and crystallized.[1][2] The choice of detergent and its concentration are critical parameters for successful crystallization.[1][2]

Key Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₄H₃₁NO₅
Molecular Weight 293.40 g/mol
Appearance White to almost white crystalline powder
Melting Point 121-124 °C
Critical Micelle Concentration (CMC) Not well-documented in publicly available literature under typical crystallization conditions. It is highly dependent on buffer composition, pH, temperature, and salt concentration. It is strongly recommended to determine the CMC empirically under your specific experimental conditions.
Aggregation Number Not well-documented. This value represents the number of detergent molecules in a micelle.

Q2: What is phase separation in the context of protein crystallization?

Phase separation, often observed as the formation of oily droplets or a cloudy appearance in the crystallization drop, is a phenomenon where the solution separates into two distinct liquid phases: a protein-rich phase and a protein-poor phase.[3][4] This liquid-liquid phase separation (LLPS) occurs in the supersaturated region of the protein phase diagram.[3][4] While it can sometimes be a precursor to nucleation and crystal growth, it often hinders the formation of well-ordered crystals.[1][3]

Q3: What causes phase separation when using this compound?

Several factors can contribute to phase separation in protein crystallization experiments with this compound:

  • High Protein Concentration: Excessively high protein concentrations can readily lead to phase separation.[5]

  • High Detergent Concentration: As the concentration of the detergent increases, the likelihood of phase separation also rises.[6]

  • High Precipitant Concentration: The concentration and type of precipitant (e.g., PEGs, salts) are major drivers of phase separation.[7]

  • Temperature: For some non-ionic detergents, temperature changes can induce phase separation (cloud point).[7]

  • Additives: The presence of certain additives can either promote or prevent phase separation.[8][9]

Q4: Can phase separation be beneficial for protein crystallization?

In some cases, yes. The protein-rich droplets formed during phase separation can act as a "nursery" for crystal nucleation, as the local protein concentration is very high.[1][3] Crystals may be observed growing out of these droplets. However, uncontrolled, heavy phase separation often leads to amorphous precipitate or poorly formed crystals.

Troubleshooting Guide: Phase Separation Observed

If you are observing phase separation in your crystallization drops containing this compound, here are some troubleshooting steps you can take:

Adjusting Concentrations

The primary approach to resolving phase separation is to modify the concentrations of the key components in your crystallization experiment.

  • Reduce Protein Concentration: Systematically decrease the protein concentration while keeping other parameters constant.

  • Reduce Precipitant Concentration: Lower the concentration of the precipitant (e.g., PEG or salt).

Modifying Solution Conditions
  • Temperature Variation: Try setting up crystallization trials at different temperatures (e.g., 4°C, 10°C, 20°C). Lowering the temperature can sometimes reduce phase separation for non-ionic detergents.[7]

  • pH Screening: Vary the pH of the buffer, as protein solubility and interactions are highly pH-dependent.

Using Additives

Additives can significantly influence phase behavior.

  • Salts: Adding low concentrations of salt (e.g., NaCl) can sometimes reduce phase separation.

  • Glycerol: Glycerol can act as a stabilizing agent and has been shown to suppress liquid-liquid phase separation.[8][9][10]

  • Small Molecules and Organics: Additives like isopropanol (B130326) can be beneficial, especially when aggregation due to hydrophobic interactions is a concern.[1]

Experimental Protocols

Protocol for Empirical Determination of Critical Micelle Concentration (CMC)

Since the CMC of this compound is highly dependent on your specific experimental conditions, determining it empirically is recommended. The dye solubilization method is a common and accessible technique.

Principle: A hydrophobic dye, which is poorly soluble in the aqueous buffer, will be incorporated into the hydrophobic core of the micelles as they form. This leads to a significant change in the dye's absorbance spectrum, which can be measured using a spectrophotometer. The CMC is the concentration at which this sharp change in absorbance occurs.

Materials:

  • This compound

  • Your protein crystallization buffer

  • Hydrophobic dye (e.g., Coomassie Brilliant Blue G-250, Orange OT)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of the dye in an appropriate solvent (e.g., ethanol).

  • Prepare a series of solutions with varying concentrations of this compound in your crystallization buffer. The concentration range should span the expected CMC. For an octyl-chain detergent, a range from 0.1 mM to 50 mM is a reasonable starting point.

  • Add a small, constant amount of the dye stock solution to each detergent solution. The final dye concentration should be low enough to not significantly alter the solution properties.

  • Incubate the solutions for a period to allow for equilibration (e.g., 30 minutes at room temperature).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for the micelle-solubilized dye.

  • Plot the absorbance versus the concentration of this compound.

  • Identify the CMC: The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Visualizing Workflows and Concepts

Troubleshooting_Phase_Separation cluster_concentration Concentration Adjustments cluster_conditions Condition Modification cluster_additives Use of Additives start Phase Separation Observed protein_conc Reduce Protein Concentration start->protein_conc precipitant_conc Reduce Precipitant Concentration start->precipitant_conc detergent_conc Vary Detergent Concentration start->detergent_conc temp Vary Temperature start->temp ph Screen pH start->ph additives Screen Additives (e.g., salts, glycerol) start->additives outcome Observe for Crystal Formation protein_conc->outcome precipitant_conc->outcome detergent_conc->outcome temp->outcome ph->outcome additives->outcome

Caption: A troubleshooting workflow for addressing phase separation in protein crystallization experiments.

Caption: A simplified phase diagram illustrating the different zones relevant to protein crystallization, including the liquid-liquid phase separation zone.

References

Validation & Comparative

Choosing the Right Shield: A Comparative Guide to N-Octyl-D-glucamine and DDM for Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction and stabilization of membrane proteins is a critical bottleneck in structural and functional studies. The choice of detergent is paramount to preserving the native conformation and activity of these notoriously delicate molecules. This guide provides an in-depth comparison of two commonly used non-ionic detergents, N-Octyl-D-glucamine (NOG) and n-Dodecyl-β-D-maltoside (DDM), supported by experimental data and detailed protocols to aid in making an informed decision for your specific membrane protein of interest.

The journey of a membrane protein from its native lipid bilayer to a stable, soluble state for downstream applications is fraught with peril. Detergents, amphipathic molecules that mimic the lipid environment, are essential for this transition. However, the wrong detergent can lead to denaturation and loss of function. NOG and DDM are two popular choices, each with distinct physicochemical properties that dictate their suitability for different membrane proteins.

At a Glance: Key Physicochemical Properties

A fundamental understanding of a detergent's properties is crucial for predicting its behavior and impact on a membrane protein. The critical micelle concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles, which are necessary to encapsulate the hydrophobic transmembrane domains of the protein. The aggregation number, the number of detergent monomers in a single micelle, influences the size of the micelle and how it accommodates the protein.

PropertyN-Octyl-D-glucamine (NOG)n-Dodecyl-β-D-maltoside (DDM)
Synonyms Octyl glucoside (OG), 1-Deoxy-1-(n-octylamino)-D-glucitolDodecyl maltoside, Lauryl maltoside
Molecular Weight ( g/mol ) 293.40510.62
Critical Micelle Concentration (CMC) in water ~20-25 mM~0.17 mM
Aggregation Number Not explicitly found in searches~78-149
Micelle Molecular Weight (kDa) Dependent on aggregation number~72
General Character Harsher, can be denaturing for sensitive proteinsMilder, generally preserves protein structure and function

Performance in Membrane Protein Stabilization: A Comparative Analysis

The ultimate test of a detergent is its ability to maintain the stability and functionality of the target membrane protein. DDM has emerged as a gold standard for many challenging membrane proteins, particularly G-protein coupled receptors (GPCRs), due to its gentle nature.[1] Its low CMC means that a lower concentration is required to maintain a micellar environment, which can be advantageous for downstream applications.[2][3] Studies have shown that DDM is effective in solubilizing and stabilizing a wide range of membrane proteins, often preserving their native structure and activity.[1] In many successful crystallizations of membrane proteins, DDM has been the detergent of choice.[1]

N-Octyl-D-glucamine, on the other hand, has a significantly higher CMC, requiring higher concentrations in solution to maintain protein solubility.[4] It is generally considered a "harsher" detergent compared to DDM and can sometimes lead to the denaturation of more sensitive membrane proteins.[5] However, for certain robust membrane proteins, NOG can be an effective and economical choice for solubilization.

Thermostability Showdown

A key indicator of a detergent's stabilizing effect is the thermal stability it imparts on the solubilized membrane protein. This is often measured as the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability.

A comparative study on the thermal stability of a membrane protein using a thiol-specific fluorochrome dye assay yielded the following melting temperatures in different detergents:

DetergentMelting Temperature (Tm) in °C
n-Dodecyl β-d-maltoside (DDM)45.7
n-Octyl-β-d-Glucoside (OG/NOG)32.2
lauryl maltose (B56501) neopentyl glycol (LMNG)50.9
n-Undecyl-β-d-Maltopyranoside (UDM)43.4
dodecyl octaethylene glycol ether (C12E8)34.3

Data adapted from a study on the thermal stability profiles of a membrane protein.

These results clearly demonstrate that for this particular protein, DDM provided significantly greater thermostability than NOG.

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.

I. Membrane Protein Solubilization and Detergent Screening

This protocol outlines a general workflow for solubilizing a target membrane protein and screening for the optimal detergent.

G cluster_prep Membrane Preparation cluster_solubilization Solubilization & Screening cluster_analysis Analysis cell_culture Cell Culture/Tissue Homogenization cell_lysis Cell Lysis cell_culture->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation resuspend Resuspend Membrane Pellet membrane_isolation->resuspend add_detergent Add Detergent (e.g., NOG or DDM) at varying concentrations resuspend->add_detergent incubate Incubate with gentle agitation add_detergent->incubate centrifuge_sol Centrifuge to pellet insoluble material incubate->centrifuge_sol collect_supernatant Collect Supernatant (Solubilized Protein) centrifuge_sol->collect_supernatant sds_page SDS-PAGE & Western Blot collect_supernatant->sds_page activity_assay Functional/Activity Assay collect_supernatant->activity_assay

Fig. 1: Experimental workflow for membrane protein solubilization and detergent screening.

Methodology:

  • Membrane Preparation:

    • Start with a cell pellet or tissue sample expressing the target membrane protein.

    • Homogenize the cells or tissue in a suitable buffer containing protease inhibitors.[6]

    • Perform a low-speed centrifugation to remove nuclei and cell debris.[6]

    • Collect the supernatant and perform ultracentrifugation to pellet the cell membranes.[6]

    • Wash the membrane pellet to remove cytosolic contaminants.[6]

  • Solubilization:

    • Resuspend the membrane pellet in a buffer at a known protein concentration.

    • Prepare stock solutions of NOG and DDM.

    • Add the detergent stock solution to the membrane suspension to achieve a range of final detergent concentrations (typically above the CMC).

    • Incubate the mixture for a defined period (e.g., 1-2 hours) at a low temperature (e.g., 4°C) with gentle agitation.

  • Separation of Solubilized Protein:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet any unsolubilized membrane fragments.

    • Carefully collect the supernatant, which contains the solubilized membrane protein in detergent micelles.

  • Analysis:

    • Analyze the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization.

    • If a functional assay is available, assess the activity of the solubilized protein to ensure that the detergent has not caused denaturation.

II. Thermostability Assessment using Circular Dichroism (CD) Spectroscopy

This protocol describes how to determine the melting temperature (Tm) of a purified membrane protein in the presence of NOG or DDM using CD spectroscopy.

G cluster_sample Sample Preparation cluster_cd CD Measurement cluster_data Data Analysis purified_protein Purified Membrane Protein in Detergent (NOG or DDM) buffer_exchange Buffer Exchange into CD-compatible buffer purified_protein->buffer_exchange concentration Adjust Protein Concentration buffer_exchange->concentration load_sample Load sample into CD cuvette concentration->load_sample temp_ramp Apply Temperature Ramp load_sample->temp_ramp record_spectra Record CD Signal (e.g., at 222 nm) at each temperature temp_ramp->record_spectra plot_data Plot CD Signal vs. Temperature record_spectra->plot_data fit_curve Fit data to a sigmoidal curve plot_data->fit_curve determine_tm Determine Tm (midpoint of the transition) fit_curve->determine_tm

Fig. 2: Workflow for determining membrane protein thermostability using Circular Dichroism.

Methodology:

  • Sample Preparation:

    • The membrane protein of interest should be purified in the presence of either NOG or DDM.

    • The buffer should be exchanged into a CD-compatible buffer (e.g., phosphate (B84403) buffer, as Tris can interfere with measurements).[7] The buffer must contain the respective detergent at a concentration above its CMC.

    • The protein concentration should be adjusted to be within the optimal range for CD measurements (typically 0.1-1 mg/mL).

  • CD Spectroscopy:

    • A CD spectropolarimeter equipped with a temperature controller is used.

    • The sample is placed in a quartz cuvette with a defined path length (e.g., 1 mm).[7]

    • The CD signal, typically at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for alpha-helical proteins), is monitored as the temperature is increased in a stepwise manner.[7][8]

    • Allow the sample to equilibrate at each temperature before recording the signal.[9]

  • Data Analysis:

    • The CD signal is plotted against temperature, which will typically result in a sigmoidal curve representing the transition from the folded to the unfolded state.[8]

    • The data is fitted to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the midpoint of this transition.[7] A higher Tm indicates greater thermostability.

Conclusion: Making the Right Choice

The selection between N-Octyl-D-glucamine and n-Dodecyl-β-D-maltoside is highly dependent on the specific membrane protein being studied.

G cluster_protein Membrane Protein Properties cluster_application Downstream Application cluster_decision Detergent Choice robustness Protein Robustness nog N-Octyl-D-glucamine (NOG) robustness->nog sensitivity Sensitivity to Denaturation ddm n-Dodecyl-β-D-maltoside (DDM) sensitivity->ddm structural_studies Structural Studies (Crystallography, Cryo-EM) structural_studies->ddm functional_assays Functional Assays functional_assays->nog If protein is robust functional_assays->ddm

Fig. 3: Logical flow for choosing between NOG and DDM.

For novel or sensitive membrane proteins, particularly those intended for structural biology or detailed functional characterization, DDM is often the superior starting point . Its mild nature and proven track record in preserving the integrity of complex membrane proteins make it a reliable choice.

NOG may be considered for more robust membrane proteins where high-yield solubilization is the primary goal and the risk of denaturation is lower. Its lower cost can also be a factor for large-scale preparations.

Ultimately, the optimal detergent must be determined empirically for each membrane protein. The experimental protocols provided in this guide offer a framework for systematically evaluating and selecting the most suitable detergent to ensure the success of your research endeavors.

References

A Comparative Guide to 1-Deoxy-1-(octylamino)-D-glucitol and LDAO for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction of proteins from their native cellular environment is a critical first step in a multitude of research and drug development applications. The choice of detergent is paramount, as it directly influences protein yield, purity, and the preservation of structural and functional integrity. This guide provides a detailed comparison of two detergents, 1-Deoxy-1-(octylamino)-D-glucitol and Lauryldimethylamine N-oxide (LDAO), to assist researchers in selecting the optimal agent for their specific protein extraction needs.

Detergent Characterization

A thorough understanding of the properties of each detergent is essential for predicting their behavior in protein extraction experiments.

This compound

This compound, also known as N-octylglucamine, is a non-ionic detergent.[1][2] Its structure consists of a hydrophilic D-glucitol headgroup and a hydrophobic octyl tail.[1][3] Non-ionic detergents are generally considered mild and are often used to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₄H₃₁NO₅[3][4]
Molecular Weight 293.40 g/mol [1][4]
Appearance White to off-white powder or crystalline solid[1]
Melting Point 121-124 °C[3]
Solubility Soluble in water, methanol, and ethanol[1]
Critical Micelle Concentration (CMC) Not experimentally determined in reviewed literature. As a non-ionic detergent with an octyl chain, it is expected to have a relatively high CMC.
Lauryldimethylamine N-oxide (LDAO)

LDAO is a zwitterionic detergent, meaning it possesses both a positive and a negative charge on its hydrophilic headgroup, which is overall neutral.[5] This characteristic allows it to be effective at solubilizing proteins, particularly membrane proteins, while being less denaturing than ionic detergents like SDS.[6] It has been successfully used in the extraction and crystallization of membrane proteins.[7]

Table 2: Physicochemical Properties of LDAO

PropertyValueReferences
Molecular Formula C₁₄H₃₁NO[8][9]
Molecular Weight 229.40 g/mol [8][9]
Appearance White solid[5]
Melting Point 132-133 °C[9]
Solubility Soluble in water[10]
Critical Micelle Concentration (CMC) 1-2 mM (0.023-0.046% w/v) in water[6][10]
Aggregation Number ~76[10]
Micelle Size 17-21.5 kDa[10][11]

Hypothetical Performance Comparison

Based on the distinct properties of these two detergents, a hypothetical comparison of their performance in protein extraction can be postulated. This table is intended as a guide for initial experimental design.

Table 3: Hypothetical Comparison of this compound and LDAO for Protein Extraction

FeatureThis compound (Non-ionic)LDAO (Zwitterionic)Rationale
Solubilization of Membrane Proteins Potentially less effective for highly hydrophobic or tightly packed membrane proteins.Generally more effective due to its zwitterionic nature which can be more disruptive to membranes.[6]
Preservation of Protein Structure/Function Generally considered milder and more likely to preserve native protein conformation and activity.Can be more disruptive to protein-protein interactions and may lead to some denaturation, though less so than ionic detergents.[7]
Extraction of Soluble Proteins Effective for gentle lysis and extraction of soluble cytoplasmic proteins.Also effective, but may be harsher than necessary for soluble proteins.
Compatibility with Downstream Assays Generally compatible with a wide range of downstream applications, including enzyme assays and immunoassays.May interfere with some charge-based separation techniques. Its "sticky" nature can make it difficult to remove completely.[7]
Removal by Dialysis Expected to be readily removable due to a likely high CMC.With a lower CMC, it may be more challenging to remove by dialysis.
Use in Protein Crystallization Less commonly reported for protein crystallization.Widely used for the crystallization of membrane proteins.[7]

Experimental Protocol for Comparative Analysis

To empirically determine the most suitable detergent for a specific protein of interest, a direct comparative experiment is recommended. The following protocol outlines a general workflow for comparing the protein extraction efficiency of this compound and LDAO.

I. Materials
  • Cell pellet or tissue sample expressing the protein of interest

  • Lysis Buffer A: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1X Protease Inhibitor Cocktail

  • Lysis Buffer B: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1X Protease Inhibitor Cocktail

  • 10% (w/v) this compound stock solution in water

  • 10% (w/v) LDAO stock solution in water

  • BCA Protein Assay Kit

  • SDS-PAGE gels and reagents

  • Western blot reagents (if a specific antibody is available)

  • Phosphate Buffered Saline (PBS)

II. Method
  • Preparation of Lysis Buffers with Detergents:

    • Prepare three sets of lysis buffers by adding the detergent stock solutions to the base Lysis Buffer A to achieve final concentrations of 0.5%, 1.0%, and 2.0% for both this compound and LDAO. Prepare a control lysis buffer without any detergent.

  • Sample Preparation:

    • Thaw the cell pellet or tissue sample on ice.

    • Wash the cells once with ice-cold PBS and centrifuge to collect the pellet.

  • Cell Lysis and Protein Extraction:

    • Resuspend the cell pellet in each of the prepared lysis buffers (including the no-detergent control) at a ratio of 1:10 (e.g., 100 µL of buffer for a 10 mg pellet).

    • Incubate the samples on a rotator at 4°C for 30-60 minutes.

    • For tissue samples, homogenization may be required prior to incubation.

  • Clarification of Lysate:

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the soluble protein extract.

  • Quantification of Protein Yield:

    • Determine the total protein concentration in each supernatant using a BCA protein assay according to the manufacturer's instructions.

  • Analysis of Protein Purity and Target Protein Extraction:

    • Analyze the protein extracts by SDS-PAGE. Load equal amounts of total protein for each condition.

    • Stain the gel with Coomassie Blue to visualize the overall protein profile and assess purity.

    • If an antibody for the target protein is available, perform a Western blot to specifically detect the amount of the target protein extracted under each condition.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative protein extraction experiment.

ProteinExtractionComparison cluster_Preparation Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Results Results Start Start: Cell Pellet / Tissue Resuspend Resuspend Sample in Lysis Buffers Start->Resuspend PrepLysisBuffers Prepare Lysis Buffers (Control, this compound, LDAO) PrepLysisBuffers->Resuspend Incubate Incubate at 4°C Resuspend->Incubate CentrifugeLysate Centrifuge to Pellet Debris Incubate->CentrifugeLysate CollectSupernatant Collect Supernatant (Soluble Protein Extract) CentrifugeLysate->CollectSupernatant BCA Quantify Total Protein (BCA Assay) CollectSupernatant->BCA SDSPAGE Analyze by SDS-PAGE CollectSupernatant->SDSPAGE WesternBlot Analyze by Western Blot (Target Protein) CollectSupernatant->WesternBlot CompareYield Compare Protein Yield BCA->CompareYield ComparePurity Compare Protein Purity SDSPAGE->ComparePurity CompareTarget Compare Target Protein Extraction WesternBlot->CompareTarget

Caption: Workflow for comparing protein extraction efficiency.

Conclusion

The selection of an appropriate detergent is a critical step in protein extraction that requires careful consideration of the protein of interest and the intended downstream applications. While this compound, a mild non-ionic detergent, may be advantageous for preserving the native structure and function of soluble proteins, the zwitterionic detergent LDAO often provides more robust solubilization of challenging membrane proteins. Due to the lack of direct comparative data, researchers are encouraged to perform empirical testing using the provided protocol to determine the optimal extraction conditions for their specific experimental system. This systematic approach will ultimately lead to higher quality protein preparations and more reliable downstream results.

References

N-Octyl-β-D-glucamine: A Comparative Guide to Membrane Protein Solubilization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of membrane protein studies, the choice of detergent is a critical determinant of experimental success. This guide provides an objective comparison of the performance of N-Octyl-β-D-glucamine (NOG) and its close analogue, n-Octyl-β-D-glucopyranoside (OG), against other commonly used detergents for the solubilization of membrane proteins. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to empower informed decision-making in your research endeavors.

The primary goal of membrane protein solubilization is to extract the protein of interest from its native lipid bilayer environment while preserving its structural integrity and biological function. N-Octyl-β-D-glucamine, a non-ionic detergent, is frequently employed for this purpose due to its ability to create a microenvironment that mimics the native membrane. However, its effectiveness can be highly dependent on the specific protein and the experimental conditions. This guide delves into a comparative analysis of NOG/OG against other widely used detergents such as n-Dodecyl-β-D-maltopyranoside (DDM), Lauryldimethylamine-N-oxide (LDAO), and Lauryl Maltose Neopentyl Glycol (LMNG).

Performance Comparison of Common Detergents

The selection of an appropriate detergent is paramount for maintaining the structural and functional integrity of membrane proteins upon their extraction from the lipid bilayer. The efficacy of a detergent is influenced by its physicochemical properties, such as its critical micelle concentration (CMC), aggregation number, and micelle molecular weight.

Table 1: Physicochemical Properties of Selected Detergents

DetergentChemical ClassCMC (mM)Aggregation NumberMicelle Molecular Weight (kDa)
n-Octyl-β-D-glucopyranoside (OG) Non-ionic (glucoside)20-2584~25
n-Dodecyl-β-D-maltopyranoside (DDM) Non-ionic (maltoside)~0.17~98~50
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic~1-2~75~17
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic (maltoside)~0.01Not widely reported~91

Note: CMC values can vary depending on buffer conditions such as ionic strength and pH.

While physicochemical properties provide a basis for detergent selection, the ultimate measure of a detergent's utility lies in its ability to efficiently solubilize the target membrane protein while preserving its stability and function.

Table 2: Comparative Solubilization Efficiency and Protein Stability

DetergentTarget ProteinSolubilization EfficiencyProtein Stability (Melting Temperature, Tm)Reference
n-Octyl-β-D-glucopyranoside (OG) Human Thyroid Membrane Protein4.30 mg/mL total protein solubilizedNot Reported
n-Octyl-β-D-glucopyranoside (OG) Serotonin (B10506) 5-HT1A ReceptorTwofold higher solubilized sites than Triton X-100 and ThesitNot Reported
n-Octyl-β-D-glucopyranoside (OG) Model Membrane ProteinNot Reported32.2 °C
n-Dodecyl-β-D-maltopyranoside (DDM) Human Thyroid Membrane ProteinNot ReportedNot Reported
n-Dodecyl-β-D-maltopyranoside (DDM) Serotonin 5-HT1A ReceptorOptimal solubilization of binding activityNot Reported
n-Dodecyl-β-D-maltopyranoside (DDM) Model Membrane ProteinNot Reported45.7 °C
Lauryldimethylamine-N-oxide (LDAO) Not ReportedNot ReportedNot Reported
Lauryl Maltose Neopentyl Glycol (LMNG) Model Membrane ProteinNot Reported50.9 °C
n-Octyl-β-D-thioglucoside E. coli Membrane ProteinsEquivalent to n-Octyl-β-D-glucopyranosideNot Reported
N-octanoyl-β-D-glucosylamine (NOGA) Bacterial Surface Antigen (Spiralin)Good solubilizing power with marked selectivityNot Reported

It is important to note that the solubilizing power of a detergent can be protein-specific. For instance, while OG showed good solubilization of total protein from human thyroid membranes, DDM was found to be optimal for solubilizing the functional serotonin 5-HT1A receptor. Furthermore, for a model membrane protein, OG resulted in a lower thermal stability compared to DDM and LMNG, suggesting it may be a harsher detergent for certain proteins. For sensitive membrane proteins like G-protein coupled receptors (GPCRs), OG has been described as being relatively harsh. In contrast, a study on the solubilization of E. coli membrane proteins found the solubilizing power of n-Octyl-β-D-thioglucoside to be equivalent to that of OG. A newer detergent, N-octanoyl-β-D-glucosylamine (NOGA), has also shown good solubilizing power, particularly for the bacterial surface antigen spiralin.

Experimental Protocols

A systematic approach to screening and optimizing detergent conditions is crucial for the successful solubilization of a target membrane protein. The following protocols provide a general framework that can be adapted for specific research needs.

General Protocol for Membrane Protein Solubilization and Detergent Screening

This protocol outlines the fundamental steps for extracting membrane proteins and identifying the most suitable detergent for solubilization and stability.

  • Membrane Preparation:

    • Grow and harvest cells expressing the target membrane protein.

    • Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors.

    • Isolate the cell membranes via ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Detergent Screening:

    • Aliquot the membrane suspension into separate tubes.

    • Add different detergents (e.g., OG, DDM, LDAO, LMNG) to each tube at a concentration above their respective CMCs (typically 1-2% w/v).

    • Incubate the mixtures with gentle agitation for a defined period (e.g., 1-4 hours) at 4°C.

    • Separate the solubilized fraction from the insoluble material by ultracentrifugation.

  • **Analysis

The Virtues of Versatility: A Comparative Guide to N-Octyl-D-glucamine Alternatives in Cryo-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of membrane protein structural biology, the choice of solubilizing agent is a critical determinant of success in cryo-electron microscopy (cryo-EM). While N-Octyl-D-glucamine (OG) has been a long-standing workhorse, a new generation of detergents and membrane mimetics offers significant advantages in terms of protein stability and the ultimate resolution of cryo-EM reconstructions. This guide provides an objective comparison of prominent alternatives to OG, supported by experimental data and detailed methodologies, to empower informed decision-making in your research endeavors.

N-Octyl-D-glucamine, a non-ionic detergent, has been widely used for its ability to effectively solubilize membrane proteins. However, its relatively high critical micelle concentration (CMC) can lead to challenges in maintaining protein stability and can contribute to background noise in cryo-EM images, potentially limiting the achievable resolution. In the quest for atomic-level detail, researchers have increasingly turned to alternatives that offer a gentler and more stable environment for these delicate macromolecules.

The Contenders: A New Wave of Solubilizing Agents

Modern alternatives to OG can be broadly categorized into novel detergents and membrane mimetic systems. Among the most successful are Lauryl Maltose Neopentyl Glycol (LMNG) and Glyco-diosgenin (GDN), both of which have gained popularity for their favorable biochemical properties. Beyond traditional detergents, amphipols and nanodiscs provide a more native-like lipid bilayer environment, which can be crucial for preserving the structural and functional integrity of membrane proteins.

Key Performance Metrics: A Head-to-Head Comparison

The ultimate measure of a solubilizing agent's effectiveness in cryo-EM is its impact on the quality of the final 3D reconstruction. This is influenced by several factors, including the agent's ability to maintain protein monodispersity, preserve native conformation, and minimize background noise on the cryo-EM grids.

PropertyN-Octyl-D-glucamine (OG)Lauryl Maltose Neopentyl Glycol (LMNG)Glyco-diosgenin (GDN)Amphipols (e.g., A8-35)Nanodiscs (e.g., MSP1D1)
Chemical Class Non-ionic detergentNon-ionic detergentNon-ionic detergentAmphipathic polymerLipid bilayer with scaffold protein
Critical Micelle Concentration (CMC) ~20-25 mM[1]~0.01 mM[1]~0.018 mMNot applicableNot applicable
Micelle/Particle Size Small (~3 kDa)Large, elongatedSmall, well-defined[2]Forms a belt around the proteinDefined by scaffold protein (e.g., ~10 nm)
Key Advantages Cost-effective, well-establishedLow CMC, high stability for many proteins[3]Low CMC, effective for eukaryotic proteins[4]Detergent-free final sample, high stabilityNear-native lipid environment, high stability[4]
Key Disadvantages High CMC, can be denaturingCan form large, heterogeneous micelles[2]Higher costRequires detergent for initial solubilizationComplex preparation, potential for heterogeneity
Experimental Evidence: The Case of the PANX1 Channel

A compelling example of the benefits of modern detergents comes from the structural studies of the human pannexin 1 (PANX1) channel. While not a direct comparison with OG, a 2022 study highlighted the superior performance of GDN in achieving a high-resolution cryo-EM structure of this channel. The researchers found that while styrene-maleic acid (SMA)-based native nanodiscs could be used to determine the heptameric stoichiometry of PANX1, the use of GDN yielded cryo-EM maps at a substantially higher resolution[2][4]. Other high-resolution structures of human PANX1 have also been successfully determined using digitonin, LMNG, and MSP-based nanodiscs, underscoring the utility of these OG alternatives for challenging membrane proteins[4].

Experimental Protocols: A Guide to Implementation

The successful application of these alternatives requires optimized experimental protocols. Below are generalized methodologies for detergent screening and the preparation of membrane proteins for cryo-EM using detergents and nanodiscs.

Detergent Screening Protocol

A systematic approach to screening various detergents is crucial for identifying the optimal conditions for a specific membrane protein.

  • Membrane Preparation:

    • Culture and harvest cells expressing the target membrane protein.

    • Lyse the cells and isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Solubilization Screening:

    • Aliquot the membrane suspension.

    • Add different detergents (e.g., OG, DDM, LMNG, GDN) to final concentrations above their respective CMCs (typically 1-2% w/v).

    • Incubate with gentle agitation for 1-4 hours at 4°C.

    • Separate the solubilized fraction from insoluble material by ultracentrifugation.

  • Analysis of Solubilization and Stability:

    • Analyze the supernatant (solubilized fraction) by SDS-PAGE and Western blotting to determine solubilization efficiency.

    • Assess the stability and monodispersity of the solubilized protein using techniques such as size-exclusion chromatography (SEC) and differential scanning fluorimetry (DSF).

Cryo-EM Sample Preparation with LMNG/GDN
  • Protein Purification:

    • Solubilize the membrane protein using the optimal detergent identified during screening.

    • Purify the protein-detergent complex using affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing the detergent at a concentration above its CMC.

  • Grid Preparation:

    • Apply 3-4 µL of the purified protein sample (typically at a concentration of 1-10 mg/mL) to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin film of the sample and plunge-freeze it in liquid ethane (B1197151) using a vitrification device.

  • Cryo-EM Data Collection and Processing:

    • Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope.

    • Collect a large dataset of images and process them using single-particle analysis software to obtain a high-resolution 3D reconstruction.

Nanodisc Reconstitution Protocol
  • Protein Solubilization and Purification:

    • Solubilize and purify the target membrane protein in a detergent such as DDM or LMNG as described above.

  • Nanodisc Assembly:

    • Mix the purified protein-detergent complex with a pre-solubilized lipid mixture (e.g., POPC/POPG) and the appropriate Membrane Scaffold Protein (MSP).

    • Remove the detergent slowly using methods like dialysis or adsorbent beads to allow for the self-assembly of nanodiscs.

  • Purification of Reconstituted Nanodiscs:

    • Separate the reconstituted nanodiscs containing the membrane protein from empty nanodiscs and aggregates using SEC.

  • Cryo-EM Grid Preparation and Analysis:

    • Prepare cryo-EM grids and collect data as described for detergent-solubilized samples.

Visualizing the Context: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for detergent screening and a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common class of membrane proteins studied by cryo-EM.

Experimental_Workflow cluster_prep Membrane Preparation cluster_screen Detergent Screening cluster_cryoem Cryo-EM Pipeline cell_culture Cell Culture & Harvest cell_lysis Cell Lysis cell_culture->cell_lysis ultracentrifugation Membrane Isolation cell_lysis->ultracentrifugation solubilization Solubilization with OG, LMNG, GDN, etc. ultracentrifugation->solubilization stability_analysis Stability & Monodispersity (SEC, DSF) solubilization->stability_analysis purification Purification (Affinity, SEC) stability_analysis->purification grid_prep Grid Preparation & Vitrification purification->grid_prep data_collection Data Collection grid_prep->data_collection structure_determination 3D Reconstruction data_collection->structure_determination GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 5. Gα activation GDP GDP G_protein->GDP 3. GDP release cAMP cAMP Effector->cAMP 6. 2nd messenger production Ligand Ligand Ligand->GPCR 1. Binding GTP GTP GTP->G_protein 4. GTP binding Downstream Downstream Signaling cAMP->Downstream

References

A Comparative Analysis of N-Octyl-D-glucamine and Other Glucosides for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance of N-Octyl-D-glucamine in comparison to other commonly used glucoside-based detergents. This report provides a comprehensive overview of their physicochemical properties, efficacy in membrane protein solubilization and stabilization, supported by experimental data and detailed protocols.

In the realm of membrane protein research, the selection of an appropriate detergent is a critical determinant for experimental success. N-Octyl-D-glucamine, a non-ionic surfactant, has emerged as a valuable tool for the solubilization and stabilization of these challenging proteins. This guide presents an objective comparison of the performance of N-Octyl-D-glucamine against other widely used glucosides, namely n-octyl-β-D-glucopyranoside (OG), n-dodecyl-β-D-maltopyranoside (DDM), and Lauryl Maltose Neopentyl Glycol (LMNG).

Physicochemical Properties: A Foundation for Performance

The behavior and efficacy of a detergent are largely governed by its physicochemical properties. Key parameters such as the critical micelle concentration (CMC), aggregation number, and micelle size dictate the detergent's interaction with membrane proteins and its overall performance in experimental settings.[1][2][3][4]

PropertyN-Octyl-D-glucaminen-octyl-β-D-glucopyranoside (OG)n-dodecyl-β-D-maltopyranoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)
Molecular Weight ( g/mol ) 293.40[5]292.37[6]510.62[7]1005.19[2]
Critical Micelle Concentration (CMC) (mM) Not explicitly found20-25~0.17[7]~0.01[2]
Aggregation Number Not explicitly found27-100[8]~78-149[1]Not explicitly found
Micelle Size (kDa) Not explicitly foundNot explicitly found~72[1]Not explicitly found
Appearance White Scaly Crystalline Powder[9]White powder[6]White powder[7]White to off-white powder[2]
Solubility Soluble in water, methanol, and ethanol[9]Soluble in water[6]Soluble in water[10]≥ 5% in water at 20°C[2]
Melting Point (°C) 121-124[3]~108-110224-226[10]Not explicitly found

Table 1: Physicochemical Properties of Selected Glucoside Detergents. This table summarizes key properties of N-Octyl-D-glucamine and other commonly used glucosides.

Performance in Membrane Protein Research

The ultimate measure of a detergent's utility lies in its ability to efficiently solubilize membrane proteins from the lipid bilayer while preserving their native structure and function. This section delves into the comparative performance of N-Octyl-D-glucamine and its counterparts in these critical applications.

Membrane Protein Solubilization

The process of extracting membrane proteins from their native lipid environment is a crucial first step in their characterization. The choice of detergent significantly impacts the yield and integrity of the solubilized protein. While direct comparative studies on the solubilization efficiency of N-Octyl-D-glucamine are limited, its properties suggest it is an effective solubilizing agent.[11]

dot

G cluster_workflow Membrane Protein Solubilization Workflow Membrane_Preparation Membrane Preparation Detergent_Screening Detergent Screening Membrane_Preparation->Detergent_Screening  Select Detergents (N-Octyl-D-glucamine, OG, DDM, etc.) Solubilization Solubilization Detergent_Screening->Solubilization  Incubate with membrane prep Centrifugation Ultracentrifugation Solubilization->Centrifugation  Separate soluble and insoluble fractions Analysis Analysis of Solubilized Protein Centrifugation->Analysis  Quantify protein yield and assess integrity

Figure 1: Experimental Workflow for Detergent Screening. This diagram outlines a typical workflow for screening different detergents to optimize membrane protein solubilization.

Protein Stabilization

Maintaining the structural and functional integrity of a membrane protein after its removal from the native membrane is paramount. Detergents play a crucial role in providing a stable, membrane-mimicking environment. The thermal stability of a protein in the presence of a detergent, often measured as its melting temperature (Tm), is a key indicator of the detergent's stabilizing effect. Higher Tm values suggest greater protein stability.[12]

dot

G Unfolded_Protein Unfolded Protein (High Fluorescence) Folded_Protein Folded Protein (Low Fluorescence) Folded_Protein->Unfolded_Protein Denaturation Ligand Stabilizing Ligand (e.g., Detergent Micelle) Ligand->Folded_Protein Binding & Stabilization Heat Heat Heat->Unfolded_Protein Heat->Folded_Protein

Figure 2: Principle of Thermal Shift Assay. This diagram illustrates how the binding of a stabilizing ligand, such as a detergent micelle, can increase the thermal stability of a protein, leading to a higher melting temperature.

Experimental Protocols

To facilitate the objective comparison of N-Octyl-D-glucamine and other glucosides in your own research, detailed experimental protocols for key assays are provided below.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which a surfactant begins to form micelles in an aqueous solution.

Methods:

  • Surface Tension Method:

    • Prepare a series of surfactant solutions of varying concentrations in deionized water.

    • Measure the surface tension of each solution using a tensiometer.

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension plateaus.

  • Fluorescence Spectroscopy Method (using a hydrophobic probe like pyrene):

    • Prepare surfactant solutions of varying concentrations.

    • Add a small aliquot of a pyrene (B120774) stock solution to each.

    • Excite the samples and measure the fluorescence emission spectrum.

    • The ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene is sensitive to the polarity of its microenvironment.

    • Plot the I1/I3 ratio against the surfactant concentration. A sharp decrease in the ratio indicates the partitioning of pyrene into the hydrophobic micellar core, and the inflection point corresponds to the CMC.

  • Conductivity Method (for ionic surfactants, but can be adapted for non-ionic surfactants with sensitive instrumentation):

    • Measure the electrical conductivity of surfactant solutions at various concentrations.

    • Plot conductivity versus surfactant concentration.

    • The CMC is identified by a distinct change in the slope of the plot.[13]

Protocol 2: Membrane Protein Solubilization Efficiency Assay

Objective: To quantify the efficiency of different detergents in solubilizing a target membrane protein.[14][15]

Materials:

  • Isolated cell membranes containing the target protein.

  • Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

  • Detergent stock solutions (e.g., 10% w/v of N-Octyl-D-glucamine, OG, DDM, LMNG).

  • Ultracentrifuge.

  • Protein quantification assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Membrane Preparation: Resuspend the isolated cell membranes in solubilization buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition: Aliquot the membrane suspension into separate tubes. Add each detergent to a final concentration above its CMC (typically 1-2% w/v).

  • Solubilization: Incubate the mixtures for 1-4 hours at 4°C with gentle agitation.

  • Separation: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.

  • Analysis:

    • Carefully collect the supernatant (solubilized fraction).

    • Resuspend the pellet in an equal volume of buffer.

    • Determine the protein concentration in both the supernatant and pellet fractions using a protein assay.

    • Analyze both fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to visualize the distribution of the protein between the soluble and insoluble fractions.

    • Calculate the solubilization efficiency as: (Amount of target protein in supernatant) / (Total amount of target protein in supernatant and pellet) x 100%.

Protocol 3: Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: To assess the thermal stability of a membrane protein in the presence of different detergents.[16]

Materials:

  • Purified membrane protein solubilized in a minimal amount of a mild detergent.

  • Thermal shift assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fluorescent dye (e.g., SYPRO Orange).

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

  • Detergent stock solutions.

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing the purified protein, thermal shift assay buffer, the fluorescent dye, and the detergent to be tested at a concentration above its CMC. Include a no-detergent control.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the dye.

  • Data Analysis:

    • As the protein unfolds, the hydrophobic dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • The midpoint of the transition, where the fluorescence is halfway between the minimum and maximum, is the melting temperature (Tm).

    • A higher Tm indicates greater protein stability in the presence of that specific detergent.

Conclusion

N-Octyl-D-glucamine presents itself as a promising non-ionic detergent for membrane protein research, offering a potentially milder alternative to some traditional glucosides. Its physicochemical properties, while not as extensively characterized in the literature as those of OG and DDM, suggest it is well-suited for forming stable micelles necessary for protein solubilization and stabilization.

The selection of the optimal detergent is highly protein-dependent. Therefore, the experimental protocols provided in this guide are intended to empower researchers to systematically and objectively evaluate the performance of N-Octyl-D-glucamine in comparison to other glucosides for their specific membrane protein of interest. By carefully considering the physicochemical properties and conducting empirical testing, researchers can make informed decisions to advance their structural and functional studies of these vital biomolecules.

References

Comparison of Quantitative Assays for Measuring Residual 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of residual 1-Deoxy-1-(octylamino)-D-glucitol. This compound, a secondary amine derivative of sorbitol, lacks a significant UV chromophore, necessitating analytical techniques that do not rely on ultraviolet light absorption for detection. The selection of an appropriate assay depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

The primary methods discussed include High-Performance Liquid Chromatography (HPLC) coupled with universal detectors like Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD), as well as Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity and specificity. A colorimetric method based on complexation is also presented as a lower-cost alternative.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical techniques for the quantification of residual this compound.

Parameter HPLC-CAD HPLC-ELSD LC-MS/MS Colorimetric Assay
Limit of Quantitation (LOQ) 50-100 ng/mL100-200 ng/mL0.1-1 ng/mL1-5 µg/mL
Linearity (R²) >0.995>0.99>0.998>0.98
Precision (%RSD) < 5%< 10%< 5%< 15%
Accuracy (% Recovery) 90-110%85-115%95-105%80-120%
Specificity ModerateModerateHighLow to Moderate
Analysis Time per Sample 15-20 min15-20 min10-15 min30-60 min
Instrumentation Cost HighMediumVery HighLow
Throughput HighHighHighLow to Medium

Experimental Protocols

HPLC with Charged Aerosol Detection (HPLC-CAD)

This method offers a good balance of sensitivity and universality for non-volatile analytes like this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: Mixed-mode or HILIC column (e.g., Obelisc N, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient: 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • CAD Settings: Evaporation temperature set to 35°C, Nitrogen gas pressure at 35 psi.

Sample Preparation:

  • Accurately weigh the sample containing residual this compound.

  • Dissolve and dilute the sample in a 50:50 mixture of water and acetonitrile to an appropriate concentration.

  • Filter the sample through a 0.45 µm nylon filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in 50:50 water/acetonitrile.

  • Perform serial dilutions to prepare calibration standards ranging from 25 ng/mL to 1000 ng/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and specific method, ideal for trace-level quantification.

Instrumentation:

  • UHPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Monitor for the specific precursor ion to product ion transition for this compound (e.g., [M+H]+ → fragment). These would need to be determined experimentally.

Sample and Standard Preparation: Follow the same procedure as for HPLC-CAD, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 50 ng/mL).

Colorimetric Assay (based on amine complexation)

A simple, low-cost method, but with lower specificity and sensitivity. This assay is based on the reaction of the secondary amine group with a complexing agent.

Reagents:

Procedure:

  • To 1 mL of the aqueous sample (or standard), add 0.5 mL of PBS and 0.2 mL of methyl orange solution.

  • Add 2 mL of chloroform and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic (bottom) layer to a cuvette.

  • Measure the absorbance at 420 nm against a blank prepared with water instead of the sample.

  • Quantify the concentration using a calibration curve prepared with known concentrations of this compound.

Visualizations

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve & Dilute p1->p2 p3 Filter (0.45 µm) p2->p3 a1 HPLC Injection p3->a1 a2 Chromatographic Separation a1->a2 a3 Detector (CAD/ELSD/MS) a2->a3 d1 Peak Integration a3->d1 d3 Concentration Calculation d1->d3 d2 Calibration Curve Generation d2->d3 result result d3->result Final Result

Caption: Workflow for HPLC-based quantification of this compound.

s1 Pipette 1 mL Sample/Standard s2 Add PBS and Methyl Orange s1->s2 s3 Add Chloroform & Vortex s2->s3 s4 Centrifuge to Separate Phases s3->s4 s5 Transfer Organic Layer s4->s5 s6 Measure Absorbance at 420 nm s5->s6 s7 Quantify using Calibration Curve s6->s7

Caption: Experimental workflow for the colorimetric assay.

cluster_lcms LC-MS/MS compound This compound (Analyte) lc Liquid Chromatography (Separation) compound->lc esi Electrospray Ionization ([M+H]+) lc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 det Detector q3->det

Caption: Logical diagram of the LC-MS/MS detection principle.

The Impact of N-Octyl-D-glucamine on GPCR Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent for solubilizing and stabilizing G-protein-coupled receptors (GPCRs) is a critical decision that profoundly influences experimental outcomes. This guide provides a comparative analysis of N-Octyl-D-glucamine's effect on GPCR activity, contrasting its performance with common alternatives and providing supporting experimental data and protocols.

N-Octyl-D-glucamine, and its closely related analog n-Octyl-β-D-glucopyranoside (OG), are non-ionic detergents frequently used for membrane protein research due to their high critical micelle concentration (CMC) and ease of removal by dialysis. However, for the study of sensitive transmembrane proteins like GPCRs, the choice of detergent involves a delicate balance between effective solubilization and the preservation of the receptor's native structure and function. Emerging evidence highlights a trade-off between the stabilizing effect of a detergent and the functional integrity of the reconstituted receptor.

Performance Comparison of Common Detergents

The selection of a detergent for GPCR studies should be guided by its ability to maintain the receptor's stability and support its functional activity, including ligand binding and G-protein coupling. While N-Octyl-D-glucamine offers advantages in certain applications, its use with GPCRs can be detrimental to their stability and function compared to other commonly used detergents.

Molecular dynamics simulations have shown that GPCRs in alkyl glucoside detergents like OG are highly dynamic, which can lead to the penetration of detergent molecules between the transmembrane helices, an initial step in receptor denaturation.[1] In contrast, longer-chain detergents such as n-Dodecyl-β-D-maltopyranoside (DDM) and newer generation detergents like Lauryl Maltose Neopentyl Glycol (LMNG) have been shown to provide a more stable environment for GPCRs.[1]

A key consideration is the trade-off between receptor stability and the preservation of its dynamic, functional state. Highly stabilizing detergents may lock the receptor in a specific conformation, potentially masking physiologically relevant states. Conversely, less rigid detergents might better preserve the receptor's ability to undergo conformational changes necessary for signaling, but at the cost of reduced stability.[2]

Physicochemical Properties of Selected Detergents

The physicochemical properties of a detergent, such as its CMC and micelle size, are crucial factors in its application for membrane protein research.

PropertyN-Octyl-D-glucamine (OG)n-Dodecyl-β-D-maltopyranoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)Digitonin
Molecular Weight ( g/mol ) ~292.4~510.6~991.2~1229.3
Critical Micelle Conc. (CMC) (mM) 20-25~0.17~0.010.25-0.5
Aggregation Number ~84~100~92~60
Micelle Molecular Weight (kDa) ~25~50~91~70-75
Impact on GPCR Stability and Ligand Binding

Experimental data demonstrates that the choice of detergent directly impacts the thermostability and ligand-binding affinity of GPCRs. A study on the thermostabilized neurotensin (B549771) receptor 1 (enNTS1) revealed that while LMNG provided the highest thermal stability, it resulted in the weakest agonist binding affinity compared to DDM and decyl maltoside (DM). This illustrates the potential for highly stabilizing detergents to constrain the receptor's conformational flexibility, which can affect ligand interactions.[2]

DetergentApo-enNTS1 Melting Temperature (Tm) (°C)NT(8-13) Ligand Binding Affinity (Kd, nM)
DM 50.4 ± 0.113.7 ± 3.3
DDM 71.2 ± 0.135.9 ± 5.1
LMNG 81.6 ± 0.294.9 ± 26

Data from a study on the thermostabilized neurotensin receptor 1 (enNTS1).[2]

Experimental Protocols

Radioligand Binding Assay for Detergent-Solubilized GPCRs

This protocol outlines a method for determining the ligand-binding properties of a detergent-solubilized GPCR.

Materials:

  • Purified, detergent-solubilized GPCR preparation

  • Radioligand specific for the GPCR of interest

  • Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with the detergent of choice at its CMC)

  • Non-specific binding control (a high concentration of a non-labeled competing ligand)

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add a constant amount of the solubilized GPCR preparation to each well.

  • For total binding wells, add a range of concentrations of the radioligand.

  • For non-specific binding wells, add the same range of radioligand concentrations along with a saturating concentration of the non-labeled competitor.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.

GPCR Thermostability Assay using Circular Dichroism

This protocol describes how to assess the thermal stability of a GPCR in different detergent solutions by monitoring changes in its secondary structure as a function of temperature.

Materials:

  • Purified, detergent-solubilized GPCR in the desired detergent buffer

  • Circular dichroism (CD) spectropolarimeter equipped with a temperature controller

  • Quartz cuvette with a suitable path length (e.g., 1 mm)

Procedure:

  • Prepare samples of the purified GPCR at a suitable concentration (typically 0.1-0.2 mg/mL) in the different detergent-containing buffers to be tested.

  • Record a baseline CD spectrum of the buffer alone at the starting temperature.

  • Load the GPCR sample into the cuvette and record an initial CD spectrum at a low temperature (e.g., 20°C) in the far-UV region (e.g., 190-260 nm).

  • Increase the temperature in a stepwise manner (e.g., 2°C increments) and allow the sample to equilibrate at each temperature for a few minutes.

  • Record a CD spectrum at each temperature point.

  • Monitor the change in the CD signal at a wavelength characteristic of the receptor's secondary structure (e.g., 222 nm for α-helical proteins).

  • Plot the CD signal at the chosen wavelength as a function of temperature.

  • The midpoint of the thermal transition in this plot is the melting temperature (Tm), which is an indicator of the protein's thermal stability. A higher Tm indicates greater stability.

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G-protein-coupled receptor (GPCR) signaling pathway.

Experimental_Workflow cluster_assays Functional & Stability Assays start Start: GPCR-expressing cell membrane solubilization Solubilization with different detergents (N-Octyl-D-glucamine, DDM, etc.) start->solubilization purification Purification (e.g., Affinity Chromatography) solubilization->purification ligand_binding Ligand Binding Assay (e.g., Radioligand Binding) purification->ligand_binding stability Thermostability Assay (e.g., Circular Dichroism) purification->stability g_protein_activation G-Protein Activation Assay (e.g., GTPγS Binding) purification->g_protein_activation data_analysis Data Analysis and Comparison ligand_binding->data_analysis stability->data_analysis g_protein_activation->data_analysis conclusion Conclusion: Optimal detergent for specific application data_analysis->conclusion

Caption: Experimental workflow for comparing the effects of different detergents on GPCR activity.

Detergent_Comparison_Logic cluster_properties Detergent Properties cluster_effects Effects on GPCR Detergent Detergent Choice Alkyl_Chain Alkyl Chain Length Detergent->Alkyl_Chain CMC Critical Micelle Concentration (CMC) Detergent->CMC Stability Structural Stability (Thermostability) Alkyl_Chain->Stability Longer chain often increases stability CMC->Stability Lower CMC can be more stabilizing Activity Functional Activity (Ligand Binding, G-protein coupling) Stability->Activity Trade-off: High stability may reduce flexibility for activation NOG N-Octyl-D-glucamine (Short Chain, High CMC) NOG->Stability Lower Stability NOG->Activity Potentially more disruptive to function DDM DDM (Longer Chain, Low CMC) DDM->Stability Higher Stability DDM->Activity Generally better preservation of function

Caption: Logical relationship between detergent properties and their impact on GPCR stability and activity.

References

Assessing Protein Purity: A Comparative Guide to Extraction with 1-Deoxy-1-(octylamino)-D-glucitol and Other Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent for protein extraction is a critical step that significantly influences the purity, yield, and functional integrity of the isolated proteins. This guide provides a comprehensive comparison of 1-Deoxy-1-(octylamino)-D-glucitol, a non-ionic detergent commonly known as n-Octyl-β-D-glucopyranoside (Octyl Glucoside), with other widely used detergents: Triton X-100 (non-ionic) and CHAPS (zwitterionic).

Performance Comparison of Detergents

The selection of an appropriate detergent is paramount, especially for the solubilization and purification of membrane proteins, as it must effectively disrupt the lipid bilayer while preserving the native conformation and activity of the protein of interest.[1] The table below summarizes the key physicochemical properties of Octyl Glucoside, Triton X-100, and CHAPS, and presents illustrative data on their performance in extracting a target membrane protein.

PropertyThis compound (Octyl Glucoside)Triton X-100CHAPS
Detergent Type Non-ionicNon-ionicZwitterionic
Molecular Weight ~292 g/mol ~625 g/mol (average)~615 g/mol
Critical Micelle Concentration (CMC) ~20-25 mM~0.2-0.9 mM6-10 mM
Micelle Molecular Weight ~25 kDa~60-90 kDa~6.15 kDa
Illustrative Total Protein Yield (mg/mL) 2.23.51.9
Illustrative Target Protein Purity (%) 857090
Key Characteristics Mild, easily dialyzable due to high CMC.[2]Good solubilization, but can be harsh on some proteins.[3]Mild, preserves protein-protein interactions.[4]

*Illustrative data is based on typical outcomes for membrane protein extraction and is intended for comparative purposes. Actual results will vary depending on the specific protein, cell type, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols provide a framework for membrane protein extraction and subsequent purity assessment.

Protocol 1: Membrane Protein Extraction

This protocol can be adapted for use with Octyl Glucoside, Triton X-100, or CHAPS by selecting the appropriate lysis buffer.

Materials:

  • Cultured cells expressing the target membrane protein (e.g., HEK293 cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (choose one):

    • Octyl Glucoside Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) this compound, protease inhibitor cocktail.

    • Triton X-100 Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (v/v) Triton X-100, protease inhibitor cocktail.

    • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) CHAPS, protease inhibitor cocktail.

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in the chosen ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Further disrupt cells by passing the lysate through a narrow-gauge needle or by sonication on ice.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Carefully collect the supernatant containing the solubilized proteins.

Protocol 2: Assessment of Protein Purity by SDS-PAGE and Densitometry

Materials:

  • Solubilized protein extract from Protocol 1

  • Laemmli sample buffer (2X)

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue or other protein stain

  • Gel imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Mix an aliquot of the protein extract with an equal volume of 2X Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Load the denatured protein samples onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by molecular weight.

  • Stain the gel with Coomassie Brilliant Blue and then destain to visualize protein bands.

  • Capture a high-resolution image of the gel.

  • Using densitometry software, quantify the intensity of the band corresponding to the target protein and the total intensity of all bands in the same lane.

  • Calculate the purity of the target protein as: (Intensity of target protein band / Total intensity of all bands in the lane) x 100%.

Mandatory Visualization

Experimental Workflow for Protein Extraction and Purity Assessment

The following diagram illustrates the general workflow for extracting a target membrane protein and assessing its purity.

experimental_workflow cluster_extraction Protein Extraction cluster_purity_assessment Purity Assessment cell_pellet Cell Pellet lysis Cell Lysis (Detergent Solubilization) cell_pellet->lysis Add Lysis Buffer centrifugation1 Centrifugation lysis->centrifugation1 supernatant Solubilized Protein Extract centrifugation1->supernatant Collect Supernatant sds_page SDS-PAGE supernatant->sds_page Load Sample staining Gel Staining sds_page->staining imaging Gel Imaging staining->imaging densitometry Densitometry Analysis imaging->densitometry purity Purity Calculation (%) densitometry->purity

Caption: General workflow for membrane protein extraction and purity assessment.

Wnt Signaling Pathway at the Plasma Membrane

The Wnt signaling pathway plays a crucial role in cell fate determination and is initiated by the binding of a Wnt ligand to its receptors on the cell surface. The extraction of these membrane-bound receptors, such as Frizzled (FZD) and LRP5/6, is a common application for the detergents discussed.

wnt_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space wnt Wnt Ligand fzd Frizzled (FZD) Receptor wnt->fzd Binds lrp LRP5/6 Co-receptor wnt->lrp Binds dsh Dishevelled (Dsh) fzd->dsh Recruits axin Axin lrp->axin Recruits destruction_complex Destruction Complex dsh->destruction_complex Inhibits gsk3 GSK3β apc APC beta_catenin β-catenin nucleus Nucleus beta_catenin->nucleus Translocates to Nucleus (Wnt ON) destruction_complex->beta_catenin Phosphorylates for Degradation

Caption: Simplified diagram of the Wnt signaling pathway at the plasma membrane.

References

N-Octyl-β-D-glucopyranoside: A Detergent Enabling High-Resolution Insights into Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

N-Octyl-β-D-glucopyranoside (N-OG) has established itself as a valuable tool in structural biology, facilitating the determination of numerous protein structures. Its efficacy in solubilizing and stabilizing membrane proteins, in particular, has led to significant breakthroughs in understanding their complex mechanisms. This guide provides a comparative analysis of N-OG's performance against other detergents, supported by experimental data from successfully solved protein structures.

N-Octyl-β-D-glucopyranoside is a non-ionic detergent widely employed for the solubilization, purification, and crystallization of membrane proteins.[1][2][3][4][5] Its relatively high critical micelle concentration (CMC) of approximately 20-25 mM allows for its straightforward removal from protein samples via dialysis, a crucial step for subsequent structural and functional studies.[3]

Performance Comparison with Alternative Detergents

The choice of detergent is a critical parameter in the successful crystallization of membrane proteins. While N-OG has proven effective in numerous cases, its performance relative to other commonly used detergents, such as n-dodecyl-β-D-maltopyranoside (DDM), can be protein-dependent.

For instance, in the structural determination of the neurotransmitter transporter LeuT, functional studies were conducted using DDM, while crystallization was achieved in N-OG.[6] Interestingly, the crystal structure revealed that an N-OG molecule was bound to the transporter's second substrate (S2) binding site, leading to an inhibitory conformation. This highlights a key consideration for researchers: the detergent itself can sometimes interact with the protein of interest, potentially influencing its function.

In other studies, N-OG has been shown to be beneficial for the crystallization of even soluble proteins, where it can improve crystal growth characteristics by reducing the formation of microcrystals and promoting the growth of larger, single crystals.

Case Studies: Successful Protein Structures Solved Using N-OG

To illustrate the utility of N-OG in protein crystallography, we present two case studies with detailed experimental data.

Porin from Rhodobacter capsulatus (PDB ID: 2POR)

Porins are channel-forming proteins found in the outer membranes of Gram-negative bacteria. The structure of porin from Rhodobacter capsulatus was determined to a resolution of 1.8 Å using N-OG as the detergent.[7]

Table 1: Crystallization Data for Porin (PDB: 2POR)

ParameterValue
Detergent n-Octyl-β-D-glucopyranoside (N-OG)
Crystallization Method Vapor Diffusion
Precipitant Polyethylene glycol
pH Not specified in PDB entry
Temperature (°C) Not specified in PDB entry
Resolution (Å) 1.80
R-Value Work 0.186
R-Value Free Not specified in PDB entry
Data sourced from the RCSB Protein Data Bank entry 2POR.[7]
Bovine Rhodopsin (PDB ID: 1GZM)

Rhodopsin is a G-protein coupled receptor (GPCR) crucial for vision. Its structure was solved to 2.65 Å resolution in a trigonal crystal form using N-OG.[8][9] The study notes that an ordered detergent molecule was observed stabilizing a kink in one of the transmembrane helices.[8][9] In the broader context of GPCR crystallization, while DDM is also widely used, N-OG has been shown to be effective, although in some cases, purification in octyl glucoside can be slightly less efficient.[10]

Table 2: Crystallization Data for Bovine Rhodopsin (PDB: 1GZM)

ParameterValue
Detergent n-Octyl-β-D-glucopyranoside (N-OG)
Crystallization Method Vapor Diffusion
Precipitant Not specified in PDB entry
pH Not specified in PDB entry
Temperature (°C) Not specified in PDB entry
Resolution (Å) 2.65
R-Value Work 0.202
R-Value Free 0.235
Data sourced from the RCSB Protein Data Bank entry 1GZM.[8]

Experimental Protocols

The successful crystallization of membrane proteins is a multi-step process that requires careful optimization. A general workflow for membrane protein crystallization using the vapor diffusion method is outlined below.

General Experimental Workflow for Membrane Protein Crystallization

experimental_workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Structure Determination Expression 1. Overexpression of Target Protein MembranePrep 2. Membrane Preparation Expression->MembranePrep Solubilization 3. Solubilization with N-OG MembranePrep->Solubilization Purification 4. Affinity & Size Exclusion Chromatography Solubilization->Purification Screening 5. Crystallization Screening (Vapor Diffusion) Purification->Screening Optimization 6. Optimization of Crystal Growth Screening->Optimization Harvesting 7. Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction 8. X-ray Diffraction Data Collection Harvesting->Diffraction Solving 9. Structure Solution & Refinement Diffraction->Solving

A generalized workflow for membrane protein crystallization.
Detailed Method for Vapor Diffusion Crystallization

The vapor diffusion method, in either a hanging-drop or sitting-drop format, is a commonly employed technique for protein crystallization.[11][12] A small drop containing the purified protein mixed with a crystallization screening solution is allowed to equilibrate with a larger reservoir of the screening solution. This gradual evaporation of water from the drop slowly increases the concentration of both the protein and the precipitant, driving the system towards supersaturation and, ideally, crystal formation.[11][12][13]

Signaling Pathway Visualization

To provide a biological context for the utility of these structural studies, we present a simplified signaling pathway for bacteriorhodopsin, a light-driven proton pump that has been extensively studied using structural biology techniques.

Simplified Bacteriorhodopsin Photocycle

bacteriorhodopsin_photocycle bR bR (ground state) K K bR->K photon (light absorption) L L K->L M1 M1 L->M1 H+ release to extracellular side M2 M2 M1->M2 N N M2->N H+ uptake from cytoplasm O O N->O O->bR

The photocycle of bacteriorhodopsin, a light-driven proton pump.[6]

References

N-Octyl-D-glucamine in Protein-Lipid Interaction Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of membrane protein-lipid interactions, the choice of solubilizing agent is a critical determinant of experimental success. This guide provides a comprehensive evaluation of N-Octyl-D-glucamine, a non-ionic detergent, and objectively compares its performance with other commonly used alternatives. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to empower informed decision-making in your research endeavors.

Introduction to N-Octyl-D-glucamine and its Role in Membrane Protein Research

N-Octyl-D-glucamine, also known as Octylglucoside (OG), is a non-ionic detergent widely employed for the solubilization, purification, and functional reconstitution of membrane proteins.[1] Its amphipathic nature, characterized by a hydrophilic glucamine headgroup and a hydrophobic octyl tail, allows it to effectively disrupt lipid bilayers and form mixed micelles with membrane proteins, thereby maintaining their solubility in aqueous solutions.[1][2] The selection of an appropriate detergent is paramount for preserving the native structure and biological activity of membrane proteins upon their removal from the native lipid environment.[3]

Performance Comparison of N-Octyl-D-glucamine with Alternative Detergents

The efficacy of a detergent is evaluated based on its ability to solubilize the target protein while preserving its structural integrity and function. This section provides a comparative analysis of N-Octyl-D-glucamine against other frequently used detergents, including n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Lauryldimethylamine-N-oxide (LDAO).

Physicochemical Properties

The physicochemical properties of a detergent, such as its critical micelle concentration (CMC) and micelle size, significantly influence its behavior and application. The CMC is the concentration above which detergent monomers self-assemble into micelles.[4]

DetergentAbbreviationTypeCMC (mM)Micelle Molecular Weight (kDa)
N-Octyl-D-glucamine OG Non-ionic ~20-25 ~25
n-Dodecyl-β-D-maltosideDDMNon-ionic~0.17~50
Lauryl Maltose Neopentyl GlycolLMNGNon-ionic~0.01~91
Lauryldimethylamine-N-oxideLDAOZwitterionic~1-2~18

This table summarizes key physicochemical properties of commonly used detergents in membrane protein research.[3][5][6]

Impact on Protein Stability and Function

A crucial aspect of detergent selection is its impact on the stability and functionality of the target membrane protein. The melting temperature (Tm) is a common metric for assessing protein stability, with a higher Tm indicating greater stability.[3] Ligand binding affinity (Kd) is a measure of a protein's functional integrity.

Thermal Stability of a Model GPCR in Different Detergents

DetergentMelting Temperature (Tm) in °C
N-Octyl-D-glucamine (OG) 42.5
n-Dodecyl-β-D-maltoside (DDM)55.2
Lauryl Maltose Neopentyl Glycol (LMNG)68.1
Lauryldimethylamine-N-oxide (LDAO)48.7

This table presents data from a study that measured the thermal stability of a G-protein coupled receptor (GPCR) in the presence of different detergents. A higher Tm indicates greater protein stability in that detergent.[3]

Ligand Binding Affinity of a Neurotensin (B549771) Receptor 1 (NTS1) in Different Detergents

DetergentLigand Binding Affinity (Kd) in nM
Decyl Maltoside (DM)13.7 ± 3.3
n-Dodecyl-β-D-maltoside (DDM)35.9 ± 5.1
Lauryl Maltose Neopentyl Glycol (LMNG)94.9 ± 26

This table shows the binding affinity of the neurotensin peptide NT(8-13) to a thermostabilized neurotensin receptor 1 (enNTS1) solubilized in different detergents. A lower Kd value indicates a higher binding affinity.[7] While this study did not include N-Octyl-D-glucamine, it highlights the significant influence of the detergent environment on ligand-protein interactions.

Experimental Protocols for Evaluating Protein-Lipid Interactions

This section provides detailed methodologies for key experiments used to assess the impact of N-Octyl-D-glucamine and other detergents on protein-lipid interactions.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins in their near-native state. The choice of detergent is critical for obtaining well-dispersed, structurally intact protein particles.

Protocol:

  • Protein Solubilization and Purification:

    • Solubilize membrane proteins from the lipid bilayer using the desired detergent (e.g., N-Octyl-D-glucamine, DDM, or LMNG) at a concentration above its CMC (typically 1-2% w/v).[3]

    • Purify the protein-detergent complex using affinity and size-exclusion chromatography, maintaining the detergent concentration above the CMC throughout the process.

  • Grid Preparation:

    • Set up a vitrification device (e.g., Vitrobot) at 4°C and 100% humidity.

    • Apply 3-4 µL of the purified protein-detergent complex (typically at 1-5 mg/mL) to a glow-discharged cryo-EM grid.

    • For some samples, supplementing with a low concentration of a different detergent, such as 0.05% v/v β-OG, immediately before freezing can improve particle distribution.[8]

    • Blot the grid to create a thin aqueous film and plunge-freeze it into liquid ethane.[8]

  • Data Collection and Analysis:

    • Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope.

    • Collect a large dataset of particle images and process them using single-particle analysis software to reconstruct the 3D structure of the membrane protein.

cryo_em_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing Solubilization Membrane Protein Solubilization (e.g., N-Octyl-D-glucamine) Purification Purification (Affinity & SEC) Solubilization->Purification Grid_Prep Cryo-EM Grid Preparation Purification->Grid_Prep Vitrification Plunge Freezing in Liquid Ethane Grid_Prep->Vitrification Microscopy Electron Microscopy Data Collection Vitrification->Microscopy Image_Processing Single Particle Image Processing Microscopy->Image_Processing Reconstruction 3D Structure Reconstruction Image_Processing->Reconstruction

Cryo-EM workflow for membrane proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides dynamic and structural information about membrane proteins in a solution state. The choice of detergent is crucial for obtaining high-quality spectra.

Protocol:

  • Sample Preparation:

    • Prepare uniformly ¹⁵N- or ¹³C-labeled membrane protein.

    • Solubilize and purify the protein in the detergent of choice (e.g., N-Octyl-D-glucamine, DDM, or a mixed micelle system).[9]

    • Concentrate the protein-detergent complex to a final concentration of approximately 0.5 mM in a suitable NMR buffer.[9] The detergent concentration should be well above the CMC, typically in the range of 100-150 mM.[9]

  • NMR Data Acquisition:

    • Record 2D ¹H-¹⁵N correlation spectra (e.g., TROSY-HSQC) to assess the quality of the sample. Well-dispersed and sharp peaks indicate a folded and homogenous protein.

    • Acquire multidimensional NMR experiments (e.g., 3D HNCA, HNCO, etc.) for resonance assignment and structure determination.

  • Data Analysis:

    • Process the NMR data to assign the chemical shifts of the protein backbone and side chains.

    • Use distance and dihedral angle restraints derived from the NMR data to calculate the 3D structure of the protein.

nmr_workflow cluster_sample Sample Preparation cluster_data NMR Analysis Expression Isotope-Labeled Protein Expression Solubilization Solubilization in Detergent Micelles (e.g., N-Octyl-D-glucamine) Expression->Solubilization Purification Purification & Concentration Solubilization->Purification Acquisition NMR Data Acquisition (e.g., 2D HSQC, 3D experiments) Purification->Acquisition Processing Data Processing & Resonance Assignment Acquisition->Processing Structure Structure Calculation & Analysis Processing->Structure

NMR spectroscopy workflow for membrane proteins.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative analysis of binding thermodynamics between a membrane protein and its ligand, including lipids.

Protocol:

  • Sample Preparation:

    • Prepare the purified membrane protein solubilized in the desired detergent (e.g., N-Octyl-D-glucamine) in the ITC buffer.

    • Prepare the lipid ligand (e.g., liposomes or lipid-detergent mixed micelles) in the exact same buffer to minimize heat of dilution effects.

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the lipid solution into the injection syringe.

    • Perform a series of injections of the lipid solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10]

itc_workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein in Detergent (e.g., N-Octyl-D-glucamine) Titration Titration of Ligand into Protein Solution Protein_Prep->Titration Ligand_Prep Lipid Ligand (Liposomes/Micelles) Ligand_Prep->Titration Integration Integration of Heat Pulses Titration->Integration Fitting Fitting to Binding Model Integration->Fitting Thermodynamics Determine Kd, n, ΔH, and ΔS Fitting->Thermodynamics

Isothermal titration calorimetry workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, including the binding of membrane proteins to lipid bilayers.

Protocol:

  • Sensor Chip Preparation:

    • Prepare a lipid bilayer on a sensor chip (e.g., L1 chip). This can be achieved by injecting liposomes over the sensor surface.

    • Wash the surface with a solution containing a mild detergent like 40 mM N-Octyl-D-glucamine to remove loosely bound lipids and stabilize the bilayer.[11]

  • Binding Analysis:

    • Inject the purified membrane protein, solubilized in a suitable running buffer containing a detergent at a concentration below its CMC, over the lipid-coated sensor chip.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation of the protein to the lipid bilayer.

  • Data Analysis:

    • Analyze the sensorgrams to determine the kinetic parameters of the interaction, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[12]

spr_workflow cluster_prep Sensor Chip Preparation cluster_analysis Binding Analysis Liposome_Prep Prepare Liposomes Chip_Coating Coat Sensor Chip with Lipid Bilayer Liposome_Prep->Chip_Coating Stabilization Stabilize with Detergent (e.g., N-Octyl-D-glucamine) Chip_Coating->Stabilization Protein_Injection Inject Solubilized Membrane Protein Stabilization->Protein_Injection Signal_Detection Real-time SPR Signal Detection Protein_Injection->Signal_Detection Kinetic_Analysis Determine ka, kd, Kd Signal_Detection->Kinetic_Analysis

Surface plasmon resonance workflow.

Conclusion

The selection of an appropriate detergent is a critical step in the study of membrane protein-lipid interactions. N-Octyl-D-glucamine, with its high CMC and relatively small micelle size, offers advantages in certain applications, such as ease of removal by dialysis. However, comparative data suggests that for enhancing the stability of some membrane proteins, particularly GPCRs, detergents with larger headgroups and lower CMCs like DDM and LMNG may be more effective.[7][13] The optimal choice of detergent is protein-dependent and often requires empirical screening.[14] The experimental protocols provided in this guide offer a framework for systematically evaluating the impact of N-Octyl-D-glucamine and other detergents on the structure and function of your membrane protein of interest, enabling a more rational approach to experimental design.

References

The Superior Performance of LMNG in GPCR Crystallization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural biology of G-protein coupled receptors (GPCRs), the choice of detergent is a critical factor that can determine the success or failure of crystallization experiments. This guide provides an objective comparison of two commonly used detergents, N-Octyl-D-glucamine (OG) and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), highlighting the superior performance of LMNG in stabilizing GPCRs for structural studies.

While both detergents have been employed in GPCR research, evidence from thermostability studies and the broader consensus within the scientific community indicate that LMNG offers significant advantages in maintaining the structural integrity of these notoriously unstable proteins. This enhanced stability often translates to a higher likelihood of obtaining well-diffracting crystals suitable for high-resolution structure determination.

Detergent Properties: A Tale of Two Architectures

The fundamental differences in the molecular architecture of OG and LMNG underpin their distinct effects on GPCR stability. OG is a conventional, non-ionic detergent with a short alkyl chain and a glucose headgroup. In contrast, LMNG belongs to a newer class of "neopentyl glycol" detergents, featuring two hydrophilic maltose headgroups and two hydrophobic dodecyl chains attached to a central quaternary carbon. This branched structure is key to its enhanced stabilizing properties.[1]

Molecular dynamics simulations have shown that the branched alkyl chains of LMNG pack more effectively around the hydrophobic transmembrane regions of GPCRs compared to single-chain detergents like dodecyl maltoside (DDM), a close relative of OG.[1] This superior packing is thought to better mimic the native lipid bilayer, thereby preventing the denaturation that can occur in harsher detergents. Furthermore, LMNG's two polar head groups can form bifurcated hydrogen bonds with the intracellular and extracellular loops of the receptor, further restricting conformational flexibility and enhancing stability.[1]

Quantitative Comparison: Thermostability of the Adenosine (B11128) A2A Receptor

A direct comparison of the thermostability of a thermostabilized mutant of the human adenosine A2A receptor (A₂A R) in different detergents provides compelling quantitative evidence for the superiority of the neopentyl glycol scaffold. The melting temperature (Tm), a measure of protein stability, was significantly higher in LMNG and related neopentyl glycol detergents compared to a glucoside-based neopentyl glycol detergent (OGNG), which shares a similar headgroup with OG.

DetergentApparent Melting Temperature (Tm) of A₂A R (°C)
Lauryl Maltose Neopentyl Glycol (LMNG)44.2 ± 0.2
Decyl Maltose Neopentyl Glycol (DMNG)33.9 ± 0.2
Octyl Glucose Neopentyl Glycol (OGNG)24.2 ± 0.6

Data sourced from a study on the stability of a thermostabilized A₂A receptor mutant.

These results clearly demonstrate the enhanced stabilizing effect of the longer alkyl chains and the maltose headgroups characteristic of LMNG. The significantly lower Tm in OGNG suggests that detergents with shorter alkyl chains and glucose headgroups, like OG, are less effective at preserving the structural integrity of GPCRs.

Experimental Protocols: Case Studies in GPCR Crystallization

Case Study 1: Adenosine A₂A Receptor Crystallization (LMNG)

The adenosine A₂A receptor has been successfully crystallized in complex with an engineered G protein using LMNG for purification.

Methodology:

  • Solubilization: The A₂A R, expressed in Sf9 insect cells, is solubilized from membranes using a buffer containing 1% (w/v) DDM, 0.2% (w/v) cholesteryl hemisuccinate (CHS), and protease inhibitors.

  • Purification: The solubilized receptor is purified using affinity chromatography. During this step, the detergent is exchanged from DDM to one containing 0.01% (w/v) LMNG and 0.002% (w/v) CHS.

  • Complex Formation: The purified receptor is then incubated with an engineered mini-G protein to form a stable complex.

  • Size-Exclusion Chromatography: The complex is further purified by size-exclusion chromatography in a buffer containing 0.00075% (w/v) LMNG, 0.00015% (w/v) CHS, and other necessary components.

  • Crystallization: The purified complex is concentrated and used for crystallization trials, often employing vapor diffusion methods.

Case Study 2: Rhodopsin Crystallization (OG)

Rhodopsin, a more stable and abundant GPCR, has been crystallized using OG.

Methodology:

  • Solubilization: Rhodopsin is extracted from native bovine rod outer segment (ROS) membranes using a buffer containing 1% (w/v) n-Octyl-β-D-glucoside.

  • Purification: The solubilized rhodopsin is purified using affinity chromatography on a 1D4 antibody-coupled resin. The column is washed with a buffer containing a lower concentration of OG (e.g., 0.1%).

  • Elution: The purified rhodopsin is eluted from the column.

  • Crystallization: The purified and concentrated rhodopsin is used to set up crystallization trials, typically using vapor diffusion in the presence of precipitants like ammonium (B1175870) sulfate.[2][3]

It is important to note that rhodopsin's inherent stability makes it amenable to crystallization in a wider range of detergents, including the harsher OG. For less stable GPCRs, LMNG is often the detergent of choice.

Signaling Pathways and Experimental Workflow

To provide a comprehensive resource, we include diagrams of the signaling pathways for two well-studied GPCRs and a generalized experimental workflow for GPCR crystallization.

GPCR_Crystallization_Workflow General Experimental Workflow for GPCR Crystallization A GPCR Expression (e.g., Insect or Mammalian Cells) B Membrane Preparation A->B C Solubilization (Detergent Extraction) B->C D Affinity Chromatography (Purification & Detergent Exchange) C->D E Size-Exclusion Chromatography (Homogeneity Assessment) D->E F Concentration of Purified GPCR E->F G Crystallization Trials (e.g., Vapor Diffusion, LCP) F->G H Crystal Optimization & Harvesting G->H I X-ray Diffraction & Structure Determination H->I

Caption: A generalized workflow for GPCR crystallization.

A2A_Receptor_Signaling Adenosine A₂A Receptor Signaling Pathway cluster_membrane Cell Membrane A2AR A₂A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces from ATP Adenosine Adenosine Adenosine->A2AR binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

Caption: The canonical signaling pathway of the Adenosine A₂A Receptor.[4][5][6][7][8]

B2_Adrenergic_Receptor_Signaling β₂-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane B2AR β₂-Adrenergic Receptor Gs Gs Protein B2AR->Gs activates Gi Gi Protein B2AR->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP cAMP AC->cAMP produces from ATP Agonist Agonist (e.g., Epinephrine) Agonist->B2AR binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Inhibition Inhibition of AC

Caption: The dual Gs and Gi signaling pathways of the β₂-Adrenergic Receptor.[9][10][11][12][13]

Conclusion

References

Navigating the Oligomeric Maze: A Comparative Guide to Detergents for Validating Protein Oligomeric States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, determining the precise oligomeric state of a protein is paramount for understanding its function, mechanism of action, and for the development of targeted therapeutics. This is particularly challenging for membrane proteins, which require solubilization and stabilization by detergents that can influence their native assembly. This guide provides an objective comparison of 1-Deoxy-1-(octylamino)-D-glucitol (n-Octyl-β-D-glucopyranoside, OG) and other common detergents—n-Dodecyl-β-D-maltopyranoside (DDM), Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), and Lauryldimethylamine-N-oxide (LDAO)—in the validation of protein oligomeric states, supported by experimental data and detailed protocols.

Performance Comparison of Detergents

The choice of detergent is a critical variable that can significantly impact the stability and observed oligomeric state of a protein. The ideal detergent should mimic the native lipid bilayer, preserving the protein's structure and function without inducing artificial aggregation or dissociation. Below is a summary of the physicochemical properties of commonly used detergents.

DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Aggregation NumberKey Characteristics
This compound (OG) Non-ionic (glucosidic)~20-25~25~80-100High CMC, forms small micelles, can be harsh on some proteins.[1]
n-Dodecyl-β-D-maltopyranoside (DDM) Non-ionic (maltosidic)~0.17~50-70~98-140Mild, widely used, good for stabilizing a variety of membrane proteins.[1]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic (maltosidic)~0.01~91-393~400Novel detergent, excellent for stabilizing fragile membrane protein complexes.[1][2]
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic~1-2~18-22~76Can be more denaturing but effective for certain proteins; useful in native mass spectrometry.[3]

The selection of a detergent is often empirical and protein-dependent. For instance, while DDM is a common starting point due to its mild nature, LMNG has shown superior ability in preserving the structure of more delicate complexes like G-protein coupled receptors (GPCRs).[2] LDAO, although potentially harsher, can be advantageous in native mass spectrometry by promoting charge reduction and facilitating the analysis of protein-lipid interactions.[3]

Experimental Protocols for Oligomeric State Validation

Validating the oligomeric state of a protein requires a multi-pronged approach using orthogonal techniques. Here, we provide detailed methodologies for three key experiments: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Dynamic Light Scattering (DLS), and Native Mass Spectrometry (Native MS).

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique to determine the absolute molar mass of a protein-detergent complex in solution, independent of its shape.[4]

Protocol:

  • System Preparation: Equilibrate the SEC column (e.g., Superdex 200 Increase) with a filtered and degassed mobile phase containing the buffer of choice (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) and the desired detergent at a concentration above its critical micelle concentration (CMC) (e.g., 1.5x CMC).

  • Sample Preparation: Prepare the purified protein sample in the same mobile phase as the SEC equilibration buffer. The protein concentration should be optimized for detection by both UV and MALS detectors (typically 0.5-2 mg/mL).

  • Injection and Data Acquisition: Inject the protein sample onto the equilibrated SEC column. Data is collected simultaneously from the UV detector, MALS detector, and a refractive index (RI) detector.

  • Data Analysis: The data from the three detectors are used to calculate the molar mass of the protein-detergent complex. The contribution of the detergent micelle can be subtracted to determine the molar mass of the protein alone, thus revealing its oligomeric state.[5] This analysis requires knowledge of the refractive index increment (dn/dc) of the protein and the detergent.

Detergent Considerations:

  • For initial screening, DDM is often a good choice due to its mildness.

  • If the protein appears aggregated or dissociated in DDM, switching to a more stabilizing detergent like LMNG may be beneficial.[2]

  • The high CMC of OG requires a higher concentration in the mobile phase, which can sometimes lead to a higher background signal in the RI detector.

SEC_MALS_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Result Equilibrate Equilibrate SEC Column (Buffer + Detergent) Prepare Prepare Protein Sample (in same buffer) Inject Inject Sample Prepare->Inject Detect Data Acquisition (UV, MALS, RI) Inject->Detect Analyze Calculate Molar Mass Detect->Analyze Oligomer Determine Oligomeric State Analyze->Oligomer

SEC-MALS Experimental Workflow.
Dynamic Light Scattering (DLS)

DLS provides a rapid assessment of the hydrodynamic radius (Rh) and polydispersity of a protein-detergent complex, offering insights into its aggregation state.[6][7]

Protocol:

  • Sample Preparation: Prepare the protein sample in a filtered buffer containing the detergent of interest at a concentration above its CMC. A typical protein concentration is 0.5-1 mg/mL. It is crucial to centrifuge or filter the sample immediately before measurement to remove any large aggregates or dust.

  • Instrument Setup: Set the measurement temperature and allow the instrument to equilibrate.

  • Data Acquisition: Place the cuvette with the sample in the DLS instrument and initiate data collection. The instrument measures the fluctuations in scattered light intensity over time.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation. A monodisperse sample will show a single peak in the size distribution, while a polydisperse or aggregated sample will show multiple peaks or a broad distribution.[8]

Detergent Considerations:

  • It is essential to measure the size of the empty detergent micelles as a baseline.

  • The difference in hydrodynamic radius between the empty micelle and the protein-detergent complex can indicate the presence of the protein within the micelle.

  • Comparing the polydispersity of the sample in different detergents can help identify the one that best maintains the protein in a homogenous, non-aggregated state.

Native Mass Spectrometry (Native MS)

Native MS allows for the direct measurement of the mass of the intact protein complex, providing unambiguous determination of its oligomeric state and stoichiometry.[9]

Protocol:

  • Sample Preparation: Buffer exchange the purified protein-detergent complex into a volatile buffer, such as ammonium (B1175870) acetate, containing the detergent at a concentration typically 1-2 times its CMC.

  • Nano-electrospray Ionization (nESI): Introduce the sample into the mass spectrometer via nESI. The protein-detergent complex is ionized in the gas phase.

  • Collision-Induced Dissociation (CID): Apply collisional energy in the gas phase to gently dissociate the detergent micelle from the protein complex, while preserving the non-covalent interactions within the oligomer.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the intact protein complex is measured by the mass analyzer.

  • Data Analysis: The resulting mass spectrum shows a series of peaks corresponding to different charge states of the intact complex. Deconvolution of this spectrum yields the molecular weight of the complex, from which the oligomeric state can be determined.[10][11]

Detergent Considerations:

  • Detergents with lower molecular weights and weaker interactions with the protein, such as C8E4 and LDAO, are often preferred for native MS as they are more easily removed in the gas phase.[3]

  • DDM and LMNG can also be used, but may require higher collisional energies for micelle dissociation, which can sometimes lead to partial unfolding or dissociation of the protein complex.[9]

Mandatory Visualization: GPCR Signaling Pathway

G-protein coupled receptors (GPCRs) are a large family of membrane proteins that often form dimers or higher-order oligomers, which is crucial for their signaling function. The diagram below illustrates a simplified signaling pathway involving GPCR dimerization.

GPCR_Signaling cluster_membrane Cell Membrane cluster_receptor Receptor Activation cluster_gprotein G-Protein Cascade cluster_response Cellular Response Extracellular Extracellular Intracellular Intracellular Ligand Ligand GPCR_Monomer1 GPCR Monomer Ligand->GPCR_Monomer1 Binding GPCR_Dimer GPCR Dimer (Active) GPCR_Monomer1->GPCR_Dimer GPCR_Monomer2 GPCR Monomer GPCR_Monomer2->GPCR_Dimer G_Protein G-Protein (inactive) GPCR_Dimer->G_Protein Activation G_Protein_Active G-Protein (active) G_Protein->G_Protein_Active GDP -> GTP Effector Effector Enzyme G_Protein_Active->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Signal Transduction

GPCR Dimerization and Signal Transduction.

This guide provides a framework for the systematic evaluation of detergents for the validation of protein oligomeric states. The optimal choice of detergent is protein-specific and often requires screening of several candidates. By employing a combination of the experimental techniques described, researchers can confidently determine the native oligomeric state of their protein of interest, a critical step in both basic research and drug development.

References

Assessing the Impact of N-Octyl-D-glucamine on Lipidomics Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the choice of detergent for sample preparation is a critical step that can significantly influence the final lipid profile. This guide provides an objective comparison of N-Octyl-D-glucamine and other commonly used detergents in lipidomics analysis, supported by available experimental data. We will delve into their performance in lipid solubilization, their compatibility with mass spectrometry, and provide detailed experimental protocols.

Performance Comparison of Detergents in Lipid Analysis

The ideal detergent for lipidomics should efficiently solubilize a wide range of lipid classes from complex biological samples without introducing significant bias or interfering with downstream analysis. While direct comparative studies focusing solely on N-Octyl-D-glucamine for broad lipidomics are limited, we can synthesize data from studies on membrane protein and lipid raft solubilization to draw informative comparisons.

Physicochemical Properties of Common Detergents

The behavior of a detergent is largely governed by its physicochemical properties, such as its critical micelle concentration (CMC) and aggregation number. These properties influence the detergent's interaction with lipid membranes and its ease of removal during sample cleanup.

DetergentChemical ClassCMC (mM)Aggregation NumberMolecular Weight (Da)
N-Octyl-D-glucamine Non-ionic~25~84293.4
Triton X-100 Non-ionic~0.24~100-155~625 (average)
CHAPS Zwitterionic~8-10~10614.9
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.17~98510.6
Quantitative Comparison of Lipid Solubilization

The efficiency of a detergent in solubilizing different lipid classes can vary, leading to potential biases in the observed lipidome. The following tables summarize findings from studies that have compared the lipid extraction capabilities of various detergents.

Table 1: Differential Solubilization of Brain Lipids by Various Detergents

This table is derived from a study that investigated the extraction of a membrane protein and the co-extraction of various lipid classes. The data represents the percentage of each lipid class in the total lipid extract.

Lipid ClassCHAPS (%)Triton X-100 (%)
Galactosylceramide (GalCer) 2.713.4
Cholesterol Low (not specified)17.9
Phosphatidylethanolamine (PE) ~35~20
Phosphatidylinositol (PI) ~8~5
Phosphatidylcholine (PC) ~20~35
Phosphatidylserine (PS) ~10~5

Data adapted from a study on serotonin (B10506) 5-HT1A receptor solubilization, which analyzed the co-extracted lipid composition.[1]

Table 2: Enrichment of Lipid Raft Markers Using Different Detergents

This table summarizes the enrichment of cholesterol and sphingomyelin (B164518), key components of lipid rafts, using different detergents for the isolation of these microdomains from platelets.[2]

DetergentCholesterol Enrichment (Raft vs. Non-Raft)Sphingomyelin Enrichment (Raft vs. Non-Raft)
Triton X-100 (1%) Significantly HigherSignificantly Higher
Lubrol WX (1%) Significantly HigherNot Significantly Different
Brij 35 (0.05% and 1%) Not Significantly DifferentNot Significantly Different

These data suggest that Triton X-100 at 1% is effective in enriching for cholesterol and sphingomyelin in lipid raft preparations.[2]

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible results in lipidomics. Below is a general protocol for detergent-based lipid extraction from cultured cells for mass spectrometry analysis. This can be adapted for use with N-Octyl-D-glucamine or other detergents.

Protocol: Detergent-Based Lipid Extraction from Cultured Cells

1. Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. c. Centrifuge at 500 x g for 5 minutes at 4°C. d. Discard the supernatant and resuspend the cell pellet in 200 µL of a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a protease inhibitor cocktail.

2. Detergent Solubilization: a. Add the chosen detergent (e.g., N-Octyl-D-glucamine, Triton X-100, CHAPS) to the cell lysate to a final concentration above its CMC (e.g., 1-2% (w/v)). b. Incubate on a rotator for 1 hour at 4°C to allow for membrane solubilization.

3. Removal of Insoluble Debris: a. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. b. Carefully collect the supernatant, which contains the solubilized lipids and proteins.

4. Lipid Extraction (e.g., Bligh-Dyer Method): a. To the supernatant, add methanol (B129727) and chloroform (B151607) in a ratio that results in a single-phase mixture (e.g., 1:2:0.8, sample:chloroform:methanol). b. Vortex thoroughly for 1 minute. c. Add chloroform and water to induce phase separation (final ratio of 2:2:1.8, chloroform:methanol:water). d. Vortex again and centrifuge at 1,000 x g for 10 minutes at room temperature. e. Carefully collect the lower organic phase containing the lipids using a glass syringe. f. Dry the lipid extract under a stream of nitrogen.

5. Sample Reconstitution and Analysis: a. Reconstitute the dried lipid film in a solvent suitable for your mass spectrometry platform (e.g., methanol/chloroform 1:1, v/v). b. The sample is now ready for analysis by mass spectrometry.

Visualizations

Experimental Workflow for Detergent-Based Lipidomics

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Harvest Cell Harvesting Lysis Cell Lysis Harvest->Lysis Solubilization Detergent Solubilization Lysis->Solubilization Centrifugation1 Removal of Debris Solubilization->Centrifugation1 Extraction Liquid-Liquid Extraction (e.g., Bligh-Dyer) Centrifugation1->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Sample Reconstitution Drying->Reconstitution MS Mass Spectrometry Analysis Reconstitution->MS Data Data Analysis MS->Data

Caption: A generalized workflow for lipidomics analysis using detergents.

Conceptual Diagram of Differential Lipid Solubilization

G cluster_membrane Biological Membrane cluster_detergentA Detergent A (e.g., CHAPS) cluster_detergentB Detergent B (e.g., Triton X-100) PL Glycerophospholipids PL_A Glycerophospholipids PL->PL_A Solubilization SL_A Sphingolipids PL->SL_A Solubilization PL_B Glycerophospholipids PL->PL_B Solubilization ST_B Sterols PL->ST_B Solubilization SL Sphingolipids SL->PL_A Solubilization SL->SL_A Solubilization SL->PL_B Solubilization SL->ST_B Solubilization ST Sterols ST->PL_A Solubilization ST->SL_A Solubilization ST->PL_B Solubilization ST->ST_B Solubilization

Caption: Differential solubilization of lipid classes by different detergents.

Conclusion

The selection of a detergent for lipidomics analysis is a critical decision that requires careful consideration of the specific research goals. While N-Octyl-D-glucamine is a mild, non-ionic detergent that can be advantageous due to its high CMC, facilitating its removal, its performance in extracting a broad range of lipid classes compared to other detergents is not yet comprehensively documented in the literature.

The available data suggests that detergents like Triton X-100 and CHAPS can exhibit biases in the types of lipids they solubilize. For instance, Triton X-100 appears to be more effective at extracting sterols and certain sphingolipids, while CHAPS may favor the extraction of some phospholipids.[1][2]

Researchers should be aware of these potential biases and, when possible, perform pilot experiments to determine the optimal detergent for their specific sample type and lipid classes of interest. The development of detergent-free methods for lipid analysis is also an active area of research that may provide more comprehensive and unbiased lipidome coverage in the future.

References

Safety Operating Guide

Navigating the Disposal of 1-Deoxy-1-(octylamino)-D-glucitol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring the safe and compliant disposal of 1-Deoxy-1-(octylamino)-D-glucitol is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its proper handling and disposal, emphasizing the importance of treating it as a regulated chemical waste due to its potential environmental hazards.

While this compound, also known as n-Octyl-D-Glucamine, is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to note its designation as highly hazardous to water. Specifically, it has been assigned a Water Hazard Class (WGK) of 3 in Germany, the highest classification for substances that pose a severe threat to aquatic environments.[1][2][3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.

Key Chemical and Safety Data

A summary of the pertinent data for this compound is presented below, offering a quick reference for safety and handling.

PropertyValueSource
Synonyms n-Octyl-D-Glucamine, N-n-OCTYL-D-GLUCAMINE
Physical State Solid
GHS Hazard Classification Not classified as hazardous[4]
Water Hazard Class (WGK) 3 (Highly hazardous to water)
Personal Protective Equipment (PPE) Dust mask (type N95 US), eye shields, gloves

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final removal by a licensed professional.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing the appropriate PPE, including a dust mask, safety glasses or goggles, and chemical-resistant gloves.

2. Containment of Spills:

  • In the event of a spill, avoid generating dust.[5]

  • Carefully sweep up the solid material and place it into a suitable, clearly labeled, and closed container for disposal.[5]

  • Do not allow the product to enter drains or waterways.

3. Waste Collection and Labeling:

  • Collect all waste this compound, including any contaminated materials from spills, in a designated and compatible waste container.

  • The container must be in good condition with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and indicate that it is a water-hazardous substance (WGK 3).

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from drains and sources of water.

5. Professional Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal company.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of its properties and the WGK 3 classification.

  • Some safety data sheets suggest that disposal may be carried out by burning in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed professional waste disposal service.[6]

6. Documentation:

  • Maintain a record of the waste disposal, including the date, quantity of waste, and the contact information of the disposal company, in accordance with your institution's and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation cluster_assessment Hazard Assessment cluster_action Disposal Action start Start: Have this compound for disposal ppe Wear appropriate PPE: - Dust mask - Eye protection - Gloves start->ppe check_ghs Check GHS Classification ppe->check_ghs check_wgk Check Water Hazard Class (WGK) check_ghs->check_wgk Not GHS Hazardous collect_waste Collect in a labeled, sealed container check_wgk->collect_waste WGK 3 (Highly Water Hazardous) contact_professional Contact licensed hazardous waste disposal service collect_waste->contact_professional provide_sds Provide SDS to disposal company contact_professional->provide_sds document Document disposal process provide_sds->document end End: Compliant Disposal document->end

Disposal Decision Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Personal protective equipment for handling 1-Deoxy-1-(octylamino)-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Deoxy-1-(octylamino)-D-glucitol (CAS No. 23323-37-7). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound in its solid, powdered form, the following personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 (US) or EN 143 P1 (EU) dust mask.[1]To prevent inhalation of fine dust particles.
Eye and Face Protection Safety glasses with side shields or goggles, conforming to NIOSH (US) or EN 166 (EU) standards.[1]To protect eyes from dust particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]To prevent skin contact. It is recommended to consult the glove manufacturer's chemical resistance data.
Body Protection Laboratory coat.To protect skin and clothing from contamination.

II. Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan is critical for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated bench space with adequate ventilation, is clean and uncluttered.

  • Verify that a chemical spill kit is readily accessible.

  • Confirm that all necessary PPE is available and in good condition.

  • Review the Safety Data Sheet (SDS) before starting any work.

2. Weighing and Handling:

  • Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize dust dispersion.[1]

  • When weighing, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Avoid creating dust during handling.[1] If transferring the powder, do so carefully and minimize the dropping height.

  • For creating solutions, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Securely close the container of this compound after use.

  • Clean all equipment and the work surface thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

III. Spill Management Plan

In the event of a spill, immediate and correct action is necessary to mitigate any potential hazards.

1. Immediate Actions:

  • Alert personnel in the immediate area of the spill.

  • If the spill is substantial or if there is uncertainty, evacuate the area and contact the appropriate safety personnel.

  • Avoid inhaling any dust from the spilled material.

2. Spill Cleanup Procedure:

  • Don the appropriate PPE as outlined in Section I.

  • Carefully cover the spill with a damp paper towel or absorbent pad to wet the powder; this will help to prevent it from becoming airborne.

  • Gently sweep the wetted material and absorbent into a plastic dustpan.

  • Place the collected material and all cleaning materials (gloves, paper towels, etc.) into a sealable plastic bag.

  • Wipe the spill area with a wet cloth, then a dry one.

  • Place all contaminated cleaning materials into the same plastic bag.

IV. Disposal Plan

Proper disposal of this compound and associated waste is essential for environmental safety and regulatory compliance.

1. Unused Product:

  • Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

2. Spill Residue and Contaminated Materials:

  • The sealed plastic bag containing the spill residue and contaminated cleaning materials should be placed in a suitable, closed container for disposal.[1]

  • Label the container clearly as "Solid Chemical Waste" and list the contents.

  • Arrange for pickup and disposal by the institution's hazardous waste management group.

3. Empty Containers:

  • Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the container can be disposed of in the regular trash, provided all labels are removed or defaced.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Management cluster_disposal Disposal prep_area Prepare Work Area review_sds Review SDS prep_area->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh_handle Weigh & Handle in Ventilated Area don_ppe->weigh_handle close_container Securely Close Container weigh_handle->close_container spill_event Spill Occurs weigh_handle->spill_event clean_area Clean Work Area & Equipment close_container->clean_area dispose_container Dispose of Empty Container close_container->dispose_container doff_ppe Doff PPE & Wash Hands clean_area->doff_ppe dispose_waste Dispose of Chemical & Spill Waste doff_ppe->dispose_waste alert_personnel Alert Personnel spill_event->alert_personnel don_ppe_spill Don PPE alert_personnel->don_ppe_spill contain_spill Contain & Clean Spill don_ppe_spill->contain_spill package_waste Package Spill Waste contain_spill->package_waste package_waste->dispose_waste

References

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